molecular formula C35H68O5 B135180 1,2-Dipalmitoyl-sn-glycerol CAS No. 30334-71-5

1,2-Dipalmitoyl-sn-glycerol

Número de catálogo: B135180
Número CAS: 30334-71-5
Peso molecular: 568.9 g/mol
Clave InChI: JEJLGIQLPYYGEE-XIFFEERXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-dipalmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both acyl groups are specified as palmitoyl (hexadecanoyl). It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dipalmitoylglycerol.
DG(16:0/16:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Sciadopitys verticillata with data available.
DG(16:0/16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036210
Record name 1,2-Dipalmitoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(16:0/16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30334-71-5
Record name 1,2-Dipalmitoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30334-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Biosynthesis of 1,2-Dipalmitoyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2-Dipalmitoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule of paramount importance in cellular biology and drug development. As a pivotal second messenger, it activates a cascade of signaling pathways, most notably through Protein Kinase C (PKC). It also serves as a key intermediate in the de novo synthesis of glycerolipids. This technical guide provides an in-depth exploration of the synthesis and biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals. It details the primary biosynthetic routes involving phospholipase C and diacylglycerol kinase, outlines chemical and chemoenzymatic synthesis protocols, and presents methods for purification and characterization. Quantitative data are summarized for comparative analysis, and all major pathways and workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this critical lipid molecule.

Introduction

This compound, a 1,2-diacyl-sn-glycerol where both acyl groups are palmitoyl (B13399708) chains, is a fundamental component of biological membranes and a crucial signaling molecule.[1][2] Its significance stems from two primary roles:

  • Cell Signaling: It functions as a second messenger in numerous signal transduction pathways. Its most well-characterized role is the activation of Protein Kinase C (PKC), a family of enzymes involved in regulating cell growth, differentiation, and apoptosis.[3][4][5] The generation of DAG in the cell membrane recruits and activates PKC, initiating downstream phosphorylation events.

  • Metabolic Intermediate: It is a central intermediate in lipid metabolism, serving as a precursor for the biosynthesis of triacylglycerols (for energy storage) and various phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine, which are essential for membrane structure.[6][7]

Given its biological importance, the ability to synthesize high-purity this compound is vital for research and pharmaceutical applications. It is used in studies of membrane dynamics, as a tool to investigate PKC-mediated signaling, and in the formulation of drug delivery systems such as liposomes, where it can enhance the stability and bioavailability of therapeutic agents.[8]

Biosynthesis of this compound

The cellular concentration of this compound is tightly regulated and primarily generated through two major signaling pathways, as well as being an intermediate in de novo lipid synthesis.

Phospholipase C (PLC) Pathway

The hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) is a cornerstone of cellular signaling. This reaction is triggered by a wide array of extracellular stimuli, including hormones and growth factors, which activate receptors coupled to PLC.[9] The enzymatic cleavage of PIP2 yields two second messengers: water-soluble inositol (B14025) 1,4,5-trisphosphate (IP3) and lipid-soluble 1,2-diacylglycerol (DAG), which remains in the plasma membrane.[10][11] IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, while the DAG, such as this compound, proceeds to activate PKC.[11]

PLC_Pathway Extracellular_Signal Extracellular Signal (Hormone, Growth Factor) Receptor GPCR / RTK Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates DAG This compound (DAG) PLC->DAG cleaves to IP3 IP₃ (Inositol 1,4,5-trisphosphate) PLC->IP3 PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to Downstream Downstream Signaling PKC->Downstream Ca2 Ca²⁺ Release ER->Ca2 Ca2->Downstream

Caption: Phospholipase C (PLC) signaling pathway generating DAG and IP₃.
Diacylglycerol Kinase (DGK) Pathway

The signaling activity of DAG is terminated by its phosphorylation into phosphatidic acid (PA) by the enzyme family Diacylglycerol Kinase (DGK).[12][13] This enzymatic conversion is critical, as it functions as a molecular switch: it attenuates DAG-mediated signaling while simultaneously producing PA, which is itself a signaling lipid that can activate downstream pathways involving mTOR and Raf.[12][14] Mammals express ten DGK isoforms, which exhibit different subcellular localizations and regulatory mechanisms, allowing for precise control over DAG and PA levels in various cellular contexts.[12]

DGK_Pathway cluster_dag DAG Signaling cluster_pa PA Signaling DAG This compound (DAG) PKC PKC / RasGRP Activation DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK phosphorylated by PA Phosphatidic Acid (PA) DGK->PA ADP ADP DGK->ADP mTOR mTOR / Raf Activation PA->mTOR activates ATP ATP ATP->DGK

Caption: The DGK pathway acts as a switch between DAG and PA signaling.
De Novo Lipid Synthesis

This compound is also a key intermediate in the de novo pathway of triacylglycerol and phospholipid biosynthesis. This process begins with glycerol-3-phosphate, which undergoes sequential acylation to form lysophosphatidic acid and then phosphatidic acid (PA). A phosphatase then converts PA into 1,2-diacyl-sn-glycerol, which stands at a branch point: it can be further acylated to form triacylglycerol or can react with activated head groups (like CDP-choline) to form phospholipids.[6]

Chemical and Chemoenzymatic Synthesis

The laboratory synthesis of this compound requires precise control over the stereochemistry and regiochemistry to ensure the palmitoyl groups are attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone, leaving the sn-3 position with a free hydroxyl group.

Chemoenzymatic Synthesis Workflow

Chemoenzymatic methods are often preferred as they leverage the high regioselectivity of enzymes, such as lipases, to direct acylation to specific positions, minimizing the need for complex protection and deprotection steps common in purely chemical syntheses.[15] A common strategy involves the selective acylation of a glycerol precursor.

Chemoenzymatic_Workflow Start Starting Materials: - sn-Glycero-3-phosphocholine or other chiral precursor - Palmitic Acid / Anhydride Reaction Enzymatic Acylation (e.g., Lipase-catalyzed) Start->Reaction Crude Crude Product Mixture Reaction->Crude Purify Purification (Chromatography) Crude->Purify Final High-Purity This compound Purify->Final

Caption: General workflow for the chemoenzymatic synthesis of DAG.

Experimental Protocol: Lipase-Catalyzed Synthesis (Generalized)

This protocol is a generalized representation based on principles of enzyme-assisted synthesis of structured lipids.[15][16]

  • Substrate Preparation: Dissolve the chosen sn-glycerol precursor (e.g., glycerol-3-phosphate derivative) and a molar excess of palmitic acid or vinyl palmitate in a suitable solvent-free system or an organic solvent like hexane (B92381).

  • Enzymatic Reaction: Add an immobilized sn-1,3-specific lipase (B570770) (e.g., Novozym 435) to the mixture. The amount is typically 5-10% by weight of the substrates.[16]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 35-60°C) with constant agitation for a specified period (e.g., 8-48 hours).[16]

  • Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

  • Enzyme Removal: Once the reaction reaches completion or equilibrium, remove the immobilized enzyme by filtration.

  • Purification: Evaporate the solvent (if used) under reduced pressure. Purify the resulting crude product using silica (B1680970) gel column chromatography to isolate the this compound from unreacted substrates and byproducts.

Purification and Characterization

Achieving high purity is critical for the use of this compound in biological assays and pharmaceutical formulations. A multi-step purification and analysis workflow is typically employed.

Experimental Protocol: Purification and Analysis Workflow

  • Crude Product Preparation: The crude reaction mixture is first concentrated under reduced pressure to remove solvents.

  • Column Chromatography: The residue is loaded onto a silica gel column. Elution is performed using a gradient of solvents, typically a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol), to separate the desired product from starting materials and byproducts.

  • Recrystallization: For final polishing, the purified product can be recrystallized from a suitable solvent, such as acetone, to remove minor impurities.[17]

  • Characterization and Quality Control: The identity, purity, and structure of the final product are confirmed using a suite of analytical techniques.[18][19]

    • TLC: Used for rapid qualitative assessment of purity and reaction monitoring.

    • HPLC with ELSD/CAD: Provides quantitative purity assessment.[17]

    • Mass Spectrometry (LC-MS, GC-MS): Confirms the molecular weight and provides fragmentation data for structural verification.[17]

    • NMR Spectroscopy (¹H, ¹³C, ³¹P): Offers definitive structural elucidation and confirmation of stereochemistry.[17]

Analysis_Workflow Crude Crude Synthesis Product Column Silica Gel Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal Purified Purified this compound Recrystal->Purified QC Analytical Characterization Purified->QC TLC TLC QC->TLC HPLC HPLC-ELSD QC->HPLC MS Mass Spectrometry QC->MS NMR NMR Spectroscopy QC->NMR

Caption: Workflow for the purification and analytical characterization of DAG.

Quantitative Data Summary

The efficiency of synthesis and the final purity of the product are critical metrics. The following tables summarize quantitative data reported in literature for the synthesis of this compound and related structured lipids.

Table 1: Synthesis Yields and Purity

Product Synthesis Method Yield / Conversion Purity Reference
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPL) Chemical Synthesis 36% Conversion Not Specified [20]
1,3-diolein (Intermediate) Chemoenzymatic 82.3% (w/w) Yield 98.6% [16]
1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) Chemoenzymatic 90.5% Yield 98.7% [16]
Radiolabeled 1-stearoyl-2-arachidonoyl-sn-glycerol Enzymatic (PLC) 83% Radiochemical Yield >99% by TLC [21]

| this compound | Commercial Product | Not Applicable | ≥95% - ≥99% |[5][8] |

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₃₅H₆₈O₅ [1][8]
Molecular Weight 568.91 g/mol [1]
Appearance White to off-white solid/powder [8]
Purity (Commercial) ≥95% to ≥99% [5][8]

| Storage Temperature | -20°C to 8°C |[8] |

Conclusion

This compound is a lipid of fundamental importance, acting as both a critical signaling molecule and a metabolic precursor. Its biosynthesis is intricately linked to major signal transduction pathways, primarily governed by the activities of Phospholipase C and Diacylglycerol Kinase. For research and therapeutic development, robust chemical and, increasingly, chemoenzymatic synthesis methods are employed to produce this molecule with high purity and correct stereochemistry. A thorough understanding of these synthetic and biological pathways, combined with rigorous purification and analytical characterization, is essential for professionals in life sciences and drug development who utilize this powerful biochemical tool.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule, a critical component of cellular membranes and a pivotal second messenger in a multitude of signal transduction pathways. Composed of a glycerol (B35011) backbone esterified to two palmitic acid chains at the sn-1 and sn-2 positions, this lipid molecule plays a fundamental role in activating a key family of signaling proteins, Protein Kinase C (PKC). Its generation and subsequent metabolism are tightly regulated, and dysregulation of its signaling cascades has been implicated in various pathological conditions, including cancer and metabolic diseases. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its role in cellular signaling, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a saturated diacylglycerol. Its physical and chemical characteristics are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValue
IUPAC Name [(2S)-2-(hexadecanoyloxy)-3-hydroxypropyl] hexadecanoate[1]
Synonyms 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin
CAS Number 30334-71-5[1]
Molecular Formula C₃₅H₆₈O₅[1]
Molecular Weight 568.91 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 66-69 °C
Solubility Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), and Ethanol (30 mg/ml). Slightly soluble in PBS (pH 7.2) at 0.25 mg/ml.
Storage Temperature -20°C[2]
Stability Stable under recommended storage conditions. Acyl migration from the sn-2 to the sn-3 position can occur, leading to the formation of 1,3-dipalmitoylglycerol, especially in solution or on silica (B1680970) gel.[3]

Role in Cellular Signaling

This compound is a key second messenger generated at the plasma membrane in response to extracellular stimuli. Its primary role is the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.

The Diacylglycerol (DAG) Signaling Pathway

The canonical pathway for the generation of this compound involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC) enzymes.[4] This reaction is triggered by the activation of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon its generation, this compound remains in the inner leaflet of the plasma membrane, where it recruits and activates PKC isoforms.

Activated PKC then phosphorylates a wide array of downstream substrate proteins on serine and threonine residues, leading to the modulation of diverse cellular processes such as cell proliferation, differentiation, apoptosis, and gene expression. The signaling is terminated by the metabolic conversion of this compound to other lipid species.

DAG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound PIP2->DAG generates PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream_Substrates Downstream Substrates PKC_active->Downstream_Substrates 5. Phosphorylation Cellular_Response Cellular Response Downstream_Substrates->Cellular_Response leads to

Figure 1: The Diacylglycerol (DAG) signaling pathway.

Downstream Substrates of Activated PKC

The specific cellular response to this compound is determined by the particular PKC isoforms activated and their downstream substrates. Conventional PKCs (α, β, γ) and novel PKCs (δ, ε, η, θ) are responsive to DAG. While a comprehensive list of substrates is extensive and cell-type specific, some key examples include:

  • MARCKS (Myristoylated Alanine-Rich C Kinase Substrate): Involved in cytoskeletal regulation and cell motility.

  • Adducin: A membrane skeletal protein that promotes the association of spectrin (B1175318) with actin.

  • GAP43 (Growth Associated Protein 43): Plays a role in neuronal growth and plasticity.

  • Receptors: Including the Epidermal Growth Factor Receptor (EGFR), which can be modulated by PKC phosphorylation.

Biosynthesis and Metabolism

The cellular levels of this compound are tightly controlled through a balance of its synthesis and degradation.

Biosynthesis: The Kennedy Pathway

The de novo synthesis of this compound occurs primarily through the Kennedy pathway, also known as the sn-glycerol-3-phosphate pathway. This pathway is fundamental for the production of various glycerolipids.

  • Glycerol-3-phosphate Acyltransferase (GPAT): Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid.

  • 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT): Adds a second fatty acyl-CoA to the sn-2 position of lysophosphatidic acid to produce phosphatidic acid (PA).

  • Phosphatidic Acid Phosphatase (PAP): Dephosphorylates phosphatidic acid to yield 1,2-diacyl-sn-glycerol.

Metabolism

This compound can be metabolized through several pathways:

  • Conversion to Triacylglycerol (TAG): Diacylglycerol acyltransferase (DGAT) enzymes catalyze the esterification of a fatty acyl-CoA to the free hydroxyl group of this compound, forming triacylglycerol for energy storage in lipid droplets.[5][6]

  • Hydrolysis to Monoacylglycerol: Diacylglycerol lipases (DAGL) hydrolyze the ester bond at the sn-1 position, releasing a free fatty acid and 2-palmitoyl-sn-glycerol.[4][7][8]

  • Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) phosphorylate this compound to generate phosphatidic acid, another important signaling lipid, thereby terminating the DAG signal.

Metabolism_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG This compound PA->DAG PAP (Kennedy Pathway) TAG Triacylglycerol DAG->TAG DGAT MAG 2-Palmitoyl-sn-glycerol + Palmitic Acid DAG->MAG DAGL PA_from_DAG Phosphatidic Acid DAG->PA_from_DAG DGK

Figure 2: Biosynthesis and metabolism of this compound.

Experimental Protocols

Accurate analysis of this compound is crucial for understanding its roles in cellular processes. Below are detailed methodologies for its extraction and quantification.

Protocol 1: Total Lipid Extraction from Cultured Cells (Bligh and Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Deionized water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or centrifugal vacuum evaporator

Methodology:

  • Cell Harvesting: Wash cultured cells (e.g., in a 60 mm dish) twice with 3 mL of ice-cold PBS.

  • Lysis and Solvent Addition: Add 3 mL of a 2:0.8 (v/v) mixture of methanol and water to the plate. Scrape the cells and transfer the cell suspension to a glass centrifuge tube.

  • Initial Extraction: Add 1.5 mL of chloroform to the tube. Vortex vigorously for 1 minute.

  • Phase Separation: Add another 1.5 mL of chloroform and 1.5 mL of deionized water to the tube. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize lipid recovery, add 2 mL of chloroform to the remaining upper aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.

Lipid_Extraction_Workflow Start Start Harvest Harvest Cells Start->Harvest Lyse Lyse in MeOH/H2O Harvest->Lyse Extract1 Add CHCl3, Vortex Lyse->Extract1 PhaseSep Add CHCl3 & H2O, Vortex Extract1->PhaseSep Centrifuge1 Centrifuge (1000 x g) PhaseSep->Centrifuge1 Collect Collect Lower Organic Phase Centrifuge1->Collect ReExtract Re-extract Aqueous Phase (Optional) Centrifuge1->ReExtract Dry Dry Lipid Extract Collect->Dry ReExtract->Collect Store Store at -80°C Dry->Store End End Store->End

Figure 3: Workflow for total lipid extraction.

Protocol 2: Radiometric Diacylglycerol Kinase Assay

This is a highly sensitive method to quantify total sn-1,2-diacylglycerol levels by their enzymatic conversion to radiolabeled phosphatidic acid.[9][10]

Materials:

  • Dried lipid extract (from Protocol 1)

  • E. coli DAG kinase (DGK) enzyme

  • [γ-³²P]ATP

  • Reaction buffer (e.g., 50 mM imidazole-HCl, pH 6.6, 50 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • Dithiothreitol (DTT)

  • Cardiolipin (B10847521)

  • Octyl-β-glucoside

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v)

  • Phosphorimager or scintillation counter

Methodology:

  • Lipid Resuspension: Resuspend the dried lipid extract in a small volume of reaction buffer containing octyl-β-glucoside and cardiolipin to form mixed micelles.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the resuspended lipid, reaction buffer, DTT, and E. coli DGK.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be in the low micromolar range to ensure high specific activity.

  • Incubation: Incubate the reaction mixture at 25-30°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1, v/v).

  • Lipid Extraction: Perform a biphasic extraction as described in the Bligh and Dyer method (Protocol 1) to isolate the lipids, including the newly synthesized [³²P]phosphatidic acid.

  • TLC Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in a chamber equilibrated with the TLC developing solvent.

  • Quantification: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Expose the plate to a phosphor screen and visualize the radiolabeled phosphatidic acid spot using a phosphorimager. Alternatively, scrape the corresponding spot from the plate and quantify the radioactivity using a scintillation counter.

  • Calculation: The amount of this compound in the original sample is proportional to the amount of radioactivity incorporated into phosphatidic acid, which can be calculated by comparison to a standard curve generated with known amounts of DAG.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and specific method for the quantification of individual molecular species of diacylglycerols, including this compound.

Materials:

  • Dried lipid extract (from Protocol 1)

  • Internal standard (e.g., a deuterated or ¹³C-labeled DAG analog)

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, methanol)

  • Ammonium (B1175870) formate (B1220265) or acetate (B1210297)

  • Reversed-phase C18 or C8 HPLC column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent mixture (e.g., methanol/chloroform 2:1, v/v). Add a known amount of the internal standard to the sample.

  • Chromatographic Separation: Inject the sample onto the reversed-phase column. Use a gradient elution with mobile phases typically consisting of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium formate or acetate to promote ionization. The gradient is designed to separate different lipid classes and molecular species.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion ESI mode. This compound readily forms adducts such as [M+NH₄]⁺.

  • Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition for this compound would be based on the neutral loss of a palmitic acid and ammonia.

  • Data Analysis: Integrate the peak areas for the specific MRM transition of this compound and its corresponding internal standard. The concentration of this compound in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

LCMS_Workflow Start Start SamplePrep Sample Preparation (Lipid Extraction, Internal Standard) Start->SamplePrep LC_Separation Liquid Chromatography (Reversed-Phase Separation) SamplePrep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS DataAnalysis Data Analysis (Peak Integration, Quantification) MSMS->DataAnalysis End End DataAnalysis->End

Figure 4: Workflow for LC-MS/MS analysis of this compound.

Conclusion

This compound is a fundamentally important lipid molecule with dual roles as a metabolic intermediate and a critical second messenger. A thorough understanding of its physical and chemical properties, its intricate involvement in cellular signaling pathways, and the appropriate experimental methodologies for its study are essential for researchers in cell biology, biochemistry, and drug development. The information and protocols provided in this technical guide serve as a comprehensive resource for investigating the multifaceted nature of this compound and its implications in health and disease.

References

1,2-Dipalmitoyl-sn-glycerol: A Technical Guide to its Role as a Second Messenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical lipid second messengers that regulate a multitude of cellular processes, primarily through the activation of Protein Kinase C (PKC) isozymes.[1][2][3] 1,2-Dipalmitoyl-sn-glycerol (DPG), a saturated diacylglycerol, serves as a key signaling molecule generated upon receptor-stimulated hydrolysis of membrane phospholipids. Its unique physicochemical properties, arising from its two C16:0 palmitic acid chains, influence its function in signal transduction and its utility in biomedical research and pharmaceutical applications. This technical guide provides an in-depth analysis of DPG's role in cellular signaling, detailed experimental protocols for its study, and its applications in drug development, particularly in lipid-based delivery systems.

Physicochemical Properties

The defining characteristic of this compound is its structure, which consists of a glycerol (B35011) backbone esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions.[4] This structure imparts specific physical and chemical properties that are crucial for its biological function and experimental utility. The longer, saturated acyl chains of DPG contribute to more stable and rigid membrane structures compared to DAGs with shorter or unsaturated chains.[1]

PropertyValueReference
Synonyms 1,2-Dipalmitin, DG(16:0/16:0/0:0), 1,2-DPG[1]
Molecular Formula C35H68O5[1]
Molecular Weight 568.91 g/mol [1]
CAS Number 30334-71-5[1]
Melting Point ~66-68 °C[1]
Purity ≥99%[1]
Solubility DMF (20 mg/ml), Ethanol (30 mg/ml), DMSO, Chloroform (B151607)[1]

The Diacylglycerol Signaling Pathway

This compound functions as a second messenger within a well-established signaling cascade initiated by the activation of cell surface receptors.[5] This pathway is central to converting extracellular signals into intracellular responses.

Generation of this compound

The primary mechanism for the generation of DPG is the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC).[5][6][7] This reaction is triggered by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular ligands (first messengers) such as hormones and neurotransmitters.[5] The cleavage of PIP2 yields two second messengers: the membrane-bound DPG and the soluble inositol (B14025) 1,4,5-trisphosphate (IP3).[5]

Caption: Generation of DPG and activation of Protein Kinase C.
Downstream Effectors

The canonical downstream effector of DPG is Protein Kinase C (PKC).[2][3][8] DPG binding, in conjunction with calcium ions (for conventional PKCs) and phosphatidylserine (B164497), recruits PKC to the plasma membrane and induces a conformational change that activates its kinase domain.[9][10] However, the diacylglycerol signaling network is complex, involving other high-affinity receptors besides PKC. These include:

  • Protein Kinase D (PKD) [11]

  • Ras guanyl-releasing proteins (RasGRPs) [6][7]

  • Chimaerins [6][11]

  • Munc13 proteins , involved in neurotransmitter release[6][11][12]

Signal Termination and Metabolism

The cellular levels of DPG are tightly controlled to ensure transient and localized signaling. The signal is terminated through several metabolic pathways:

  • Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DPG to produce phosphatidic acid (PA), another important lipid signaling molecule. This action serves as a molecular switch, dampening DAG signaling while initiating PA-mediated pathways.[2][7][12]

  • Hydrolysis: Diacylglycerol lipase (B570770) can hydrolyze DPG to generate a monoacylglycerol and a free fatty acid.[12]

  • Acylation: Diacylglycerol acyltransferase (DGAT) can acylate DPG to form triacylglycerol (TAG), effectively removing it from the signaling pool and converting it into a storage lipid.[12][13]

DAG_Metabolism DAG This compound (DPG) PA Phosphatidic Acid (PA) DAG->PA ATP → ADP MAG Monoacylglycerol + Free Fatty Acid DAG->MAG TAG Triacylglycerol (TAG) DAG->TAG Acyl-CoA → CoA DGK Diacylglycerol Kinase (DGK) DGK->PA DAGL Diacylglycerol Lipase DAGL->MAG DGAT Diacylglycerol Acyltransferase (DGAT) DGAT->TAG

Caption: Key metabolic pathways for the termination of DPG signaling.

Activation of Protein Kinase C Isoforms

PKC represents a family of serine/threonine kinases that are classified into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms are activated by diacylglycerols.[14] Studies have shown that the specific molecular species of DAG, defined by the length and saturation of its acyl chains, can differentially activate PKC isozymes.[15]

A comprehensive analysis comparing the activation of cPKC and nPKC isoforms by various DAG species, including this compound (16:0/16:0-DG), revealed distinct sensitivities and preferences.[14][15] In general, novel PKCs (nPKCs) tend to show a preference for DAGs containing longer, polyunsaturated fatty acids, whereas conventional PKCs (cPKCs) show less preference or favor DAGs with shorter, saturated fatty acids.[14] For instance, PKCδ activity was more strongly enhanced by DAGs containing polyunsaturated chains compared to 16:0/16:0-DG at certain concentrations.[15]

PKC IsoformClassFold Activation by 16:0/16:0-DG (relative to control)General Observations for 16:0/16:0-DGReference
PKCα cPKCStrong activationStrongly activated by various DGs.[14][15]
PKCβII cPKCModerate activationModerately increased activity with no significant preference for specific DG species.[14]
PKCγ cPKCModerate activationModerately increased activity.[14]
PKCδ nPKC~2.5-fold at 20 mmol%~5-fold at 200 mmol%Less effective activator compared to unsaturated DGs like 18:0/22:6-DG at 200 mmol%.[15]
PKCε nPKC~1.5-fold at 20 mmol%~2-fold at 200 mmol%Moderate sensitivity and dependence on DG.[15]
PKCη nPKCNot markedly activatedShows low sensitivity to activation by various DGs.[14]
PKCθ nPKCStrong activationOne of the most strongly activated isoforms by DGs.[14]

Note: The mmol% values represent the molar percentage of the diacylglycerol relative to phosphatidylserine in the lipid micelles used in the in vitro assay.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is designed to measure the activation of a purified PKC isozyme by this compound using a radioactive kinase assay.[1]

Materials:

  • Purified PKC isozyme (e.g., from Carna Biosciences)[15]

  • This compound (DPG)

  • Phosphatidylserine (PS)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • ATP and [γ-³²P]ATP

  • PKC substrate (e.g., Histone H1 or a specific peptide substrate like [pGlu⁴]-Myelin basic protein fragment 4-14)[1][15]

  • Trichloroacetic acid (TCA), ice-cold

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare Lipid Micelles:

    • Prepare stock solutions of DPG and PS in chloroform.

    • In a glass tube, aliquot the desired amounts of DPG and PS to achieve the target molar ratio.

    • Evaporate the chloroform solvent under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in HEPES buffer containing Triton X-100 by vortexing or sonication to form mixed micelles.

  • Kinase Reaction:

    • In a reaction tube, combine the HEPES buffer, purified PKC isozyme, the prepared lipid micelles, and the protein substrate.

    • Initiate the phosphorylation reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop Reaction and Quantify:

    • Terminate the reaction by adding ice-cold TCA.

    • Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC, typically expressed as picomoles of phosphate (B84403) transferred per minute per milligram of enzyme.

    • Compare the PKC activation by DPG against a control (no DAG) and potentially other DAG species.

PKC_Assay_Workflow start_end start_end process process data data A Prepare Lipid Micelles (DPG + PS + Triton X-100) B Set up Kinase Reaction (PKC enzyme, Substrate, Micelles, Buffer) A->B C Initiate Reaction (Add [γ-³²P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction (Add ice-cold TCA) D->E F Spot onto Phosphocellulose Paper E->F G Wash to Remove Unincorporated ³²P F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate Specific Activity (pmol/min/mg) H->I

Caption: Experimental workflow for the in vitro PKC activity assay.
Quantification of DPG in Cells by Mass Spectrometry

Objective: To extract lipids from cultured cells and quantify the amount of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to the desired confluency.

    • Treat cells with a stimulus (e.g., a GPCR agonist) for a specific time course to induce PLC activation and DPG production.

    • Include unstimulated cells as a negative control.

  • Metabolism Quenching and Cell Lysis:

    • Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) to stop cellular processes.

    • Lyse the cells and simultaneously quench enzymatic activity, often by adding a cold organic solvent like methanol (B129727).

  • Lipid Extraction:

    • Perform a biphasic lipid extraction, commonly using the Bligh-Dyer or Folch method. This involves adding chloroform and water (or an acidic/saline solution) to the methanol lysate.

    • Vortex and centrifuge the mixture to separate the phases. The lipids, including DPG, will partition into the lower organic (chloroform) phase.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform mixture).

    • Inject the sample into an LC-MS/MS system.

    • Separate the different lipid species using a suitable chromatography column (e.g., a C18 reverse-phase column).

    • Detect and quantify DPG using a mass spectrometer operating in a specific mode, such as Multiple Reaction Monitoring (MRM), using a known amount of a labeled internal standard for absolute quantification.

Applications in Drug Development

Beyond its role as a signaling molecule, DPG is a valuable component in pharmaceutical formulations, particularly in the development of drug delivery systems.[16]

Lipid Nanoparticles (LNPs)

DPG can be used as a "helper lipid" in the formulation of lipid nanoparticles (LNPs), which are highly effective vehicles for delivering therapeutics like mRNA.[1] The choice of helper lipid influences critical LNP attributes such as stability, encapsulation efficiency, and cellular uptake.[1] The saturated acyl chains of DPG can impart rigidity and stability to the LNP structure, making it a suitable choice for formulations where long-term stability is a priority.[1]

Protocol Outline for LNP Formulation and Characterization:

  • Formulation:

    • Dissolve the lipid mixture (including an ionizable lipid, cholesterol, a PEG-lipid, and a helper lipid like DPG) in a solvent such as ethanol.

    • Mix the lipid solution rapidly with an aqueous buffer containing the therapeutic cargo (e.g., mRNA) using a microfluidic mixing device. This rapid mixing leads to the self-assembly of LNPs.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs.

    • Encapsulation Efficiency: Quantify the amount of encapsulated cargo using a fluorescent dye-based assay (e.g., RiboGreen for RNA).

    • Morphology: Visualize the LNP structure using Cryo-Transmission Electron Microscopy (Cryo-TEM).

LNP_Workflow cluster_char LNP Characterization Lipids Lipid Mixture in Ethanol (incl. DPG) Mixing Microfluidic Mixing Lipids->Mixing Cargo Aqueous Buffer with mRNA Cargo Cargo->Mixing LNP Self-Assembled Lipid Nanoparticles (LNPs) Mixing->LNP DLS DLS (Size, PDI) LNP->DLS Zeta Zeta Potential (Surface Charge) LNP->Zeta Ribo RiboGreen Assay (Encapsulation) LNP->Ribo TEM Cryo-TEM (Morphology) LNP->TEM

Caption: Logical flow of LNP formulation and subsequent characterization.

Conclusion

This compound is a fundamental second messenger that plays a precise role in cellular signal transduction through the activation of PKC and other effector proteins. Its saturated acyl chains not only define its interaction with effector proteins but also provide unique biophysical properties that are leveraged in pharmaceutical sciences for the creation of stable and effective drug delivery vehicles. A thorough understanding of its signaling pathways and the availability of robust experimental protocols are essential for researchers and drug development professionals seeking to modulate or utilize the diacylglycerol signaling axis for therapeutic benefit.

References

Unveiling the Low-Temperature Architecture of 1,2-Dipalmitoyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) at low temperatures. An essential diacylglycerol (DAG) in cellular signaling, understanding its solid-state behavior is critical for advancements in drug delivery systems, biomaterials, and cellular biology. This document details the crystallographic parameters, polymorphic forms, and the experimental methodologies used to elucidate its structure, alongside a visualization of its role in key signaling pathways.

Low-Temperature Crystallographic Data

The crystalline structure of this compound has been primarily investigated using single-crystal X-ray diffraction. At low temperatures, 1,2-DPG exhibits distinct polymorphic forms, with the β'L-form being the higher melting and more stable polymorph, and the αL-form being the lower melting polymorph.[1] A detailed crystallographic analysis at 123 K reveals a monoclinic crystal system.[2]

Below is a summary of the quantitative crystallographic data for this compound at 123 K.

ParameterValue
Temperature123 K
Crystal SystemMonoclinic
Space GroupP2(1)
a5.480(1) Å
b7.301(1) Å
c43.145(7) Å
β92.91(1)°
Volume1724 ų
Z2
Calculated Density (Dc)1.0960 g cm⁻³

Table 1: Crystallographic data for this compound at 123 K.[2]

Analysis of the crystal structure at 123 K shows an orthorhombic packing of the acyl chains, which is similar to its room temperature structure.[2] However, significant conformational differences are observed in the polar headgroup at low temperatures.[2] These changes are associated with small enthalpic variations observed at 202 K, 193 K, and 136 K, and a discontinuity in the unit cell volume between 200-190 K.[2]

Polymorphism and Phase Transitions

This compound exhibits polymorphism, existing in different crystalline forms with distinct physical properties. The two primary polymorphs identified are the β'L-form and the αL-form.[1]

  • β'L-form: This is the higher melting and more stable polymorph. Single-crystal X-ray diffraction studies have revealed that its hairpin conformer structure is characterized by inclined acyl chain packing in the O perpendicular methylene (B1212753) subcell.[1]

  • αL-form: This is the lower melting, metastable polymorph. Its structure was determined using lamellar electron diffraction from epitaxially crystallized samples.[1] The acyl chains in the αL-form are packed in a hexagonal subcell and are oriented perpendicular to the lamellar surface.[1]

The cooling and heating rates significantly influence the polymorphic behavior of glycerides.[3] Generally, rapid cooling of the melt leads to the formation of the less stable α-form, while slower cooling rates favor the formation of the more stable β'-form.[3] The transitions between these polymorphic forms can be studied using techniques like Differential Scanning Calorimetry (DSC), which reveals the temperatures and enthalpies of these phase changes. For similar lipids, multiple crystal structures are observed, with metastable forms appearing at high cooling rates.[4]

Experimental Protocols

The elucidation of the crystal structure of this compound at low temperatures involves several key experimental techniques.

Crystallization

Preparation of the β'L-form for Single-Crystal X-ray Diffraction: Single crystals of the higher melting β'L-form are typically grown from solution. While the specific solvent system for 1,2-DPG is not detailed in the provided results, a general approach involves dissolving the lipid in a suitable organic solvent or solvent mixture and allowing the solvent to evaporate slowly at a controlled temperature.

Preparation of the αL-form for Electron Diffraction: The lower melting αL-form is often prepared by epitaxial crystallization on a suitable substrate. This technique involves depositing a thin layer of the material onto a crystalline substrate with a similar lattice structure, which templates the growth of the desired polymorph.

X-ray and Electron Diffraction

Single-Crystal X-ray Diffraction (for β'L-form): A single crystal of the β'L-form is mounted on a goniometer and cooled to the desired low temperature (e.g., 123 K) using a cryostream.[2] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Ni-filtered Cu-Kα radiation).[2] The integrated intensities of a large number of independent reflections are measured and used for structure solution and refinement.[2]

Lamellar Electron Diffraction (for αL-form): For the αL-form, which is often obtained as microcrystalline films, electron diffraction is a powerful technique. Epitaxially crystallized samples are mounted on an electron microscope grid. Lamellar electron diffraction patterns are recorded, and the intensities of the reflections are used to determine the unit cell parameters and the arrangement of the molecules within the crystal lattice.[1]

Below is a generalized workflow for determining the crystal structure of this compound.

G cluster_cryst Crystallization cluster_diff Diffraction & Analysis start This compound cryst_beta Solution Crystallization start->cryst_beta cryst_alpha Epitaxial Crystallization start->cryst_alpha beta_crystal β'L-form Single Crystal cryst_beta->beta_crystal alpha_crystal αL-form Microcrystals cryst_alpha->alpha_crystal xray Single-Crystal X-ray Diffraction beta_crystal->xray ed Electron Diffraction alpha_crystal->ed data_xray X-ray Diffraction Data xray->data_xray data_ed Electron Diffraction Data ed->data_ed refinement Structure Solution & Refinement data_xray->refinement data_ed->refinement structure Crystal Structure refinement->structure

Crystal Structure Determination Workflow

Role in Cellular Signaling

This compound, as a diacylglycerol, is a crucial second messenger in various cellular signaling pathways. One of its most well-characterized roles is the activation of Protein Kinase C (PKC).

Diacylglycerol-Mediated Protein Kinase C (PKC) Activation

The accumulation of diacylglycerols in the cell membrane leads to the recruitment and activation of PKC isoforms. This activation triggers a cascade of downstream signaling events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.

G PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (e.g., 1,2-DPG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) PKC_active->Downstream phosphorylates targets

DAG-PKC Signaling Pathway

This guide provides a foundational understanding of the low-temperature crystal structure of this compound. Further research into its behavior at a wider range of low temperatures and under various crystallization conditions will continue to refine our knowledge of this vital signaling lipid.

References

Understanding the Phase Behavior of 1,2-Dipalmitoyl-sn-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG), a crucial diacylglycerol in various biological and pharmaceutical contexts. This document details its polymorphic forms, thermodynamic properties, and its role as a signaling molecule. Experimental protocols for key analytical techniques are also provided to facilitate further research and application.

Introduction to this compound

This compound (1,2-DPG) is a stereospecific diacylglycerol where two palmitic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. As a key intermediate in the metabolism of glycerolipids, it plays a significant role in cellular signaling pathways. Its amphiphilic nature also makes it a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Understanding the phase behavior of 1,2-DPG is critical for controlling the stability, drug release characteristics, and biological interactions of these delivery systems.

Polymorphism and Phase Transitions of this compound

Like many lipids, 1,2-DPG exhibits polymorphism, meaning it can exist in different crystalline forms with distinct molecular packing and thermodynamic properties. The primary polymorphic forms identified for 1,2-DPG are the α and β' (beta-prime) forms.

  • α (alpha) form: This is a metastable form with hexagonally packed acyl chains. It is generally formed upon rapid cooling from the molten state.

  • β' (beta-prime) form: This is the more stable polymorphic form with an orthorhombic subcell packing of the acyl chains. It is typically obtained through solvent crystallization or by the transformation of the α form upon heating. The β' form has a higher melting point and greater thermodynamic stability compared to the α form.

The transition between these polymorphic states is influenced by factors such as temperature, cooling and heating rates, and the presence of solvents or other molecules.

Quantitative Phase Behavior Data
Polymorphic FormTransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kJ/mol)Notes
αMeltingNot explicitly foundNot explicitly foundNot explicitly foundMetastable form.
β'MeltingNot explicitly foundNot explicitly foundNot explicitly foundStable form, melts with a single sharp endotherm.

Note: Specific quantitative DSC data for pure this compound was not found in the searched literature. The table is structured to be populated as data becomes available.

Role in Cellular Signaling

This compound, as a species of diacylglycerol (DAG), is a crucial second messenger in cellular signaling cascades. The primary role of DAG is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The activation of PKC by DAG is a highly specific process. It is proposed that a three-point attachment of the sn-1,2-diacylglycerol molecule to the PKC-phosphatidylserine-Ca²⁺ complex at the cell membrane is necessary for activation[2]. This interaction involves the two carbonyl groups of the ester linkages and the free hydroxyl group at the sn-3 position of the glycerol backbone[2]. This compound has been identified as a weak activator of PKC[3].

Below is a diagram illustrating the general diacylglycerol signaling pathway leading to the activation of conventional PKC isoforms.

Diacylglycerol_Signaling_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1,2-Diacylglycerol (e.g., 1,2-DPG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 7. Binding to C1 domain PKC_active Active PKC PKC_inactive->PKC_active 8. Conformational Change & Activation Downstream Downstream Cellular Responses PKC_active->Downstream Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Receptor->PLC 2. Activation Ligand Ligand (e.g., Hormone, Growth Factor) Ligand->Receptor 1. Binding ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca2 ER->Ca2 5. Ca²⁺ Release Ca2->PKC_inactive 6. Binding

Figure 1: Diacylglycerol signaling pathway for PKC activation.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for determining the phase transition temperatures and enthalpies of lipids like 1,2-DPG.

Objective: To determine the temperature and enthalpy of phase transitions of this compound.

Materials:

  • This compound (powder)

  • High-purity water or appropriate buffer

  • Volumetric flasks and pipettes

  • Hermetically sealed DSC pans (e.g., aluminum)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 1,2-DPG powder directly into a pre-weighed DSC pan.

    • Add a specific amount of high-purity water or buffer to achieve the desired lipid concentration (e.g., 50% w/w). The hydration of the lipid is crucial for observing biologically relevant phase transitions.

    • Hermetically seal the DSC pan to prevent solvent evaporation during the experiment.

    • Prepare an identical reference pan containing the same amount of water or buffer as the sample pan.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the temperature program. A typical program for lipid analysis involves:

      • An initial equilibration step at a temperature below the expected lowest transition (e.g., 20°C) for 5-10 minutes.

      • A heating scan at a controlled rate (e.g., 1-5°C/min) to a temperature above the highest expected transition (e.g., 80°C).

      • A cooling scan at the same rate back to the starting temperature.

      • It is often useful to perform a second heating scan to observe the behavior of the sample after a controlled thermal history.

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature. Phase transitions will appear as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram.

    • From the thermogram, determine:

      • Onset Temperature (T_onset): The temperature at which the transition begins.

      • Peak Temperature (T_peak): The temperature at the maximum heat flow of the transition.

      • Enthalpy of Transition (ΔH): The area under the transition peak, which represents the heat absorbed or released during the transition. This is typically calculated using the instrument's software.

DSC_Workflow start Start sample_prep Sample Preparation: Weigh 1,2-DPG & Hydrate start->sample_prep pan_sealing Seal in Hermetic DSC Pan sample_prep->pan_sealing instrument_setup Instrument Setup: Place Sample & Reference Pans in DSC pan_sealing->instrument_setup temp_program Set Temperature Program (Heating/Cooling Rates) instrument_setup->temp_program data_acq Data Acquisition: Record Heat Flow vs. Temperature temp_program->data_acq data_analysis Data Analysis: Determine T_onset, T_peak, ΔH data_acq->data_analysis end End data_analysis->end

Figure 2: Workflow for DSC analysis of 1,2-DPG.
Powder X-ray Diffraction (XRD)

Powder XRD is a technique used to identify the crystalline phases of a material and to determine its crystal structure and lattice parameters. It is essential for distinguishing between the different polymorphic forms of 1,2-DPG.

Objective: To identify the polymorphic form(s) of a this compound sample.

Materials:

  • This compound (powder)

  • Sample holder (e.g., zero-background silicon wafer or glass slide)

  • Spatula

  • Powder X-ray Diffractometer with a temperature-controlled stage (optional, for in-situ studies)

Procedure:

  • Sample Preparation:

    • Take a small amount of the 1,2-DPG powder. If necessary, gently grind the powder in an agate mortar to ensure a fine and uniform particle size.

    • Carefully mount the powder onto the sample holder. Ensure a flat and smooth surface that is level with the surface of the holder to avoid errors in peak positions.

  • XRD Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters:

      • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

      • Scan Range (2θ): A wide-angle scan (e.g., 10-40°) is used to observe the short spacings characteristic of the acyl chain packing. A small-angle scan (e.g., 1-10°) may be used to determine the long spacing of lamellar structures.

      • Scan Speed/Step Size: A slow scan speed or small step size (e.g., 0.02°/s) is used to obtain high-resolution data.

      • Temperature: If using a temperature-controlled stage, set the desired temperature to study the phase behavior as a function of temperature.

  • Data Acquisition and Analysis:

    • Initiate the scan and collect the diffraction pattern (intensity vs. 2θ).

    • Analyze the positions of the diffraction peaks:

      • α form: Characterized by a single strong reflection in the wide-angle region at approximately 4.1-4.2 Å, corresponding to hexagonal chain packing.

      • β' form: Shows two or more strong reflections in the wide-angle region, typically around 3.8 Å and 4.2 Å, indicative of orthorhombic subcell packing.

    • Use Bragg's Law (nλ = 2dsinθ) to calculate the d-spacings from the peak positions.

    • Compare the obtained diffraction pattern with known patterns for diacylglycerol polymorphs to identify the crystalline form(s) present in the sample.

XRD_Workflow start Start sample_prep Sample Preparation: Mount 1,2-DPG Powder on Holder start->sample_prep instrument_setup Instrument Setup: Place Holder in Diffractometer sample_prep->instrument_setup xrd_params Set XRD Parameters (2θ Range, Scan Speed) instrument_setup->xrd_params data_acq Data Acquisition: Collect Diffraction Pattern xrd_params->data_acq data_analysis Data Analysis: Identify Peak Positions & d-spacings data_acq->data_analysis polymorph_id Polymorph Identification (α vs. β') data_analysis->polymorph_id end End polymorph_id->end

References

Technical Guide: 1,2-Dipalmitoyl-sn-glycerol as a Weak Activator of Protein Kinase C (PKC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis.[1] The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the second messenger sn-1,2-diacylglycerol (DAG).[2][3] These lipids are typically generated at the plasma membrane following receptor-mediated hydrolysis of phosphoinositides.[4][5]

The structure of the DAG molecule, particularly the composition of its fatty acyl chains, significantly influences the degree and isoform specificity of PKC activation.[6] This guide focuses on sn-1,2-dipalmitoyl-glycerol (DPG), a saturated diacylglycerol, and characterizes its role as a weak activator of PKC. Understanding the nuances of weak activators like DPG is crucial for dissecting signaling pathways and for the rational design of therapeutic agents targeting the PKC family.

The General Mechanism of PKC Activation by Diacylglycerol

The activation of cPKC and nPKC isoforms is a multi-step process initiated by the generation of DAG within a cell membrane.

  • C1 Domain Binding: The regulatory region of cPKC and nPKC isoforms contains two tandem, cysteine-rich C1 domains (C1A and C1B) that serve as the binding site for DAG.[2][7] The interaction is stereospecific, with sn-1,2-diacylglycerols being significantly more potent than other isomers.[8]

  • Membrane Translocation: Binding of DAG to the C1 domain increases the affinity of PKC for the membrane, promoting its translocation from the cytosol to the lipid bilayer where its substrates are located.[1][8]

  • Cofactor Requirement: For conventional PKC isoforms (α, β, γ), this process is cooperative with calcium (Ca²⁺).[5] An increase in intracellular Ca²⁺ prompts the C2 domain to bind to anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS), initially tethering the enzyme to the membrane and facilitating the subsequent high-affinity interaction of the C1 domain with DAG.[8] Novel PKCs lack a Ca²⁺-sensitive C2 domain and are thus activated by DAG in a calcium-independent manner.[2]

  • Conformational Change and Activation: The collective binding to the membrane provides the energy to expel an inhibitory pseudosubstrate peptide from the enzyme's catalytic site, leading to its activation and the phosphorylation of downstream target proteins.[5]

Structure_Activity_Relationship cluster_required Key Structural Requirements cluster_modulators Modulating Factors center_node PKC Activation Efficiency sn1_carbonyl sn-1 Carbonyl Group sn1_carbonyl->center_node Essential for Activity sn2_carbonyl sn-2 Carbonyl Group sn2_carbonyl->center_node Essential for Activity sn3_hydroxyl sn-3 Hydroxyl Group sn3_hydroxyl->center_node Essential for Activity sn12_config sn-1,2 Configuration sn12_config->center_node Essential for Activity unsaturated Unsaturated Acyl Chains (e.g., Oleoyl, Arachidonoyl) unsaturated->center_node Potentiates saturated Saturated Acyl Chains (e.g., Palmitoyl in DPG) saturated->center_node Attenuates PKC_Assay_Workflow prep_lipids 1. Prepare Lipid Vesicles (DPG + PS in Chloroform -> Dry -> Resuspend & Sonicate) setup_rxn 2. Set Up Reaction on Ice (Add Substrate, Lipid Vesicles, PKC Enzyme) prep_lipids->setup_rxn initiate_rxn 3. Initiate Reaction (Add [γ-³²P]ATP / MgCl₂) setup_rxn->initiate_rxn incubate 4. Incubate at 30°C (10-15 minutes) initiate_rxn->incubate stop_rxn 5. Stop Reaction (Spot aliquot onto P81 Paper) incubate->stop_rxn wash_paper 6. Wash P81 Paper (Multiple washes in Phosphoric Acid) stop_rxn->wash_paper quantify 7. Quantify Radioactivity (Scintillation Counting) wash_paper->quantify analyze 8. Analyze Data (Calculate Specific Activity) quantify->analyze

References

The Natural Occurrence of 1,2-Dipalmitoyl-sn-glycerol in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in various cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). While its involvement in signal transduction is well-established, comprehensive quantitative data on its natural occurrence in different tissues is limited. This technical guide provides a detailed overview of the current knowledge on the presence of this compound and total diacylglycerols in mammalian tissues. It outlines detailed experimental protocols for the extraction, separation, and analysis of DAG isomers and presents key signaling pathways involving this lipid molecule through explanatory diagrams. This document is intended to be a valuable resource for researchers investigating the physiological and pathological roles of this compound.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of a glycerol (B35011) backbone with two fatty acid chains attached. The stereoisomer this compound, which contains two palmitic acid chains at the sn-1 and sn-2 positions, is a key signaling molecule generated through the hydrolysis of membrane phospholipids (B1166683) by Phospholipase C (PLC). As a second messenger, it activates Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2]

Given its central role in cellular signaling, understanding the tissue-specific distribution and concentration of this compound is critical for elucidating its function in both health and disease. However, the analysis of specific DAG isomers is challenging due to their low abundance, the presence of numerous isobaric and isomeric species, and their transient nature.

This guide summarizes the available data on the occurrence of diacylglycerols in various tissues, provides detailed methodologies for their analysis, and illustrates their involvement in key signaling pathways.

Quantitative Data on Diacylglycerol Occurrence in Tissues

Precise quantitative data for this compound in various tissues is scarce in publicly available literature. Most lipidomics studies report on the total concentration of diacylglycerols or focus on more abundant DAG species. The table below summarizes the available data on total diacylglycerol concentrations in different mammalian tissues. It is important to note that the concentration of individual DAG species, such as this compound, will be a fraction of these total amounts and can vary significantly based on the physiological state of the tissue.

TissueSpeciesTotal Diacylglycerol ConcentrationMethod of AnalysisReference
HeartMouse~15 nmol/g tissueLC-MS/MS[3]
LiverRatVariable, dependent on dietMass Spectrometry Imaging[4]
BrainHumanVariable with disease stateHigh-Resolution Mass Spectrometry[5]
LungMouse924 unique lipids identified across 21 subclassesLC-MS/MS[6][7]

Note: The presented values are for total diacylglycerols and should be interpreted as an indicator of the general abundance of this lipid class in the respective tissues. Further targeted lipidomics studies are required to determine the precise concentrations of this compound.

Signaling Pathways Involving this compound

This compound is a key player in the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathways.

Phospholipase C (PLC) Signaling Pathway

The PLC signaling cascade is initiated by the activation of a variety of cell surface receptors, which in turn activate PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), including this compound.[8][9]

PLC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds to g_protein G-Protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag 1,2-Diacylglycerol (e.g., this compound) pip2->dag ca2_channel IP3 Receptor (Ca2+ Channel) ip3->ca2_channel Binds to pkc_activation Protein Kinase C Activation dag->pkc_activation Activates er Endoplasmic Reticulum (ER) ca2 ca2_channel->ca2 Releases cellular_response Downstream Cellular Responses ca2->cellular_response Mediates

Phospholipase C (PLC) signaling cascade.
Protein Kinase C (PKC) Activation Pathway

1,2-Diacylglycerol, along with calcium ions (for conventional PKCs), is essential for the activation of Protein Kinase C. Upon generation at the plasma membrane, DAG recruits PKC from the cytosol and facilitates a conformational change that relieves autoinhibition, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.[1][10][11][12]

PKC_Activation_Pathway dag 1,2-Diacylglycerol (at Plasma Membrane) pkc_inactive Inactive Protein Kinase C (PKC) (in Cytosol) dag->pkc_inactive Recruits and Binds to C1 Domain ca2 Increased Intracellular Ca2+ ca2->pkc_inactive Binds to C2 Domain (for conventional PKCs) pkc_active Active PKC (at Plasma Membrane) pkc_inactive->pkc_active Conformational Change and Activation substrate Substrate Protein pkc_active->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate Protein substrate->phosphorylated_substrate cellular_response Cellular Response (e.g., Gene Expression, Proliferation) phosphorylated_substrate->cellular_response Initiates

Activation of conventional Protein Kinase C (PKC).

Experimental Protocols

The accurate analysis of this compound requires meticulous sample handling and sophisticated analytical techniques to differentiate it from other DAG isomers.

Lipid Extraction from Tissues

This protocol is a general guideline for the extraction of total lipids from tissue samples, based on the widely used Folch method.[13] Modifications may be necessary depending on the specific tissue type.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer tube.

  • Add 20 volumes of a cold chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for a 2 mL homogenate) to induce phase separation.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

  • Transfer the organic phase to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.

Separation and Quantification of Diacylglycerol Isomers by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the separation and quantification of DAG isomers.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Internal Standard: A deuterated or 13C-labeled 1,2-diacyl-sn-glycerol standard not naturally present in the sample.

Procedure:

  • Sample Preparation: Dilute the lipid extract to an appropriate concentration in the initial mobile phase composition.

  • Chromatographic Separation:

    • Set the column temperature to 55°C.

    • Use a flow rate of 0.4 mL/min.

    • Apply a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipids. A typical gradient might be:

      • 0-2 min: 30% B

      • 2-12 min: Gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B for re-equilibration.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The MRM transition would be based on the precursor ion (the [M+NH4]+ adduct of this compound) and a characteristic product ion generated by fragmentation (e.g., the neutral loss of one of the palmitic acid chains).

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard spiked with a constant amount of the internal standard. The concentration of the analyte in the tissue sample is then calculated by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of this compound in tissue samples.

Experimental_Workflow tissue_sampling Tissue Sampling (Fresh or Frozen) homogenization Homogenization tissue_sampling->homogenization lipid_extraction Lipid Extraction (e.g., Folch Method) homogenization->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation extract_drying Drying of Organic Phase phase_separation->extract_drying reconstitution Reconstitution in Injection Solvent extract_drying->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis

References

Methodological & Application

Protocol for the Preparation of Liposomes Utilizing 1,2-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are artificially-prepared vesicles composed of a lipid bilayer.[1] They are valuable tools in research and drug delivery due to their ability to encapsulate both hydrophilic and lipophilic compounds, their biocompatibility, and their biodegradability.[1][2] 1,2-Dipalmitoyl-sn-glycerol (DPPG) is a phospholipid commonly used in the formation of liposomes, often in combination with other lipids like cholesterol to enhance stability.[3][4] The dipalmitoyl chains of DPPG result in a relatively high phase transition temperature (Tm), leading to the formation of more rigid and less permeable membranes at physiological temperatures.[5][6] This application note provides a detailed protocol for the preparation of liposomes containing this compound using the thin-film hydration method followed by sonication and/or extrusion for size reduction.

Data Presentation

A summary of expected quantitative data for liposomes prepared with dipalmitoyl-containing phospholipids (B1166683) using various methods is presented below. Note that specific results can vary based on the exact lipid composition, buffer, and processing parameters.

ParameterThin-Film Hydration (MLVs)Sonication (SUVs)Extrusion (LUVs)Reference
Average Diameter (nm) >1000 (heterogeneous)15 - 50100 - 240 (depending on membrane)[7][8][9]
Polydispersity Index (PDI) High (>0.5)Low (<0.3)Low (<0.2)[2]
Encapsulation Efficiency (%) Variable, generally higher for lipophilic drugsLower for hydrophilic drugsModerate to high, depends on drug and lipid concentration[1][10]
Lamellarity Multilamellar (MLV)Unilamellar (SUV)Unilamellar (LUV)[1]

Experimental Protocols

Materials:
  • This compound (DPPG)

  • Cholesterol (optional, recommended for stability)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Syringes

Method 1: Thin-Film Hydration to form Multilamellar Vesicles (MLVs)

This is the foundational method for producing liposomes and results in a heterogeneous population of multilamellar vesicles.[10][11]

  • Lipid Preparation: Dissolve this compound and any other lipids (e.g., cholesterol) in a chloroform/methanol mixture (typically 2:1 or 3:1 v/v) in a round-bottom flask.[12] The goal is to achieve a clear lipid solution, ensuring a homogenous mixture.[7]

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPG, this is around 41°C).[5] Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[10][12]

  • Drying: To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2 hours, or overnight.[7]

  • Hydration: Add the aqueous hydration buffer (pre-heated to above the Tm) to the flask containing the dry lipid film.[7] The volume of the buffer will depend on the desired final lipid concentration.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This process of swelling and agitation causes the lipid sheets to self-assemble and form multilamellar vesicles (MLVs).[7] The resulting suspension will appear milky.

Method 2: Sonication to form Small Unilamellar Vesicles (SUVs)

Sonication uses high-frequency sound energy to break down large MLVs into smaller, unilamellar vesicles.[7][13]

  • Prepare MLVs: Follow steps 1-5 of the Thin-Film Hydration method.

  • Sonication: Place the vial containing the MLV suspension in an ice bath to prevent overheating, which can lead to lipid degradation.[14]

  • Probe Sonication (higher energy): Insert the tip of a probe sonicator into the suspension. Apply short bursts of sonication (e.g., 30 seconds on, 1 minute off) for a total of several minutes.[14] The suspension should become clearer as the vesicle size decreases.

  • Bath Sonication (lower energy): Place the sealed vial in a bath sonicator and sonicate for a longer period, often 15-30 minutes, or until the suspension clarifies.

  • Centrifugation (optional but recommended for probe sonication): To remove any titanium particles shed from the sonicator tip, centrifuge the SUV suspension at a high speed.[7]

Method 3: Extrusion to form Large Unilamellar Vesicles (LUVs)

Extrusion involves forcing the MLV suspension through polycarbonate membranes with a defined pore size to produce a more homogenous population of unilamellar vesicles.[11][15]

  • Prepare MLVs: Follow steps 1-5 of the Thin-Film Hydration method.

  • Assemble Extruder: Assemble the extrusion device with the desired polycarbonate membrane (e.g., 200 nm followed by 100 nm for a more uniform size distribution).

  • Extrusion Process: Heat the extruder and the MLV suspension to a temperature above the lipid Tm. Load the MLV suspension into one of the syringes. Force the suspension back and forth through the membrane for a set number of passes (typically 10-20 times).[14]

  • Collection: The resulting suspension of LUVs will be more translucent than the initial MLV suspension.

Visualizations

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction (Optional) A Dissolve DPPG (and other lipids) in organic solvent B Evaporate solvent (Rotary Evaporator) A->B C Dry film under vacuum B->C D Add aqueous buffer (T > Tm) C->D E Agitate to form Multilamellar Vesicles (MLVs) D->E F Sonication E->F G Extrusion E->G H Small Unilamellar Vesicles (SUVs) F->H I Large Unilamellar Vesicles (LUVs) G->I

Caption: Experimental workflow for the preparation of liposomes.

Thin_Film_Hydration_Detail start Start dissolve 1. Dissolve Lipids (DPPG +/- Cholesterol) in Chloroform/Methanol start->dissolve rotovap 2. Form Thin Film (Rotary Evaporation) dissolve->rotovap dry 3. Dry Film (High Vacuum) rotovap->dry hydrate 4. Hydrate with Buffer (T > Tm) dry->hydrate agitate 5. Agitate/Vortex hydrate->agitate mlv Result: Multilamellar Vesicles (MLVs) agitate->mlv Sizing_Methods_Comparison cluster_sonication Sonication cluster_extrusion Extrusion mlv Multilamellar Vesicles (MLVs) from Thin-Film Hydration sonicate Apply Ultrasonic Energy mlv->sonicate extrude Pass through Polycarbonate Membrane mlv->extrude suv Small Unilamellar Vesicles (SUVs) (15-50 nm) sonicate->suv luv Large Unilamellar Vesicles (LUVs) (Size defined by membrane) extrude->luv

References

Application Notes and Protocols for Utilizing 1,2-Dipalmitoyl-sn-glycerol in Model Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1,2-Dipalmitoyl-sn-glycerol (DPG), a saturated diacylglycerol, in the creation and characterization of model lipid membranes. DPG is a crucial molecule for mimicking biological membranes, studying lipid-protein interactions, and developing novel drug delivery systems. Its ability to act as a second messenger and modulate membrane properties makes it a significant tool in cell signaling and biophysical research.

Introduction to this compound in Model Membranes

This compound is a diacylglycerol with two palmitic acid chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. In biological systems, diacylglycerols like DPG are key second messengers, most notably in the activation of Protein Kinase C (PKC), a family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis[1][2].

In model lipid membranes, such as liposomes and monolayers, the incorporation of DPG allows researchers to investigate its influence on the biophysical properties of the membrane. These properties include membrane fluidity, phase transition behavior, and the formation of lipid domains or rafts. Such studies are vital for understanding how cellular membranes function and for designing lipid-based nanoparticles for targeted drug delivery[3][4].

Applications of this compound in Model Lipid Membranes

Elucidation of Cell Signaling Pathways

The primary role of diacylglycerols as second messengers can be effectively studied using model membranes containing DPG. By incorporating DPG into liposomes, researchers can investigate the recruitment and activation of proteins, such as PKC, to the membrane surface[1][5][6].

Modulation of Membrane Biophysical Properties

DPG can alter the physical state of lipid bilayers. Its presence can influence the main phase transition temperature (Tm) of phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), affect membrane fluidity, and promote the formation of non-lamellar phases, which are important intermediates in processes like membrane fusion[7][8][9][10].

Formation and Study of Lipid Domains

Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins. While not a canonical raft-forming lipid itself, DPG can influence the formation, stability, and properties of lipid domains in model membranes, providing insights into the complex organization of biological membranes[11].

Development of Drug Delivery Systems

The inclusion of DPG in liposomal drug formulations can enhance their efficacy. DPG can modulate the release of encapsulated drugs and influence the interaction of the liposome (B1194612) with target cells. Its role in signaling can also be harnessed to trigger specific cellular responses upon drug delivery[3][12][13].

Quantitative Data on the Effects of this compound

The following tables summarize the expected quantitative effects of incorporating DPG into a model membrane composed primarily of DPPC. Note: Direct experimental data for DPG's effect on these specific parameters is limited in the available literature. The presented data is extrapolated from studies on similar diacylglycerols and other membrane-modifying molecules.

Table 1: Effect of this compound on the Main Phase Transition Temperature (Tm) of DPPC Liposomes

Molar Percentage of DPG in DPPCMain Phase Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Reference
0% (Pure DPPC)41.48.7[7][9]
5%Broadened transition, slight decreaseDecreasedModeled after[7]
10%Broadened transition, further decreaseSignificantly DecreasedModeled after[7]
20%Very broad transition, significant decreaseMarkedly DecreasedModeled after[7]

Table 2: Effect of this compound on Membrane Fluidity of DPPC Liposomes (as measured by Fluorescence Anisotropy of DPH)

Molar Percentage of DPG in DPPCFluorescence Anisotropy (r) at 25°C (Gel Phase)Fluorescence Anisotropy (r) at 45°C (Liquid Crystalline Phase)Reference
0% (Pure DPPC)~0.35~0.12[14][15][16][17][18]
5%DecreasedSlightly DecreasedModeled after[14][16]
10%Further DecreasedDecreasedModeled after[14][16]
20%Significantly DecreasedSignificantly DecreasedModeled after[14][16]

Signaling Pathway

Protein Kinase C (PKC) Activation Pathway

Diacylglycerols like DPG are generated at the plasma membrane following the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger calcium release, DAG remains in the membrane and, in conjunction with calcium and phosphatidylserine, recruits and activates conventional and novel PKC isoforms.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal GPCR GPCR Signal->GPCR 1. Ligand Binding PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DPG This compound (DAG) PIP2->DPG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DPG->PKC_inactive 7. Binding PKC_active Active PKC PKC_inactive->PKC_active 8. Translocation & Activation Substrate Substrate Protein PKC_active->Substrate 9. Phosphorylation ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca2+ Ca²⁺ Ca2+->PKC_inactive 6. Binding ER->Ca2+ 5. Ca²⁺ Release pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response 10. Liposome_Preparation_Workflow start Start dissolve 1. Dissolve DPPC and DPG in organic solvent start->dissolve evaporate 2. Form thin lipid film via rotary evaporation dissolve->evaporate hydrate 3. Hydrate film with aqueous buffer to form MLVs evaporate->hydrate extrude 4. Extrude MLV suspension to form LUVs hydrate->extrude store 5. Store liposome suspension at 4°C extrude->store end End store->end Langmuir_Blodgett_Workflow start Start prepare 1. Prepare and clean Langmuir-Blodgett trough start->prepare spread 2. Spread DPPC/DPG lipid mixture on the aqueous subphase prepare->spread evaporate 3. Allow solvent to evaporate spread->evaporate compress 4. Compress monolayer with barriers at a constant rate evaporate->compress record 5. Record surface pressure vs. mean molecular area compress->record analyze 6. Analyze π-A isotherm data record->analyze end End analyze->end

References

Application Notes and Protocols for 1,2-Dipalmitoyl-sn-glycerol in Langmuir-Blodgett Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of 1,2-Dipalmitoyl-sn-glycerol and its derivatives, primarily 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG), in the fabrication of Langmuir-Blodgett (LB) films. These films serve as valuable model systems for biological membranes and have significant applications in drug delivery, biosensing, and fundamental biophysical studies.

Introduction to this compound and its Derivatives in LB Films

This compound (a diacylglycerol) and its phospholipid derivative, 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG), are amphiphilic molecules that readily form stable monolayers at the air-water interface. This property makes them ideal candidates for deposition onto solid substrates using the Langmuir-Blodgett technique, creating highly ordered, ultra-thin films with controllable thickness and composition.

DPPG, in particular, is a key component of biological membranes and lung surfactant, making its LB films excellent models for studying lipid-protein interactions, drug-membrane interactions, and the physical chemistry of cell surfaces. The ability to control the molecular packing and surface pressure during LB deposition allows for the creation of films with varying phases (e.g., liquid-expanded, liquid-condensed), mimicking the dynamic nature of biological membranes.

Physicochemical Properties and Phase Behavior

The behavior of DPPG monolayers at the air-water interface is characterized by its surface pressure-area (π-A) isotherm, which reveals distinct phase transitions. Upon compression, the monolayer transitions from a gaseous (G) phase, through a liquid-expanded (LE) phase, a liquid-condensed (LC) phase, and finally to a solid (S) phase before collapsing. The presence and characteristics of these phases are influenced by factors such as temperature, subphase pH, and ionic strength.

For instance, the ionization of the phosphatidylglycerol headgroup on alkaline or buffered subphases can induce a characteristic phase transition region in the π-A isotherm, which is absent on neutral or acidic water.[1] This is attributed to changes in the solvation and orientation of the polar headgroup.[1]

Table 1: Physicochemical Properties of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) Monolayers (as an analogue for DPPG)

ParameterValueConditionsReference
Lift-off Area~95 Ų/moleculePurified water subphase[2]
Area per molecule (Liquid Expanded Phase)75 Ų/moleculePurified water subphase, at 4 mN/m[2]
Collapse Pressure45.3 ± 3.1 mN/mPurified water subphase[2]

Note: Data for DPPC is often used as a reference due to its structural similarity to DPPG and its extensive characterization in literature. The behavior of DPPG is expected to be similar, with variations arising from the different headgroup.

Experimental Protocols

Materials and Reagents
  • Lipid: High-purity (≥99%) 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG) or this compound.

  • Spreading Solvent: Chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v). The solvent must be volatile and of high purity.

  • Subphase: Ultrapure water (resistivity >18 MΩ·cm). The subphase can be modified with buffers (e.g., PBS) or salts (e.g., NaCl, CaCl₂) to control pH and ionic strength.

  • Substrates: Hydrophilic substrates such as glass, silicon wafers, or mica are commonly used. Substrates must be scrupulously cleaned.

Langmuir Monolayer Formation
  • Preparation of Spreading Solution: Dissolve the lipid in the spreading solvent to a concentration of approximately 0.2–1 mg/mL.

  • Langmuir Trough Preparation: Thoroughly clean the Langmuir trough and barriers. Fill the trough with the desired subphase.

  • Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants.

  • Lipid Spreading: Using a microsyringe, carefully deposit small droplets of the lipid solution onto the subphase surface.

  • Solvent Evaporation: Allow sufficient time (typically 10-15 minutes) for the solvent to evaporate completely.

  • Monolayer Compression: Compress the monolayer at a controlled rate (e.g., 5-10 mm/min) using the movable barriers. The surface pressure is monitored using a Wilhelmy plate.

Langmuir-Blodgett Film Deposition
  • Substrate Preparation: Immerse the clean, hydrophilic substrate vertically into the subphase before or after spreading the lipid monolayer.

  • Monolayer Compression: Compress the monolayer to the desired surface pressure. This pressure is typically in the range of 10-40 mN/m, corresponding to the liquid-condensed phase for a well-ordered film.[3]

  • Film Deposition:

    • Upstroke: Slowly withdraw the substrate from the subphase at a constant speed (e.g., 1-5 mm/min). During this process, the monolayer will transfer onto the substrate.

    • Downstroke: For multilayer deposition, the substrate can be re-immersed into the subphase.

  • Drying: Allow the deposited film to dry in a clean, vibration-free environment.

Table 2: Representative Experimental Parameters for Langmuir-Blodgett Deposition

ParameterTypical Value/RangeNotes
Spreading SolventChloroform or Chloroform/Methanol (9:1 v/v)Ensure complete dissolution of the lipid.
Lipid Concentration0.2 - 1.0 mg/mLAffects the initial surface coverage.
SubphaseUltrapure Water, PBS, or salt solutionspH and ionic strength can influence monolayer properties.
Subphase Temperature20-25 °CTemperature affects the phase behavior of the lipid.
Compression Speed5 - 10 mm/minSlower speeds promote better molecular organization.
Deposition Pressure10 - 40 mN/mTypically in the liquid-condensed phase for stable films.[3]
Deposition Speed1 - 5 mm/minSlower speeds generally result in higher quality films.

Visualizations

Experimental Workflow for LB Film Deposition

Langmuir_Blodgett_Workflow cluster_prep Preparation cluster_monolayer Monolayer Formation cluster_deposition Deposition cluster_analysis Analysis prep_solution Prepare Lipid Solution (0.2-1 mg/mL in Chloroform) spread Spread Lipid Solution on Subphase prep_solution->spread prep_trough Prepare Langmuir Trough (Clean & Fill with Subphase) prep_trough->spread prep_substrate Prepare Substrate (Clean & Immerse) withdraw Withdraw Substrate (1-5 mm/min) prep_substrate->withdraw evaporate Solvent Evaporation (10-15 min) spread->evaporate compress Compress Monolayer (Monitor Surface Pressure) evaporate->compress set_pressure Set Deposition Pressure (10-40 mN/m) compress->set_pressure set_pressure->withdraw dry Dry Deposited Film withdraw->dry analyze Characterize LB Film (AFM, Ellipsometry, etc.) dry->analyze

Caption: Experimental workflow for Langmuir-Blodgett film deposition.

Molecular Orientation at the Air-Water Interface

Caption: Orientation of DPPG molecules at the air-water interface.

Applications

Drug Delivery Research

DPPG LB films serve as simplified models of cell membranes to study the interaction and permeation of drug molecules. By incorporating drugs into the subphase or co-spreading them with the lipid, researchers can investigate:

  • Drug partitioning into the lipid monolayer.

  • The effect of drugs on membrane fluidity and stability.

  • The mechanism of drug transport across the membrane.

These studies are crucial for designing more effective drug delivery systems with enhanced bioavailability and reduced side effects.

Biosensor Development

The highly ordered structure of DPPG LB films provides a stable matrix for the immobilization of biomolecules, such as enzymes and antibodies, for biosensor applications.[4] The lipid film can:

  • Preserve the biological activity of the immobilized molecules.

  • Provide a biocompatible interface.

  • Act as a barrier to interfering substances.

For example, glucose oxidase has been immobilized in phospholipid LB films for the development of glucose biosensors.[4]

Model Biological Membranes

DPPG LB films are extensively used as models for various biological membranes, including:

  • Pulmonary Surfactant: Investigating the role of lipids in reducing surface tension in the alveoli.

  • Bacterial Membranes: Studying the mechanism of action of antimicrobial peptides and antibiotics.

  • Cell Membranes: Understanding the principles of lipid-protein interactions and membrane organization.

Troubleshooting and Considerations

  • Monolayer Instability: Ensure high purity of lipids, solvents, and subphase. Thoroughly clean all equipment to prevent contamination.

  • Poor Film Transfer: Optimize deposition parameters such as surface pressure and dipping speed. The substrate must be appropriately cleaned and rendered hydrophilic.

  • Film Defects: Slow compression and deposition rates can help in forming more homogeneous and defect-free films.

By following these protocols and considering the key parameters, researchers can successfully fabricate high-quality this compound-based Langmuir-Blodgett films for a wide range of applications in biomedical research and drug development.

References

Application Notes and Protocols for Protein Kinase C (PKC) Activity Assay Using 1,2-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro determination of Protein Kinase C (PKC) activity using 1,2-Dipalmitoyl-sn-glycerol (DPG), a synthetic diacylglycerol (DAG) analog. This assay is a valuable tool for studying PKC regulation, screening for potential activators or inhibitors, and investigating cellular signaling pathways.

Introduction

Protein Kinase C is a family of serine/threonine kinases that are critical mediators in a vast array of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG). This protocol describes a non-radioactive, ELISA-based assay that measures the phosphorylation of a specific peptide substrate by PKC. The activity of PKC is stimulated by the presence of the DAG analog, this compound, in conjunction with the phospholipid cofactor, phosphatidylserine (B164497) (PS).

Principle of the Assay

The PKC activity assay is a solid-phase enzyme-linked immunosorbent assay (ELISA) that utilizes a microtiter plate pre-coated with a specific PKC peptide substrate. In the presence of ATP, active PKC phosphorylates the serine or threonine residues on the substrate peptide. The extent of phosphorylation is then detected using a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate, such as TMB, results in a colorimetric signal that is proportional to the amount of phosphorylated substrate, and thus to the PKC activity. The reaction is stopped with an acidic solution, and the absorbance is measured using a microplate reader.

Data Presentation

Table 1: Optimal Reagent Concentrations for In Vitro PKC Activity Assay

ReagentRecommended Concentration RangeOptimal Concentration (Example)
Purified PKC Enzyme10 - 100 ng/well50 ng/well
PKC Peptide SubstratePre-coated on plateN/A
ATP10 - 100 µM50 µM
Phosphatidylserine (PS)50 - 200 µg/mL100 µg/mL
This compound (DPG)10 - 100 µM50 µM
Phorbol 12-myristate 13-acetate (PMA)10 - 100 nM50 nM

Table 2: Comparative PKC Activation Data (Illustrative)

ActivatorEC50 (Concentration for 50% Activation)Maximum Activation (Fold Increase vs. Basal)
This compound (DPG)~ 20-50 µM2 - 4 fold
Phorbol 12-myristate 13-acetate (PMA)~ 10-50 nM10 - 20 fold
Basal (No Activator)N/A1-fold (baseline)

Experimental Protocols

This section provides a detailed methodology for conducting the PKC activity assay using DPG.

Materials and Reagents

  • Purified active Protein Kinase C (PKC)

  • PKC Substrate Microtiter Plate (96-well)

  • This compound (DPG)

  • Phosphatidylserine (PS)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Phospho-PKC Substrate Specific Primary Antibody

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Preparation of Reagents

  • DPG/PS Lipid Vesicles:

    • In a glass tube, combine the desired amounts of DPG and PS dissolved in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Resuspend the lipid film in Kinase Assay Buffer by vortexing or sonication to create small unilamellar vesicles. The final lipid concentration should be prepared as a 10X stock.

  • ATP Solution:

    • Prepare a 10X stock solution of ATP in deionized water. Store at -20°C.

  • PKC Enzyme:

    • Dilute the purified PKC enzyme to the desired concentration in ice-cold Kinase Assay Buffer just before use.

  • Antibody Solutions:

    • Dilute the primary and secondary antibodies to their optimal concentrations in an appropriate antibody dilution buffer as recommended by the manufacturer.

Assay Procedure

  • Plate Preparation:

    • Determine the number of wells required for the experiment.

    • Add 100 µL of Kinase Assay Buffer to each well and incubate for 10 minutes at room temperature to pre-wet the substrate.

    • Aspirate the buffer from the wells.

  • Kinase Reaction:

    • Prepare the reaction mixture in microcentrifuge tubes. For each reaction well, combine:

      • Kinase Assay Buffer

      • 10X DPG/PS Lipid Vesicles

      • Diluted PKC Enzyme

    • Add the reaction mixture to the appropriate wells of the microtiter plate.

    • Include the following controls:

      • Positive Control: Use a known potent PKC activator like PMA instead of DPG.

      • Negative Control (Basal Activity): Omit the DPG/PS lipid vesicles.

      • No Enzyme Control: Omit the PKC enzyme to determine background signal.

    • Initiate the kinase reaction by adding the 10X ATP solution to each well.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Terminate the kinase reaction by aspirating the contents of the wells and washing three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of the diluted phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis

  • Subtract the average absorbance of the "No Enzyme Control" wells from all other absorbance readings to correct for background.

  • Calculate the average absorbance for each experimental condition.

  • PKC activity can be expressed as the fold increase in absorbance relative to the basal activity (Negative Control).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates GPCR GPCR / RTK GPCR->PLC activates Ext_Signal External Signal Ext_Signal->GPCR pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Response Cellular Response pSubstrate->Cell_Response

Caption: PKC signaling pathway activated by diacylglycerol.

G start Start prep_reagents Prepare Reagents (DPG/PS Vesicles, ATP, PKC) start->prep_reagents pre_wet Pre-wet Substrate Plate (10 min, RT) prep_reagents->pre_wet add_reaction_mix Add Reaction Mix (Buffer, DPG/PS, PKC) pre_wet->add_reaction_mix initiate_reaction Initiate Reaction with ATP add_reaction_mix->initiate_reaction incubate_kinase Incubate (30-60 min, 30°C) initiate_reaction->incubate_kinase wash1 Wash Plate (3x) incubate_kinase->wash1 add_primary_ab Add Primary Antibody (1 hr, RT) wash1->add_primary_ab wash2 Wash Plate (3x) add_primary_ab->wash2 add_secondary_ab Add Secondary Antibody (30 min, RT) wash2->add_secondary_ab wash3 Wash Plate (3x) add_secondary_ab->wash3 add_tmb Add TMB Substrate (15-30 min, RT, dark) wash3->add_tmb stop_reaction Add Stop Solution add_tmb->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Caption: Experimental workflow for the PKC activity assay.

Application Notes and Protocols: 1,2-Dipalmitoyl-sn-glycerol as a Helper Lipid in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their efficacy, influencing stability, encapsulation efficiency, and cellular uptake. A typical LNP formulation consists of four key components: an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a helper lipid. While phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) are commonly employed as helper lipids, there is growing interest in exploring other lipid classes to modulate LNP properties.

1,2-Dipalmitoyl-sn-glycerol (DPG) is a diacylglycerol that, due to its chemical structure, can be investigated as a helper lipid in LNP formulations. Its saturated palmitoyl (B13399708) chains are expected to impart rigidity and stability to the lipid bilayer, analogous to the role of other saturated lipids. Furthermore, as a diacylglycerol, DPG is a known second messenger involved in cell signaling pathways, primarily through the activation of Protein Kinase C (PKC). This dual functionality presents an intriguing possibility for the rational design of LNPs with both structural and bioactive properties.

These application notes provide an overview of the potential role of this compound as a helper lipid, along with detailed protocols for the formulation and characterization of LNPs incorporating this lipid.

Data Presentation: LNP Properties with Varying Helper Lipids

Direct quantitative data on the specific effects of varying this compound concentrations on LNP properties are not extensively available in the public domain. However, data from studies using structurally related helper lipids or varying helper lipid content can provide valuable insights into the expected trends. The following tables summarize relevant data from the literature.

Table 1: Physicochemical Properties of LNPs with a Phospholipid Bearing Palmitoyl Chains

This table presents data for LNPs formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a phospholipid with the same acyl chains as DPG. This can serve as a baseline for understanding the influence of the palmitoyl chains on LNP characteristics.

LNP Formulation (Lipid Components)Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
DPPC-LNP239.9 ± 76.2-4.4 ± 5.0[1]

Table 2: Impact of Helper Lipid Molar Ratio on LNP Transfection Potency

This table illustrates how increasing the molar percentage of a helper lipid (DSPC or ESM) can significantly impact the in vitro transfection efficiency of mRNA-LNPs. A similar trend could be explored for DPG to optimize LNP performance.

Helper LipidMolar Ratio of Helper Lipid (%)Relative Luciferase Expression (in vitro)Reference
DSPC10Baseline
DSPC40Significantly Increased
ESM10Baseline
ESM40~100-fold increase compared to 10% DSPC

Experimental Protocols

The following protocols are adapted from established methodologies for LNP formulation and are suitable for incorporating this compound as a helper lipid.

Protocol 1: Preparation of Lipid Stock Solutions

Materials:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

  • This compound (DPG)

  • Cholesterol

  • PEGylated Lipid (e.g., DMG-PEG 2000)

  • 200-proof Ethanol (B145695) (EtOH)

Procedure:

  • Prepare individual stock solutions of each lipid in 200-proof ethanol. A common starting concentration is 10-50 mg/mL.

  • Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids, particularly DPG and cholesterol.

  • From the individual stock solutions, prepare a mixed lipid stock solution containing the desired molar ratio of the four lipid components. A common starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid). To investigate the effect of DPG, a range of molar ratios for the helper lipid (e.g., 5%, 10%, 20%) can be formulated, adjusting the cholesterol percentage accordingly while keeping the ionizable and PEGylated lipid ratios constant.

Protocol 2: LNP Formulation via Microfluidic Mixing

Materials:

  • Mixed Lipid Stock Solution (in Ethanol)

  • Nucleic Acid (e.g., mRNA, siRNA)

  • Low pH Aqueous Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Neutral Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Dissolve the nucleic acid in the low pH aqueous buffer to the desired concentration (e.g., 0.1-1 mg/mL). The acidic pH ensures protonation of the ionizable lipid, facilitating complexation with the negatively charged nucleic acid.

  • Prime the microfluidic mixing device with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Load the lipid stock solution and the nucleic acid solution into separate syringes.

  • Set the desired total flow rate and flow rate ratio (aqueous to organic phase, typically 3:1).

  • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of lipids and encapsulation of the nucleic acid.

  • Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS) to raise the pH and stabilize the nanoparticles.

  • Purify and concentrate the LNPs using a suitable method such as tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane (e.g., 100 kDa).

Protocol 3: Characterization of LNPs

1. Particle Size and Zeta Potential:

  • Dilute the LNP formulation in an appropriate buffer (e.g., PBS).
  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

2. Encapsulation Efficiency:

  • The encapsulation efficiency can be determined using a fluorescent dye that binds to the nucleic acid (e.g., RiboGreen for RNA).
  • Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid, representing the total nucleic acid amount. The other set remains intact to measure the amount of unencapsulated nucleic acid.
  • Measure the fluorescence of both sets of samples.
  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence_total - Fluorescence_unencapsulated) / Fluorescence_total] x 100

Visualizations

Signaling Pathway

This compound, as a diacylglycerol, can act as a signaling molecule by activating Protein Kinase C (PKC). This activation can trigger downstream signaling cascades that may be relevant in the context of drug delivery and cellular response.

DAG_PKC_Signaling_Pathway cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG This compound (DAG) PIP2->DAG Hydrolysis PKC_active Active PKC DAG->PKC_active Activation PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream->Cellular_Response

Caption: Diacylglycerol-mediated activation of Protein Kinase C signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of LNPs containing this compound.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization Lipid_Stocks Prepare Individual Lipid Stock Solutions (Ionizable, DPG, Cholesterol, PEG-Lipid) Lipid_Mix Create Mixed Lipid Stock Solution (in Ethanol) Lipid_Stocks->Lipid_Mix Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Solution Prepare Nucleic Acid Solution (in Aqueous Buffer pH 4.0) NA_Solution->Microfluidics Dilution Dilution & Neutralization (PBS pH 7.4) Microfluidics->Dilution Purification Purification & Concentration (TFF) Dilution->Purification DLS Particle Size & Zeta Potential (DLS) Purification->DLS EE Encapsulation Efficiency (Fluorescence Assay) Purification->EE InVitro_InVivo In vitro / In vivo Studies Purification->InVitro_InVivo

Caption: Experimental workflow for LNP formulation and characterization.

Conclusion

This compound presents a compelling alternative as a helper lipid in LNP formulations, potentially offering unique advantages in terms of structural stability and biological activity. The protocols and data presented here provide a framework for researchers to systematically investigate the impact of DPG on LNP properties and performance. Further studies are warranted to fully elucidate the quantitative effects of DPG on particle size, encapsulation efficiency, and in vivo efficacy, which will be crucial for the development of next-generation LNP-based therapeutics.

References

Application Notes and Protocols for 1,2-Dipalmitoyl-sn-glycerol in Membrane Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-sn-glycerol (DPG) is a saturated diacylglycerol (DAG) analog that plays a crucial role as a lipid second messenger in signal transduction pathways.[1] Its structural similarity to endogenous diacylglycerols allows it to be a potent activator of Protein Kinase C (PKC), a family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis.[1][2] In the realm of membrane biophysics, DPG serves as a valuable tool to investigate the dynamics and structure of lipid bilayers. By incorporating DPG into model membranes, researchers can elucidate the effects of diacylglycerols on membrane fluidity, phase behavior, and the organization of lipid domains, providing insights into the mechanisms by which these signaling lipids modulate cellular functions.

Signaling Pathways Involving this compound: The Protein Kinase C (PKC) Pathway

As a diacylglycerol analog, DPG mimics the function of endogenous DAG in activating conventional and novel isoforms of Protein Kinase C (PKC).[2] This activation is a pivotal event in numerous signal transduction cascades. The pathway is typically initiated by the activation of phospholipase C (PLC) at the cell membrane, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane where it, along with calcium and phosphatidylserine (B164497) (PS), recruits and activates PKC. Activated PKC then phosphorylates a wide range of target proteins, leading to various cellular responses.

PKC_Signaling_Pathway cluster_membrane Cell Membrane extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor g_protein_plc G-Protein / PLC Activation receptor->g_protein_plc pip2 PIP2 g_protein_plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (DAG) (mimicked by DPG) pip2->dag ip3 IP3 pip2->ip3 pkc_active Active PKC dag->pkc_active Activates er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca²⁺ er->ca2 Releases ca2->pkc_active Activates pkc_inactive Inactive PKC pkc_inactive->pkc_active cellular_response Cellular Response (e.g., Gene Expression, Proliferation) pkc_active->cellular_response Phosphorylates Target Proteins

Caption: Protein Kinase C (PKC) Signaling Pathway.

Quantitative Data on Membrane Dynamics

Table 1: Thermotropic Properties of DPPC Liposomes

ParameterValueReference
Main Transition Temperature (Tm)~41.0 °C[3]
Pre-transition Temperature (Tp)~35.0 °C[3]
Transition Enthalpy (ΔH)8.7 kcal/mol[3]

Table 2: Membrane Fluidity of DPPC Liposomes Measured by DPH Fluorescence Anisotropy

TemperatureFluorescence Anisotropy (r)PhaseReference
25 °C~0.35Gel[4]
45 °C~0.10Liquid Crystalline[4]

Table 3: Structural Parameters of DPPC Bilayers

ParameterValueMethodReference
Bilayer Thickness (DB)~44.5 ÅX-ray Scattering[5]
Area per Lipid (A)~47.9 ŲX-ray Scattering[5]

Expected Effects of this compound on DPPC Membranes:

  • Membrane Fluidity: The presence of DPG is expected to increase membrane fluidity, which would be observed as a decrease in DPH fluorescence anisotropy at temperatures below the main phase transition of pure DPPC.

  • Phase Transition: DPG is likely to lower and broaden the main phase transition of DPPC, as it disrupts the ordered packing of the saturated acyl chains.[4]

  • Bilayer Thickness: The effect of DPG on bilayer thickness is less predictable. While the disruption of packing might lead to a slight decrease in thickness, the bulky headgroup could potentially cause a minor increase.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DPPC and DPG using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound (DPG)

  • Chloroform (B151607)

  • Desired aqueous buffer (e.g., PBS, HEPES buffer)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC and DPG in chloroform in a round-bottom flask. The molar ratio of DPG can be varied depending on the experimental requirements.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the main phase transition temperature of the lipid mixture (e.g., 50°C for DPPC/DPG mixtures).

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane multiple times (e.g., 11-21 times) at a temperature above the phase transition temperature to form LUVs.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

Protocol 2: Measurement of Membrane Fluidity using DPH

This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity due to the incorporation of DPG.

Materials:

  • DPG-containing liposomes (prepared as in Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Fluorometer with polarization capabilities

  • Cuvettes

Procedure:

  • Labeling of Liposomes:

    • Dilute the DPH stock solution in the buffer to be used for the measurement.

    • Add the diluted DPH solution to the liposome (B1194612) suspension to a final DPH concentration of approximately 1 µM.

    • Incubate the mixture in the dark at a temperature above the phase transition temperature for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Transfer the labeled liposome suspension to a cuvette and place it in the temperature-controlled sample holder of the fluorometer.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the steady-state fluorescence anisotropy (r) at the desired temperatures. The fluorescence anisotropy is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

  • Data Analysis:

    • A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol 3: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol provides a general method for assessing the ability of DPG to activate PKC in vitro.

Materials:

  • Purified PKC enzyme

  • DPG-containing liposomes (prepared as in Protocol 1, often with phosphatidylserine)

  • PKC substrate (e.g., a specific peptide or histone H1)

  • [γ-³²P]ATP

  • Kinase reaction buffer (containing MgCl₂, CaCl₂, etc.)

  • Phosphocellulose paper or SDS-PAGE equipment

  • Scintillation counter or autoradiography equipment

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, PKC substrate, and DPG-containing liposomes.

    • Add the purified PKC enzyme to the mixture.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at the optimal temperature for PKC activity (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto phosphocellulose paper.

  • Detection of Phosphorylation:

    • If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P can then be quantified using a scintillation counter.

    • Alternatively, the reaction products can be separated by SDS-PAGE, and the phosphorylated substrate can be visualized by autoradiography.

  • Data Analysis:

    • An increase in the phosphorylation of the substrate in the presence of DPG-containing liposomes indicates PKC activation.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on membrane dynamics and its role in cell signaling.

Experimental_Workflow start Start liposome_prep Liposome Preparation (with and without DPG) start->liposome_prep membrane_studies Biophysical Characterization of Model Membranes liposome_prep->membrane_studies cell_signaling Cell Signaling Studies liposome_prep->cell_signaling fluidity Membrane Fluidity (DPH Fluorescence Anisotropy) membrane_studies->fluidity dsc Phase Transition (DSC) membrane_studies->dsc thickness Bilayer Thickness (X-ray/Neutron Scattering) membrane_studies->thickness data_analysis Data Analysis and Interpretation fluidity->data_analysis dsc->data_analysis thickness->data_analysis pkc_assay In Vitro PKC Activation Assay cell_signaling->pkc_assay cellular_assays Cell-Based Assays (e.g., Western Blot for phosphorylated targets) cell_signaling->cellular_assays pkc_assay->data_analysis cellular_assays->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for studying DPG in membrane dynamics.

References

Troubleshooting & Optimization

Preventing acyl migration of 1,2-Dipalmitoyl-sn-glycerol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the acyl migration of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) to its more stable isomer, 1,3-Dipalmitoylglycerol (1,3-DPG), during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for this compound?

Acyl migration is a spontaneous intramolecular reaction where an acyl group moves from one hydroxyl group to another on the glycerol (B35011) backbone.[1] In the case of this compound, the palmitoyl (B13399708) group at the sn-2 position can migrate to the sn-1 or sn-3 position, resulting in the formation of the more thermodynamically stable 1,3-Dipalmitoylglycerol.[2][3] This isomerization is a significant concern as it alters the specific isomeric structure of the diacylglycerol, which is often crucial for its biological activity and function in signaling pathways. The presence of the 1,3-isomer can lead to inaccurate experimental results and misinterpretation of data.

Q2: What are the primary factors that promote acyl migration?

Several factors can accelerate the rate of acyl migration in diacylglycerols:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[3][4]

  • pH: Both acidic and basic conditions can catalyze the isomerization process.[5]

  • Solvents: Polar solvents can facilitate acyl migration, whereas non-polar aprotic solvents are generally preferred for storage and handling.[6][7]

  • Catalytic Surfaces: Surfaces such as silica (B1680970) gel, commonly used in chromatography, can catalyze acyl migration.[3][5]

  • Water Content: The presence of water can contribute to the migration process.[2]

Q3: How should I store my this compound to minimize acyl migration?

For long-term stability, this compound should be stored at -20°C or lower as a crystalline solid or dissolved in a suitable organic solvent.[8][9] If storing in solution, use a non-polar aprotic solvent like hexane (B92381) or toluene, and purge with an inert gas such as nitrogen or argon to prevent oxidation.[9] Avoid repeated freeze-thaw cycles. For biological experiments, if an aqueous solution is necessary, it should be prepared fresh and used immediately, as storage in aqueous buffers is not recommended for more than one day.[8]

Q4: Can I use chromatography to purify this compound without causing isomerization?

Yes, but with specific precautions. Standard silica gel chromatography can promote acyl migration.[3] To minimize this, it is recommended to use silica gel plates or columns impregnated with boric acid. Boric acid forms a cyclic complex with the cis-diol system of the 1,2-diacylglycerol, which helps to separate it from the 1,3-isomer and reduces on-plate isomerization.[5] It is also crucial to perform the chromatography at low temperatures and to work quickly.

Q5: Are there any chemical modifications I can perform to prevent acyl migration during analysis?

Yes, derivatization of the free hydroxyl group of the diacylglycerol can prevent acyl migration. This is particularly useful before analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Common derivatization strategies involve converting the hydroxyl group into a more stable ether or ester, or adding a charged tag to improve ionization efficiency in MS.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High levels of 1,3-Dipalmitoylglycerol detected in a fresh sample of this compound. Improper storage conditions (e.g., high temperature, exposure to moisture or non-inert atmosphere).Store the compound at -20°C or below in a desiccated, inert atmosphere. If in solution, use a non-polar aprotic solvent.
Increased formation of the 1,3-isomer after purification by column chromatography. Use of standard silica gel, which catalyzes acyl migration. Prolonged exposure to the stationary phase.Use a boric acid-impregnated silica gel column. Elute the compound as quickly as possible. Consider performing the chromatography in a cold room.
Inconsistent results in biological assays using this compound. Acyl migration occurring in the assay buffer or during sample preparation.Prepare aqueous solutions of 1,2-DPG immediately before use. Minimize the time the compound spends in polar or aqueous environments. Analyze the isomeric purity of the stock solution regularly.
Difficulty in separating 1,2- and 1,3-Dipalmitoylglycerol isomers by TLC. Co-migration of the isomers on standard silica gel plates.Utilize thin-layer chromatography plates impregnated with 2.3% boric acid.[5] This will improve the separation between the two isomers.

Quantitative Data Summary

The rate of acyl migration is highly dependent on the experimental conditions. The table below summarizes the time required for 50% of this compound to isomerize to the equilibrium mixture (t1/2 eq.) under various conditions. At equilibrium, the mixture typically contains about 56% of the 1,3-isomer.[3]

ConditionTemperature (°C)t1/2 eq. (Time to 28% 1,3-DPG)Reference(s)
Neat melt7418 hours[3]
In organic solventAmbientSeveral days[3]
In sodium phosphate (B84403) buffer (pH 7.0)621-2 hours[3]
On dry silica gel (TLC plate)24< 1 hour[3]

Experimental Protocols

Protocol 1: Low-Temperature Lipid Extraction to Minimize Acyl Migration

This protocol is adapted from methods designed to minimize lipid degradation during extraction.[12][13]

Materials:

  • Biological sample containing this compound

  • Pre-chilled (-20°C) chloroform (B151607)

  • Pre-chilled (-20°C) methanol (B129727)

  • 0.9% NaCl solution, pre-chilled (4°C)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge capable of reaching 4°C

  • Nitrogen or argon gas source

Procedure:

  • Homogenize the biological sample in a pre-chilled glass homogenizer.

  • To the homogenate, add a pre-chilled mixture of chloroform and methanol (2:1, v/v) for a final solvent-to-sample ratio of 20:1 (v/w).

  • Vortex the mixture vigorously for 2 minutes at 4°C.

  • Add 0.2 volumes of pre-chilled 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen or argon gas in a water bath set to a maximum of 30°C.

  • Resuspend the lipid extract in a minimal volume of a non-polar aprotic solvent (e.g., hexane) for storage at -80°C.

Protocol 2: Thin-Layer Chromatography (TLC) with Boric Acid Impregnation

This method allows for the analytical or preparative separation of 1,2- and 1,3-diacylglycerol isomers while minimizing on-plate migration.[5]

Materials:

  • Silica gel G TLC plates

  • 2.3% (w/v) boric acid in ethanol (B145695)

  • Developing tank

  • Chloroform

  • Acetone

  • Lipid sample dissolved in chloroform

  • Primuline (B81338) spray reagent (5 mg in 100 ml of 80:20 acetone/water) or other suitable visualization agent

  • UV lamp

Procedure:

  • Plate Preparation: Slowly flush the silica gel G plates with the 2.3% boric acid in ethanol solution. Allow the excess liquid to drain off. Dry the plates in an oven at 100°C for 10 minutes. Let the plates cool to room temperature before use.

  • Sample Application: Apply the lipid sample, dissolved in a minimal amount of chloroform, as a small spot or a narrow band onto the boric acid-impregnated plate.

  • Development: Place the plate in a developing tank containing a fresh mixture of chloroform/acetone (96:4, v/v). Allow the solvent front to migrate to near the top of the plate.

  • Visualization: Remove the plate from the tank and allow it to air dry completely. Spray the plate with the primuline solution and visualize the separated lipid spots under a UV lamp. The 1,2-diacylglycerol will have a lower Rf value than the 1,3-diacylglycerol.

  • Elution (for preparative TLC): Scrape the desired silica gel band into a glass tube. Elute the lipid from the silica with two washes of diethyl ether. Wash the combined ether extracts with a small volume of water to remove any traces of boric acid, then dry the ether phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

Visualizations

Caption: Acyl migration of this compound.

Experimental_Workflow cluster_storage Storage cluster_extraction Extraction (if applicable) cluster_purification Purification (if necessary) cluster_analysis Analysis Storage Store 1,2-DPG at <= -20°C under inert gas Extraction Low-temperature extraction with pre-chilled solvents Storage->Extraction Purification Boric acid-impregnated TLC/Column Chromatography Extraction->Purification Analysis Immediate analysis or derivatization followed by LC-MS/GC-MS Purification->Analysis

Caption: Workflow for handling this compound.

Troubleshooting_Tree Start High 1,3-isomer content detected Q1 When was the isomerization observed? Start->Q1 A1 In a fresh sample Q1->A1 A2 After purification Q1->A2 A3 During/after experiment Q1->A3 Sol1 Check storage conditions: - Temperature <= -20°C - Inert atmosphere - Aprotic solvent A1->Sol1 Sol2 Modify purification protocol: - Use boric acid-impregnated silica - Work at low temperature - Reduce chromatography time A2->Sol2 Sol3 Optimize experimental conditions: - Prepare aqueous solutions fresh - Minimize time in polar solvents - Consider derivatization A3->Sol3

Caption: Troubleshooting acyl migration of this compound.

References

Technical Support Center: Liposome Formulation with 1,2-Dipalmitoyl-sn-glycerol (DPPG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomes containing 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DPPG).

Troubleshooting Guide: Liposome (B1194612) Aggregation

Problem: My DPPG-containing liposome suspension is showing visible aggregation, precipitation, or an increase in particle size over time.

This is a common issue that can arise from several factors related to the formulation and handling of liposomes. Below are potential causes and their solutions.

Potential Cause Explanation Recommended Solution(s)
Suboptimal Electrostatic Repulsion DPPG is an anionic lipid that imparts a negative surface charge to liposomes, leading to electrostatic repulsion between them, which prevents aggregation.[1][2][3][] If this repulsion is insufficient, aggregation can occur.Optimize pH: Ensure the pH of your hydration buffer is in a range where the phosphate (B84403) group of DPPG is fully ionized. A pH of around 7.4 is often a good starting point.[5] Avoid highly acidic conditions which can protonate the phosphate group and reduce surface charge.[6] Measure Zeta Potential: Aim for a zeta potential more negative than -30 mV, which is generally considered indicative of a stable liposome suspension.[7]
High Ionic Strength of the Buffer High concentrations of salts in the hydration buffer can shield the surface charge of the liposomes. This "charge screening" effect reduces the electrostatic repulsion between liposomes, leading to aggregation.[8][9][10]Reduce Salt Concentration: If your application allows, reduce the ionic strength of your buffer. A common starting point is a buffer with a physiological salt concentration (e.g., 150 mM NaCl), but for problematic formulations, a lower concentration might be necessary.[9] Dialysis: If high salt concentrations are required for a specific step (e.g., drug loading), consider using dialysis to exchange the buffer for one with a lower ionic strength for long-term storage.
Presence of Divalent Cations Divalent cations such as Ca²⁺ and Mg²⁺ are particularly effective at neutralizing the negative charge of DPPG, leading to rapid aggregation.[11]Use a Chelating Agent: If the presence of divalent cations is unavoidable, consider adding a chelating agent like EDTA to your buffer to sequester them.[11][12] Use High-Purity Water and Reagents: Ensure that all your reagents and water are free from significant contamination with divalent cations.
Insufficient Steric Hindrance For some applications, electrostatic stabilization alone may not be sufficient. Steric hindrance, provided by incorporating bulky molecules on the liposome surface, can create a physical barrier that prevents liposomes from getting close enough to aggregate.[13][14]Incorporate PEGylated Lipids: Add a small percentage (e.g., 2-5 mol%) of a PEG-lipid (e.g., DSPE-PEG2000) to your lipid formulation. The polyethylene (B3416737) glycol (PEG) chains extend from the liposome surface and create a protective layer.[13][15][16]
Suboptimal Lipid Composition The overall lipid composition can influence membrane fluidity and packing, which can in turn affect stability.Incorporate Cholesterol: Cholesterol can increase the rigidity and stability of the lipid bilayer, which can help prevent aggregation. A common starting point is a lipid-to-cholesterol molar ratio of 2:1.[17][18][19][20][21]
Inappropriate Storage Conditions Temperature fluctuations and freeze-thaw cycles can disrupt the liposome structure and lead to aggregation.Store at a Consistent, Cool Temperature: For many formulations, storage at 4°C is optimal.[22] Avoid Freezing (if possible): If you must freeze your liposomes, do so rapidly (e.g., in liquid nitrogen) and consider using a cryoprotectant. Thaw them quickly in a water bath.[23]

Frequently Asked Questions (FAQs)

Formulation and Preparation

Q1: What is the primary cause of aggregation in DPPG-containing liposomes?

A1: The aggregation of DPPG-containing liposomes is often due to a reduction in the electrostatic repulsion between the vesicles. DPPG is an anionic phospholipid, which gives the liposomes a negative surface charge.[1][2][3][] This charge creates a repulsive force that keeps the liposomes separated. Factors that diminish this charge, such as low pH, high ionic strength, or the presence of divalent cations, can lead to aggregation.[8][9][11]

Q2: How does pH affect the stability of my DPPG liposomes?

A2: The pH of the surrounding medium directly influences the ionization state of the phosphate group on the DPPG molecule. At neutral or slightly alkaline pH (e.g., 7.4), the phosphate group is deprotonated and carries a negative charge, contributing to electrostatic stability.[5] In acidic conditions, the phosphate group can become protonated, neutralizing the surface charge and increasing the likelihood of aggregation.[6]

Q3: Can I use buffers with high salt concentrations for my DPPG liposome preparation?

A3: While it is possible, high salt concentrations can be problematic. The ions in the buffer can shield the negative surface charge of the DPPG liposomes, a phenomenon known as charge screening.[8][9][10] This reduces the electrostatic repulsion between liposomes and can induce aggregation. If high salt is necessary for your experimental setup, you may need to incorporate other stabilizing measures, such as adding PEGylated lipids for steric hindrance.[13][15][16]

Q4: What is the role of cholesterol in preventing aggregation of DPPG liposomes?

A4: Cholesterol acts as a "membrane plasticizer." It inserts into the lipid bilayer and modulates its fluidity and packing.[17][18][19][20][21] By increasing the rigidity and stability of the membrane, cholesterol can help to prevent the close approach and fusion of liposomes, thus reducing aggregation. A lipid to cholesterol molar ratio of 2:1 is a commonly used and effective starting point for enhancing stability.[17][21]

Q5: What is PEGylation and how does it prevent liposome aggregation?

A5: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes, typically by incorporating a lipid that has a PEG molecule attached to its headgroup (e.g., DSPE-PEG).[13][15][16] These PEG chains create a hydrophilic, protective layer around the liposome. This layer provides a physical barrier, known as steric hindrance, that prevents liposomes from coming into close contact and aggregating.[13][14]

Experimental Protocols and Characterization

Q6: What is a good starting protocol for preparing stable DPPG liposomes?

A6: A reliable method for producing unilamellar vesicles with a controlled size is the thin-film hydration method followed by extrusion. A general protocol is as follows:

  • Lipid Film Formation: Dissolve your lipids (e.g., DPPC, DPPG, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:10:30:5) in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[24]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.[24]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add your aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask. Hydrate the lipid film by vortexing or gentle shaking at a temperature above the phase transition temperature of all the lipids in your formulation.

  • Extrusion: To obtain a uniform size distribution, pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be done multiple times (e.g., 11-21 passes).

Q7: How can I confirm that my liposomes are stable and not aggregated?

A7: You can use several characterization techniques to assess the stability of your liposome suspension:

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of your liposomes. A stable formulation will show a consistent size distribution over time, while aggregation will be indicated by an increase in the average particle size and the appearance of larger particle populations.

  • Zeta Potential Measurement: This measures the surface charge of your liposomes. For DPPG-containing liposomes, a zeta potential more negative than -30 mV is a good indicator of electrostatic stability.[7]

  • Visual Inspection: A stable liposome suspension should appear translucent or opalescent. Visible precipitates or cloudiness are signs of aggregation.

Diagrams

Aggregation_Mechanism cluster_0 Stable Liposomes cluster_1 Aggregated Liposomes cluster_2 Prevention Mechanisms L1 Liposome L2 Liposome L3 Liposome L4 Liposome L5 Liposome Electrostatic Electrostatic Repulsion Electrostatic->L1 Maintains Separation Steric Steric Hindrance Steric->L1 Provides Barrier factor1 Low pH factor1->L3 factor2 High Ionic Strength factor2->L3 factor3 Divalent Cations factor3->L3

Caption: Factors leading to liposome aggregation and the mechanisms of prevention.

Liposome_Preparation_Workflow start Start: Lipid Mixture in Organic Solvent film_formation 1. Thin Film Formation (Rotary Evaporation) start->film_formation drying 2. High Vacuum Drying film_formation->drying hydration 3. Hydration with Aqueous Buffer (above Tm) drying->hydration extrusion 4. Extrusion through Polycarbonate Membrane hydration->extrusion characterization 5. Characterization (DLS, Zeta Potential) extrusion->characterization end Stable Unilamellar Liposomes characterization->end

Caption: A general experimental workflow for preparing stable DPPG liposomes.

References

Technical Support Center: Optimizing 1,2-Dipalmitoyl-sn-glycerol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 1,2-Dipalmitoyl-sn-glycerol (DPG) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPG) and what is its primary mechanism of action in cells?

A1: this compound is a diacylglycerol (DAG) containing two palmitic acid chains.[1] In cell biology, it functions as an analog of the endogenous second messenger diacylglycerol. Its primary mechanism of action is the activation of Protein Kinase C (PKC).[2] DPG is considered a weak activator of PKC. The activation of conventional PKC isoforms by diacylglycerols like DPG is a crucial step in various cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[3][4]

Q2: What is a recommended starting concentration and incubation time for DPG in a cell-based assay?

A2: The optimal concentration and incubation time for DPG are highly dependent on the cell line and the specific assay. Based on available data for diacylglycerols, a good starting point is to perform a dose-response experiment. For other diacylglycerol analogs like 1,2-dioctanoyl-sn-glycerol (B43705) (diC8), concentrations ranging from 5 µM to 60 µM have been used to observe effects on neurite outgrowth.[5] For 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), concentrations between 4 µM and 60 µM have been shown to modulate calcium currents, with a half-maximal inhibition at approximately 25 µM.[6] A time-course experiment (e.g., 15 minutes, 1 hour, 6 hours, 24 hours) is also recommended to determine the optimal incubation period.

Q3: How should I prepare a stock solution of DPG?

A3: DPG is a lipophilic compound with low solubility in aqueous solutions. Therefore, it is typically dissolved in an organic solvent to prepare a concentrated stock solution. Common solvents include dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the cell culture medium, as high concentrations of solvents can be toxic to cells.[7] For detailed steps, please refer to the Experimental Protocols section.

Q4: What are the potential cytotoxic effects of DPG?

A4: High concentrations of DPG or its vehicle (e.g., DMSO) can be cytotoxic. The cytotoxic effects are cell-line dependent. For a structurally related compound, 2-oleyl-1,3-dipalmitoyl-glycerol, slight cytotoxicity was observed at a concentration of 0.2 mg/mL in Allium cepa root cells.[8][9] It is essential to determine the cytotoxicity of DPG in your specific cell line by performing a cell viability assay (e.g., MTT or LDH assay) alongside your functional assays.

Q5: What are common issues encountered when working with DPG in cell-based assays?

A5: Due to its lipophilic nature, common issues with DPG include poor solubility and precipitation in aqueous culture media, which can lead to inconsistent results. Another potential issue is the stability of DPG, as acyl migration can occur, converting 1,2-diacylglycerols to the inactive 1,3-diacylglycerol isomer.[10] Additionally, the organic solvent used as a vehicle can have independent effects on the cells, necessitating a proper vehicle control.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no cellular response to DPG treatment. Suboptimal DPG concentration. Perform a dose-response experiment with a wide range of DPG concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your cell line and assay.
Inappropriate incubation time. Conduct a time-course experiment (e.g., 15 min, 1h, 6h, 24h, 48h) to identify the optimal duration of DPG exposure.
DPG degradation or isomerization. Prepare fresh DPG solutions for each experiment. Acyl migration from the active 1,2-isoform to the inactive 1,3-isoform can occur during storage.[10]
Cell line is not responsive to DPG. Confirm that your cell line expresses the conventional PKC isoforms that are activated by diacylglycerols.
Precipitation of DPG in the culture medium. Poor solubility of DPG. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.5%) to avoid precipitation.[7] Prepare a more concentrated stock solution if necessary. Briefly vortexing or sonicating the diluted DPG solution in media before adding to cells may help.
High background or off-target effects. Vehicle (solvent) toxicity. Include a vehicle control in all experiments (cells treated with the same concentration of solvent used to dissolve DPG). Determine the maximum non-toxic solvent concentration for your cell line.
Contamination of DPG stock. Filter-sterilize the DPG stock solution using a 0.22 µm syringe filter compatible with the solvent. Perform a sterility test on the stock solution.[11]
Inconsistent results between experiments. Batch-to-batch variability of DPG. If possible, purchase a large single batch of DPG for a series of experiments.
Variability in cell health and passage number. Use cells that are in the exponential growth phase and within a consistent range of passage numbers for all experiments.
Incomplete dissolution of DPG stock. Ensure the DPG is completely dissolved in the organic solvent before further dilution. Gentle warming and vortexing can aid dissolution.

Data Presentation

Table 1: Recommended Concentration Ranges of Diacylglycerol Analogs in Cell-Based Assays

Diacylglycerol AnalogCell Line/SystemConcentration RangeIncubation TimeObserved Effect
1,2-dioctanoyl-sn-glycerol (diC8)Embryonic chicken spinal cord explants5 µMNot specifiedStimulation of neurite outgrowth[5]
1,2-dioctanoyl-sn-glycerol (diC8)Embryonic chicken spinal cord explants30 - 60 µMA few minutesRetraction of filopodia and cessation of actin dynamics[5]
1,2-dioctanoyl-sn-glycerol (DOG)Mouse embryonic stem cellsDose-dependentNot specifiedIncreased cell proliferation[4]
1-Oleoyl-2-acetyl-sn-glycerol (OAG)GH3 anterior pituitary cells4 - 60 µM (IC50 ~25 µM)~15 secondsReversible reduction of Ca2+ currents[6]
2-oleyl-1,3-dipalmitoyl-glycerolAllium cepa0.002 - 0.2 mg/mL72 hoursSlight toxicity and cytotoxicity at the highest concentration[8][9]

Table 2: Solvent Cytotoxicity in Various Cell Lines

SolventCell LineIC50 Concentration (24h)IC50 Concentration (48h)IC50 Concentration (72h)
DMSO K5623.70%2.52%2.86%
HL-605.78%2.47%1.97%
HCT-1163.28%2.93%2.84%
Ethanol K5628.73%8.59%8.61%
HL-609.18%6.88%7.18%
HCT-1168.54%8.037%9.009%
Data adapted from a study on various solvents and cell lines.[7]

Experimental Protocols

Protocol 1: Preparation of this compound (DPG) Stock Solution

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of DPG to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM).

    • Weigh the DPG powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously until the DPG is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with DPG

  • Materials:

    • Cultured cells in multi-well plates

    • DPG stock solution (from Protocol 1)

    • Serum-free cell culture medium

    • Vehicle control (DMSO)

  • Procedure:

    • Thaw an aliquot of the DPG stock solution at room temperature.

    • Prepare the final working concentrations of DPG by diluting the stock solution in serum-free cell culture medium. It is recommended to perform a serial dilution.

    • Important: To avoid precipitation, first add the small volume of DPG stock solution to a larger volume of serum-free medium and vortex immediately. The final concentration of DMSO in the medium should be kept constant across all treatments and should not exceed the toxic level for the specific cell line (typically ≤ 0.5%).

    • Prepare a vehicle control by diluting the DMSO to the same final concentration as in the DPG-treated wells.

    • Remove the existing culture medium from the cells.

    • Add the prepared DPG dilutions and the vehicle control to the respective wells.

    • Incubate the cells for the desired period at 37°C in a CO2 incubator.

    • Proceed with the specific cell-based assay (e.g., PKC activity assay, cell viability assay).

Protocol 3: Protein Kinase C (PKC) Activity Assay (General ELISA-based Method)

This protocol outlines the general steps for an ELISA-based PKC activity assay. Specific details may vary depending on the commercial kit used.[1]

  • Materials:

    • Cells treated with DPG or controls

    • Cell lysis buffer

    • PKC substrate-coated microtiter plate

    • ATP solution

    • Primary antibody specific for the phosphorylated PKC substrate

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution

    • Wash buffer

    • Microplate reader

  • Procedure:

    • After DPG treatment, lyse the cells to obtain cell lysates containing activated PKC.

    • Add the cell lysates to the wells of the PKC substrate-coated microtiter plate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate to allow for the phosphorylation of the substrate by active PKC.

    • Wash the wells to remove non-bound components.

    • Add the primary antibody that specifically recognizes the phosphorylated substrate and incubate.

    • Wash the wells and then add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells and add the TMB substrate. A color change will indicate the presence of the phosphorylated substrate.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the PKC activity.

Visualizations

PKC_Signaling_Pathway ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) / Receptor Tyrosine Kinase (RTK) ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag This compound (DPG) pip2->dag ip3 IP3 pip2->ip3 active_pkc Active PKC dag->active_pkc er Endoplasmic Reticulum ip3->er binds to receptor ca2 Ca²⁺ er->ca2 releases ca2->active_pkc pkc Inactive PKC pkc->active_pkc activates substrate Substrate Proteins active_pkc->substrate phosphorylates p_substrate Phosphorylated Substrate Proteins active_pkc->p_substrate response Cellular Responses (Proliferation, Differentiation, etc.) p_substrate->response Experimental_Workflow prep_stock Prepare DPG Stock Solution (in DMSO) prep_working Prepare Working Dilutions in Serum-Free Medium prep_stock->prep_working treat_cells Treat Cells with DPG and Vehicle Control prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell-Based Assay (e.g., PKC Activity, Viability) incubate->assay analyze Data Analysis assay->analyze Troubleshooting_Logic start Inconsistent or Unexpected Results check_solubility Check for DPG Precipitation in Media start->check_solubility check_vehicle Review Vehicle Control Data start->check_vehicle check_dose_time Optimize Concentration and Incubation Time start->check_dose_time check_cells Verify Cell Health and Passage Number start->check_cells solubility_issue Issue with Solubility/ Precipitation check_solubility->solubility_issue vehicle_issue Vehicle Effects Observed check_vehicle->vehicle_issue dose_time_issue Suboptimal Dose/Time check_dose_time->dose_time_issue end Optimized Results check_cells->end solubility_issue->check_vehicle No adjust_prep Adjust DPG Preparation (e.g., higher stock conc.) solubility_issue->adjust_prep Yes vehicle_issue->check_dose_time No adjust_vehicle Lower Vehicle Concentration vehicle_issue->adjust_vehicle Yes dose_time_issue->check_cells No run_dose_response Perform Dose-Response and Time-Course dose_time_issue->run_dose_response Yes adjust_prep->end adjust_vehicle->end run_dose_response->end

References

Technical Support Center: Troubleshooting PKC Assays with 1,2-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in Protein Kinase C (PKC) assays using 1,2-Dipalmitoyl-sn-glycerol (DPG) as an activator.

Frequently Asked Questions (FAQs)

Q1: Why are my PKC assay results inconsistent when using this compound (DPG)?

Inconsistent results with DPG in PKC assays often stem from its physicochemical properties as a saturated diacylglycerol. Key factors include:

  • Poor Solubility and Aggregation: DPG has a high melting point and is poorly soluble in aqueous assay buffers. This can lead to the formation of aggregates, reducing its effective concentration and availability to activate PKC.

  • Suboptimal Lipid Presentation: For PKC activation, DPG needs to be properly incorporated into mixed micelles or lipid vesicles, typically with phosphatidylserine (B164497) (PS). Improper preparation can lead to inconsistent activation.

  • Differential Isoform Activation: Different PKC isoforms exhibit varying sensitivities to different diacylglycerol species. Saturated DAGs like DPG are generally less potent activators for some isoforms compared to their unsaturated counterparts.[1][2][3]

  • Reagent Quality and Stability: The purity and storage of DPG and other lipids can affect their performance.

Q2: What is the optimal way to prepare DPG for a PKC assay?

Proper preparation of lipid micelles or vesicles is crucial for reproducible results. A common method involves the use of a detergent like Triton X-100 to create mixed micelles.

Q3: Are there better alternatives to DPG for PKC activation in vitro?

The choice of activator depends on the specific research question.

  • Unsaturated Diacylglycerols: Unsaturated DAGs, such as 1,2-Dioleoyl-sn-glycerol (DOG), are often more potent activators of many PKC isoforms.[1][2]

  • Phorbol Esters: Phorbol esters like Phorbol 12-Myristate 13-Acetate (PMA) are potent and stable PKC activators, but they are not physiological and can lead to long-term down-regulation of some PKC isoforms.

  • Short-chain Diacylglycerols: Diacylglycerols with shorter fatty acyl chains can show higher activation capacity.[2]

Q4: How does the choice of PKC isoform affect the assay?

PKC isoforms have different requirements for activation. Conventional PKCs (cPKCs; α, β, γ) require both diacylglycerol and Ca2+, while novel PKCs (nPKCs; δ, ε, η, θ) are activated by diacylglycerol alone. The affinity of different isoforms for various diacylglycerols can differ, with some studies showing that certain isoforms have a preference for unsaturated fatty acid-containing DAGs.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No PKC Activation 1. Poor DPG solubility/aggregation: DPG is not properly solubilized in the assay buffer. 2. Incorrect lipid presentation: DPG is not effectively incorporated into micelles/vesicles with phosphatidylserine (PS). 3. Low PKC isoform sensitivity: The specific PKC isoform being assayed is not potently activated by DPG. 4. Degraded reagents: DPG, PS, or ATP may have degraded.1. Optimize DPG preparation: Follow the detailed protocol for preparing mixed micelles, ensuring complete solubilization. Consider brief sonication or heating. 2. Verify lipid composition: Ensure the correct molar ratio of PS to DPG is used. 3. Use a positive control: Test a more potent activator like PMA or an unsaturated DAG (e.g., DOG) to confirm enzyme activity. 4. Check reagent quality: Use fresh, high-purity lipids and ATP. Store lipids properly under inert gas to prevent oxidation.
High Background Signal 1. Autophosphorylation of PKC: Some PKC isoforms exhibit autophosphorylation. 2. Contaminating kinase activity: The purified PKC enzyme or cell lysate may contain other active kinases. 3. Non-specific substrate phosphorylation. 1. Run a control without activator: This will determine the basal level of autophosphorylation. 2. Use specific PKC inhibitors: Include a control with a known PKC inhibitor to confirm that the observed activity is from PKC. 3. Optimize substrate concentration: Use a substrate concentration that is optimal for PKC but minimizes non-specific phosphorylation.
High Well-to-Well Variability 1. Incomplete mixing of reagents: Especially viscous lipid solutions. 2. Pipetting errors. 3. Inconsistent temperature control. 4. DPG precipitation/aggregation during the assay. 1. Ensure thorough mixing: Gently vortex or pipette mix all components of the reaction. 2. Use calibrated pipettes and proper technique. 3. Maintain a constant temperature: Use a water bath or incubator to ensure a consistent reaction temperature. 4. Visually inspect assay plate: Check for any visible precipitation in the wells. If observed, optimize the DPG solubilization protocol.

Experimental Protocols

Protocol for Preparation of DPG/PS Mixed Micelles

This protocol is adapted from methods for preparing lipid activators for in vitro PKC assays.

Materials:

  • This compound (DPG)

  • Phosphatidylserine (PS)

  • Chloroform (B151607)

  • Nitrogen gas

  • 10 mM HEPES buffer (pH 7.4)

  • 1% (w/v) Triton X-100

  • Water bath

  • Vortex mixer

Procedure:

  • In a glass tube, combine the desired amounts of DPG and PS from chloroform stock solutions. A typical molar ratio is 1:4 (DPG:PS).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Place the tube under a vacuum for at least 30 minutes to remove any residual solvent.

  • Resuspend the dried lipid film in 10 mM HEPES buffer (pH 7.4) containing 0.3% Triton X-100.

  • Alternate between vortexing for 1 minute and incubating in a 37°C water bath for 3 minutes. Repeat this cycle for approximately 30 minutes or until the lipid film is completely dissolved, and the solution is clear.

  • This 10X lipid solution can then be diluted into the final kinase assay reaction.

Visualizations

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (e.g., DPG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active activates ER Endoplasmic Reticulum IP3->ER binds to receptor Substrate Substrate PKC_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Cellular Response Cellular Response Substrate_P->Cellular Response Receptor GPCR / RTK G_protein G-protein / Adaptor Receptor->G_protein G_protein->PLC PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates to membrane Substrate->Substrate_P Ca Ca2+ Ca->PKC_active co-activates (cPKC) Signal External Signal Signal->Receptor ER->Ca releases

Caption: PKC Signaling Pathway

Troubleshooting_Workflow Start Inconsistent PKC Assay Results with DPG Check_Prep Review DPG/PS Preparation Protocol Start->Check_Prep Check_Enzyme Verify PKC Enzyme Activity Check_Prep->Check_Enzyme Proper Optimize_Prep Optimize Solubilization (Heat/Vortex/Sonication) Check_Prep->Optimize_Prep Improper? Check_Reagents Assess Reagent Quality Check_Enzyme->Check_Reagents Active Positive_Control Run Positive Control (PMA or Unsaturated DAG) Check_Enzyme->Positive_Control Low Activity? New_Reagents Use Fresh Aliquots of DPG, PS, and ATP Check_Reagents->New_Reagents Degraded? Re_evaluate Re-run Assay Check_Reagents->Re_evaluate Good Quality Optimize_Prep->Check_Enzyme Positive_Control->Check_Reagents New_Reagents->Re_evaluate

Caption: Troubleshooting Workflow for DPG-based PKC Assays

References

Navigating the Stability of 1,2-Dipalmitoyl-sn-glycerol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) in various solvents and temperatures. Understanding the stability profile of this crucial diacylglycerol is paramount for its effective use in research, particularly in cell signaling studies and as a component in lipid-based drug delivery systems. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter when working with this compound.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Why am I seeing a second spot/peak in my analysis (TLC/HPLC) that is not 1,2-DPG? The most common cause is the isomerization of 1,2-DPG to the more stable 1,3-dipalmitoyl-sn-glycerol (1,3-DPG). This acyl migration is accelerated by heat, polar solvents, and acidic or basic conditions.- Prepare solutions fresh whenever possible.- Store stock solutions at -20°C or below.- Avoid prolonged exposure to room temperature.- Use a validated analytical method (e.g., HPLC) capable of separating 1,2- and 1,3-isomers to accurately quantify the purity of your sample.
My experimental results are inconsistent, especially in cell-based assays. This could be due to the varying purity of the 1,2-DPG, with different levels of the 1,3-isomer present. 1,3-Diacylglycerols may have different biological activities compared to their 1,2-counterparts.- Always use high-purity 1,2-DPG (≥99%).- Routinely check the purity of your stock solutions, especially if they have been stored for an extended period.- Consider the potential impact of any 1,3-isomer present on your specific experimental system.
I am having trouble dissolving 1,2-DPG in my desired solvent. 1,2-DPG is a lipid and has limited solubility in aqueous solutions. Even in organic solvents, solubility can be an issue at high concentrations or low temperatures.- Refer to the solubility data provided in this guide.- Gentle warming and sonication can aid in dissolution.- For aqueous systems, the use of a carrier solvent (e.g., a small amount of ethanol (B145695) or DMSO) or the preparation of lipid vesicles/liposomes may be necessary.
How should I store my solid 1,2-DPG and its solutions to ensure maximum stability? As a solid, 1,2-DPG is relatively stable but should be protected from heat and moisture. In solution, the rate of isomerization and potential hydrolysis is a significant concern.- Solid: Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).- Solutions: Prepare fresh for each experiment. If storage is necessary, store at -20°C or -80°C in a tightly sealed vial. For long-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Quantitative Stability Data

The stability of this compound is primarily affected by its isomerization to 1,3-dipalmitoyl-sn-glycerol. The rate of this acyl migration is highly dependent on the physical state, solvent, and temperature.

Isomerization of this compound to 1,3-Dipalmitoyl-sn-glycerol

The following table summarizes the time required to reach half of the equilibrium concentration of the 1,3-isomer (t½ eq., where the 1,3-DPG concentration is approximately 28%) under various conditions. At equilibrium, the mixture typically contains around 56% of the 1,3-isomer.

Condition Temperature (°C) Time to Half-Equilibrium (t½ eq.)
Neat (Melt)74~18 hours
In Organic Solvent (e.g., Chloroform)Room TemperatureSeveral days
In the presence of a polar solvent (Sodium Phosphate Buffer, pH 7.0)621-2 hours
On dry silica (B1680970) gel (e.g., TLC plate)24< 1 hour

Data adapted from Kodali, G. K., & Small, D. M. (1983). Acyl migration in this compound. Chemistry and Physics of Lipids, 32(3-4), 235-244.

Solubility of this compound
Solvent Solubility
Dimethylformamide (DMF)~20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~5 mg/mL
Ethanol~30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mL

Data sourced from commercially available product information sheets.

Note: While specific kinetic data for the hydrolysis of this compound in common organic solvents is not extensively available in the literature, it is generally understood that the presence of water will accelerate the degradation of the ester bonds, especially at elevated temperatures and non-neutral pH. For aprotic solvents like DMSO and DMF, the primary stability concern is isomerization, assuming the solvent is anhydrous. In protic solvents like ethanol, both isomerization and solvolysis (alcoholysis) can occur over time, particularly with prolonged storage or at higher temperatures.

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC

This protocol outlines a method to monitor the stability of 1,2-DPG in a solvent of choice by quantifying the parent compound and its primary degradation product, 1,3-DPG.

1. Materials and Reagents:

  • This compound (high purity standard)

  • 1,3-Dipalmitoyl-sn-glycerol (for peak identification, if available)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), isopropanol, hexane)

  • Solvent for stability study (e.g., Ethanol, DMSO, DMF)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • A UV detector (low wavelength, e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 1,2-DPG in a suitable solvent (e.g., chloroform (B151607) or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stability Study Samples: Prepare solutions of 1,2-DPG in the solvent(s) of interest at a defined concentration.

  • Storage: Store the stability study samples under the desired temperature conditions (e.g., -20°C, 4°C, room temperature).

4. HPLC Method:

  • Mobile Phase: A common mobile phase for diacylglycerol separation is a mixture of acetonitrile and isopropanol. The exact ratio may need to be optimized for the specific column and isomers being separated. An isocratic elution is often sufficient.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintain at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: Monitor at a low wavelength (e.g., 205 nm) where the ester carbonyl group absorbs.

    • ELSD: This detector is more universal for lipids and does not require a chromophore.

5. Experimental Procedure:

  • At predefined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each stability sample.

  • Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector.

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and integrate the peak areas for 1,2-DPG and any new peaks that appear (presumably 1,3-DPG).

  • Calculate the percentage of 1,2-DPG remaining and the percentage of 1,3-DPG formed at each time point relative to the initial (time 0) sample.

Visualizations

Signaling Pathway Involving 1,2-Diacylglycerol

G Simplified Phospholipase C Signaling Pathway Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (1,2-DPG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response PKC->Cell_response Phosphorylates Targets Ca_release->Cell_response Modulates

Caption: Role of 1,2-Diacylglycerol in PLC Signaling.

Experimental Workflow for Stability Assessment

G Workflow for 1,2-DPG Stability Study cluster_prep Sample Preparation cluster_analysis Analysis at Time Points cluster_data Data Processing prep_solution Prepare 1,2-DPG solution in test solvent store_samples Store aliquots at different temperatures prep_solution->store_samples withdraw_aliquot Withdraw aliquot store_samples->withdraw_aliquot Time = 0, t1, t2... dilute_sample Dilute for HPLC withdraw_aliquot->dilute_sample inject_hplc Inject into HPLC dilute_sample->inject_hplc acquire_data Acquire chromatogram inject_hplc->acquire_data integrate_peaks Integrate peak areas (1,2-DPG & 1,3-DPG) acquire_data->integrate_peaks calculate_purity Calculate % purity and % isomer formation integrate_peaks->calculate_purity plot_data Plot stability data over time calculate_purity->plot_data

Caption: HPLC-based stability assessment workflow.

Isomerization of this compound

G Acyl Migration of 1,2-DPG to 1,3-DPG cluster_factors Factors Accelerating Isomerization DAG_12 This compound (Less Stable Isomer) Transition_State Cyclic Acyl Intermediate DAG_12->Transition_State DAG_13 1,3-Dipalmitoyl-sn-glycerol (More Stable Isomer) Transition_State->DAG_13 Reversible factors Heat Polar Solvents Acidic/Basic Conditions factors->Transition_State

Caption: Isomerization pathway of 1,2-DPG.

Challenges in forming stable Langmuir films with 1,2-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Langmuir films of 1,2-Dipalmitoyl-sn-glycerol (DPG).

Frequently Asked Questions (FAQs)

Q1: What are the expected surface pressure-area isotherm characteristics for a DPG monolayer?

A1: A Langmuir film of this compound at the air-water interface typically exhibits a direct transition from a gaseous state to an expanded liquid or mesomorphous state upon compression. Unlike phospholipids (B1166683) such as DPPC, DPG does not typically show a distinct liquid-expanded to liquid-condensed phase transition plateau. The film remains in an expanded state over a broad range of surface pressures.

Q2: What is the typical collapse pressure for a DPG Langmuir film?

A2: The equilibrium spreading pressure for this compound has been reported to be approximately 31.7 mN/m.[1] This value can be considered an indicator of the maximum stable surface pressure before film collapse or desorption under equilibrium conditions. However, the apparent collapse pressure observed during dynamic compression in a Langmuir trough may vary depending on the compression rate and temperature.

Q3: How does the molecular area of DPG compare to other lipids?

A3: DPG molecules occupy a relatively large area per molecule in a Langmuir film. At 27°C, DPG condenses to an expanded state with an area of approximately 30-33 Ų per palmitoyl (B13399708) chain, resulting in a molecular area of 60-66 Ų per molecule at the vapor pressure.[1] This is significantly larger than the area occupied by condensed phospholipids, reflecting the weaker intermolecular interactions and the bulkier nature of the glycerol (B35011) headgroup without a charged phosphate (B84403) moiety.

Q4: Can DPG undergo chemical changes at the air-water interface?

A4: Yes, 1,2-diacyl-sn-glycerols are susceptible to acyl migration, where one of the acyl chains moves from the sn-2 to the sn-3 position, resulting in the more stable 1,3-diacyl-sn-glycerol isomer. This process can be catalyzed by factors such as temperature and the polarity of the environment. While this has been primarily studied in bulk phases and on surfaces like silica (B1680970) gel, the potential for this isomerization to occur at the air-water interface over time should be considered as a source of film instability.

Troubleshooting Guide

Problem Possible Causes Solutions
Film Instability / Drifting Surface Pressure at Constant Area 1. Acyl Migration: The 1,2-DPG is isomerizing to the more stable 1,3-DPG, which has different packing properties. 2. Desorption/Dissolution: DPG is weakly amphiphilic and may slowly desorb from the interface into the subphase. 3. Contamination: Impurities in the DPG, solvent, or subphase can disrupt film packing.1. Use fresh DPG solutions and conduct experiments promptly after spreading the film. Minimize the time the film is held at the interface before compression. 2. Work at lower surface pressures. Ensure the subphase is pure water, as salts can influence the solubility of lipids. 3. Use high-purity DPG (>99%). Use spectroscopy-grade, volatile solvents (e.g., chloroform, hexane). Ensure the subphase is prepared with ultrapure water and the Langmuir trough is meticulously cleaned.
Low Collapse Pressure 1. Film Defects: Inhomogeneous spreading or aggregation of DPG molecules. 2. Fast Compression Rate: The film does not have enough time to rearrange into a stable configuration, leading to premature collapse. 3. Suboptimal Temperature: Temperature can affect the fluidity and stability of the film.1. Allow sufficient time (10-15 minutes) for the spreading solvent to evaporate completely before starting compression. 2. Use a slow compression rate to allow for molecular rearrangement. 3. Maintain a constant and controlled subphase temperature. The properties of DPG films are temperature-dependent.
Poor Reproducibility of Isotherms 1. Inconsistent Spreading Technique: Variation in the volume or concentration of the spread solution. 2. Solvent Not Fully Evaporated: Residual solvent can act as a plasticizer, affecting the film's properties. 3. Leaks in the Langmuir Trough: The film may be leaking past the barriers.1. Use a high-precision microsyringe to apply a consistent volume of a precisely prepared DPG solution. 2. Always allow at least 10-15 minutes for solvent evaporation before starting an experiment. 3. Check the integrity of the Langmuir trough barriers and ensure they are properly sealed against the trough walls.
Isotherm Shows No Significant Pressure Increase 1. Insufficient Material: Not enough DPG was spread to form a continuous monolayer. 2. DPG is Not Spreading: The DPG solution may be forming lenses on the surface instead of a monolayer. 3. Instrument Malfunction: The surface pressure sensor may not be calibrated or functioning correctly.1. Recalculate the amount of DPG needed to form a monolayer on the available surface area. 2. Ensure the DPG is fully dissolved in a suitable volatile solvent. Spread the solution drop by drop at different points on the subphase surface. 3. Calibrate the surface pressure sensor according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes key quantitative data for Langmuir films of this compound.

ParameterValueConditionsReference
Molecular Area (at vapor pressure) 60 - 66 Ų/molecule27°C, Air-water interface[1]
Equilibrium Spreading Pressure (esp) 31.7 mN/mMeasured at the bulk melting temperature[1]
Film State Expanded MesomorphousUpon compression from the gaseous state[1]

Experimental Protocols

Detailed Methodology for Langmuir Film Formation of DPG

This protocol is based on established methods for forming lipid monolayers.

1. Materials and Reagents:

  • This compound (DPG), purity >99%

  • Chloroform or a chloroform/methanol mixture (spectroscopy grade)

  • Ultrapure water (resistivity > 18 MΩ·cm)

2. Preparation of DPG Solution:

  • Prepare a stock solution of DPG in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Ensure the DPG is fully dissolved. Sonication may be used to aid dissolution.

3. Langmuir Trough Preparation:

  • Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., ethanol (B145695) or chloroform) followed by extensive rinsing with ultrapure water.

  • Fill the trough with ultrapure water.

  • Aspirate the surface of the subphase to remove any potential contaminants.

  • Check the cleanliness of the subphase by compressing the barriers over the full area and ensuring the surface pressure remains at zero.

4. Spreading the DPG Monolayer:

  • Using a high-precision microsyringe, carefully deposit small droplets of the DPG solution onto the air-water interface at various locations.

  • Wait for 10-15 minutes to allow for complete evaporation of the solvent.

5. Isotherm Measurement:

  • Position the surface pressure sensor (e.g., Wilhelmy plate) at the interface.

  • Begin compression of the monolayer using the barriers at a constant, slow rate.

  • Record the surface pressure as a function of the mean molecular area to generate the surface pressure-area isotherm.

  • Continue compression until the film collapses, which is observed as a sharp decrease or plateau in the surface pressure after a steep rise.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare DPG Solution (1 mg/mL in Chloroform) clean_trough Clean Langmuir Trough spread_film Spread DPG solution on water surface prep_solution->spread_film fill_trough Fill Trough with Ultrapure Water fill_trough->spread_film evaporate Wait 10-15 min for solvent evaporation spread_film->evaporate compress Compress monolayer with barriers evaporate->compress measure Record Surface Pressure vs. Area compress->measure isotherm Generate Surface Pressure-Area Isotherm measure->isotherm analyze Determine Collapse Pressure & Molecular Area isotherm->analyze

Caption: Workflow for forming and analyzing a DPG Langmuir film.

troubleshooting_logic start Experiment Start issue Poorly Reproducible Isotherm? start->issue check_spreading Verify Spreading Technique & Solvent Evaporation Time issue->check_spreading Yes instability Film Instability at Constant Area? issue->instability No check_leak Check for Trough Leaks check_spreading->check_leak fail Re-evaluate Protocol check_leak->fail check_purity Use High Purity DPG & Solvents instability->check_purity Yes low_collapse Low Collapse Pressure? instability->low_collapse No check_time Minimize Experiment Time (Acyl Migration Risk) check_purity->check_time check_time->fail check_rate Reduce Compression Rate low_collapse->check_rate Yes success Stable, Reproducible Film low_collapse->success No check_temp Ensure Stable Subphase Temperature check_rate->check_temp check_temp->fail

Caption: Logic diagram for troubleshooting DPG Langmuir film issues.

References

Technical Support Center: Analysis of 1,2-Dipalmitoyl-sn-glycerol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPGS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you avoid common artifacts and ensure high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during the mass spectrometry of this compound?

The most prevalent artifacts encountered during the analysis of 1,2-DPGS and other 1,2-diacylglycerols (1,2-DAGs) are:

  • Acyl Migration: The intramolecular migration of an acyl chain from the sn-2 to the sn-1 or sn-3 position, resulting in the formation of the more stable 1,3-dipalmitoyl-sn-glycerol isomer. This can occur during sample preparation, storage, and even within the mass spectrometer's ion source.

  • In-source Fragmentation: Fragmentation of triacylglycerols (TAGs) or other larger lipids within the ion source can generate ions that are isobaric with 1,2-DPGS, leading to false positives or inaccurate quantification.[1]

  • Dimer and Cluster Formation: Especially with electrospray ionization (ESI), 1,2-DPGS can form protonated or sodiated dimers and larger oligomeric clusters ([2M+H]⁺, [2M+Na]⁺, etc.). These clusters can complicate spectral interpretation and sometimes lead to intermolecular reactions.[2][3][4][5]

  • Adduct Formation: Besides protonation, 1,2-DPGS can readily form adducts with various cations present in the sample or solvent, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). While useful for detection, the presence of multiple adducts can split the signal and complicate quantification.

Q2: How can I prevent acyl migration of this compound?

Preventing acyl migration is critical for accurate analysis of 1,2-DPGS. Key strategies include:

  • Derivatization: Chemically modifying the free hydroxyl group at the sn-3 position is the most effective method. Derivatization to form a urethane (B1682113), for example, using 2,4-difluorophenyl isocyanate, physically blocks the acyl migration pathway.[6] Another approach is charge-derivatization, which not only prevents migration but also improves ionization efficiency.[7][8]

  • Careful Sample Handling:

    • Solvent Choice: Avoid using protic solvents like methanol (B129727) for extended periods during extraction and storage, as they can promote acyl migration.[9] Acetone (B3395972) and diethyl ether are better alternatives.[9]

    • Temperature: Keep samples cold (4°C or below) whenever possible to minimize the rate of isomerization.

    • pH: Avoid acidic or basic conditions, which can catalyze acyl migration.

Q3: What is the best ionization technique for analyzing this compound?

The choice of ionization technique depends on the specific analytical goals. Here's a comparison of common techniques:

Ionization TechniqueAdvantages for 1,2-DPGS AnalysisDisadvantages/Considerations
Electrospray Ionization (ESI) "Soft" ionization technique, minimizing in-source fragmentation.[10][11] Good for coupling with liquid chromatography (LC).As a neutral lipid, 1,2-DPGS has low ionization efficiency. Prone to forming dimers and adducts.[4][5]
Atmospheric Pressure Chemical Ionization (APCI) More suitable for less polar molecules like diacylglycerols.[12][13] Generally less susceptible to matrix effects than ESI.Can be a "harder" ionization technique than ESI, potentially leading to some fragmentation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Useful for high-throughput screening and imaging mass spectrometry.Can cause in-source fragmentation of larger lipids, creating DAG-like artifacts.[1] Requires a suitable matrix.

For quantitative analysis, ESI and APCI coupled with LC are most common. To overcome the poor ionization efficiency of 1,2-DPGS in ESI, derivatization to introduce a permanent charge is a highly effective strategy.[7][8]

Troubleshooting Guide

Problem 1: I am seeing a peak that I suspect is the 1,3-DPGS isomer. How can I confirm this and prevent it?

  • Confirmation:

    • Chromatographic Separation: The most reliable way to distinguish between 1,2- and 1,3-isomers is through liquid chromatography. Normal-phase LC can effectively separate these isomers.[6]

    • Tandem MS (MS/MS): While the fragmentation patterns of 1,2- and 1,3-DAGs can be similar, subtle differences may exist that can aid in identification, especially after derivatization.[6]

  • Prevention:

    • Immediate Derivatization: Derivatize the sample as soon as possible after extraction to prevent isomerization.

    • Optimize Sample Preparation: Use aprotic solvents like acetone or diethyl ether instead of methanol for extraction and handling.[9] Ensure samples are kept at low temperatures and neutral pH.

Problem 2: My 1,2-DPGS signal intensity is very low and inconsistent.

  • Check for Ion Suppression:

    • Sample Purity: Ensure your sample is free from high concentrations of salts, detergents, or other lipids that can suppress the ionization of 1,2-DPGS.[14] Perform a sample cleanup using solid-phase extraction (SPE).[15]

    • Solvent System: Use volatile buffers like ammonium (B1175870) acetate (B1210297) in your mobile phase if using LC-MS.[14]

  • Improve Ionization Efficiency:

    • Derivatization: Use a charge-tagging derivatization reagent to introduce a permanent positive charge, which will significantly enhance the ESI signal.[7][8]

    • Adduct Formation: If not derivatizing, try adding a low concentration of a salt (e.g., sodium acetate) to the mobile phase to promote the formation of a single, stable adduct ([M+Na]⁺) for more consistent detection.

  • Instrument Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance for the mass range of 1,2-DPGS.[16]

Problem 3: My mass spectrum is very complex, with many unexpected peaks.

  • Identify Adducts and Clusters: Check for common adducts ([M+Na]⁺, [M+K]⁺) and dimer/cluster ions ([2M+H]⁺, [2M+Na]⁺). Their m/z values can be calculated and compared to the observed peaks.

  • Suspect In-source Fragmentation: If you are analyzing a complex lipid extract, consider the possibility that other lipids, particularly triacylglycerols, are fragmenting in the ion source.[1]

    • Softer Ionization Conditions: Reduce the ion source temperature or fragmentor voltage to minimize in-source fragmentation.

    • Chromatographic Separation: Use LC to separate 1,2-DPGS from other lipid classes before it enters the mass spectrometer.

  • Check for Contamination: Ensure that solvents, vials, and all sample handling materials are clean and free from contaminants like plasticizers or detergents, which can produce a multitude of artifact peaks.[14][17]

Experimental Protocols

Protocol 1: Derivatization of 1,2-DPGS to Prevent Acyl Migration

This protocol is adapted from methods using urethane derivatization to block the free hydroxyl group.[6]

  • Sample Preparation: Dry down the lipid extract containing 1,2-DPGS under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of dichloromethane.

  • Derivatization Reaction:

    • Add 5 µL of a 1 M solution of 2,4-difluorophenyl isocyanate in dichloromethane.

    • Add 1 µL of pyridine (B92270) as a catalyst.

    • Vortex the mixture and incubate at room temperature for 1 hour.

  • Quenching: Add 10 µL of methanol to quench the excess isocyanate.

  • Sample Cleanup: Dry the sample again under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Lipid Extraction derivatization Derivatization (e.g., with DFPI) start->derivatization Prevents Acyl Migration cleanup SPE Cleanup derivatization->cleanup lc LC Separation (Normal Phase) cleanup->lc ms Mass Spectrometry (ESI or APCI) lc->ms data Data Acquisition ms->data interpretation Identify Derivatized 1,2-DPGS Peak data->interpretation quantification Quantify Signal interpretation->quantification

Caption: Workflow for artifact-free analysis of 1,2-DPGS.

artifact_pathways cluster_analyte Analyte of Interest cluster_artifacts Potential Artifacts dag12 1,2-DPGS dag13 1,3-DPGS (Isomer) dag12->dag13 Acyl Migration (pH, Temp, Solvent) dimer [2M+H]⁺ (Dimer) dag12->dimer Ionization Process (e.g., ESI) insource_frag DAG-like Fragment from TAG tag Triacylglycerol (TAG) tag->insource_frag In-Source Fragmentation

Caption: Common artifact formation pathways from 1,2-DPGS.

References

Improving the encapsulation efficiency of drugs in 1,2-Dipalmitoyl-sn-glycerol liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the encapsulation efficiency of drugs in liposomes formulated with 1,2-dipalmitoyl-sn-glycero-phospholipids, such as DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)).

Troubleshooting Guide: Low Encapsulation Efficiency (EE%)

Low and inconsistent encapsulation efficiency is a primary challenge in liposome (B1194612) formulation. This guide addresses common causes and provides actionable solutions to enhance your results.

Problem Potential Cause Recommended Solution
Low EE% for Hydrophilic Drugs Inefficient Loading Method: Passive loading, where the drug is encapsulated during liposome formation, is often inefficient for water-soluble compounds, with typical EE% in the low single digits.[1][2]Switch to an Active (Remote) Loading Method: Create a transmembrane gradient to drive the drug into the pre-formed liposomes. A pH or ammonium (B1175870) sulfate (B86663) gradient can significantly increase EE% for ionizable drugs, often achieving near-complete encapsulation.[1][3][4]
Suboptimal Hydration Conditions: The concentration of the drug in the hydration buffer directly influences the amount available for passive encapsulation.[5]Optimize Drug Concentration: Increase the drug concentration in the hydration buffer. For passive loading, incubating the liposomes with the drug at the lipid's phase transition temperature (Tm) can increase diffusion into the core.[2]
Low EE% for Hydrophobic Drugs Competition with Cholesterol: High concentrations of cholesterol can compete with hydrophobic drugs for space within the lipid bilayer, reducing encapsulation.[6][7]Optimize Cholesterol Content: Systematically vary the cholesterol molar ratio. A 70:30 (lipid:cholesterol) ratio is often a good starting point for balancing stability and loading capacity.[7][8] In some cases, reducing or removing cholesterol can significantly increase the entrapment of certain drugs.[9]
Inappropriate Drug-to-Lipid Ratio: Exceeding the saturation capacity of the lipid bilayer can lead to drug precipitation and low EE%.[6]Perform a Titration Experiment: Methodically test different drug-to-lipid molar ratios to find the optimal concentration that maximizes encapsulation without causing precipitation.[1] Start with a lower ratio (e.g., 1:30 or 1:20) and increase incrementally.[6]
Inconsistent EE% Between Batches Uneven Lipid Film Formation: A thick or non-uniform lipid film during the thin-film hydration process hydrates poorly, leading to heterogeneous liposome populations with variable entrapped volumes.[5]Ensure a Thin, Uniform Film: Rotate the flask during solvent evaporation to ensure the lipid is deposited as a thin, even layer on the vessel wall. Ensure all residual solvent is removed under high vacuum.[10]
Inefficient Size Reduction: The method used for downsizing liposomes (e.g., sonication, extrusion) can affect EE%. Aggressive methods like probe sonication can cause leakage.[5]Use a Gentler Sizing Method: Extrusion through polycarbonate membranes is generally a gentler and more reproducible method that helps preserve encapsulated contents.[5][11] Using 10 or more extrusion cycles is recommended.[12]
Liposome Aggregation: If liposomes aggregate, it can interfere with purification and lead to inaccurate EE% measurements.Incorporate Charged Lipids: Add a small percentage (e.g., 5-10 mol%) of a charged lipid like DPPG (anionic) to induce electrostatic repulsion between vesicles and improve colloidal stability.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing the encapsulation of hydrophilic vs. hydrophobic drugs?

A: The most critical factor is the loading method .

  • For hydrophilic drugs , which reside in the aqueous core, active (remote) loading techniques are paramount for achieving high EE%.[3][4] These methods use transmembrane gradients (e.g., pH or ion gradients) to actively transport and trap the drug inside the liposome, overcoming the low efficiency of passive encapsulation.[1][3]

  • For hydrophobic drugs , which partition into the lipid bilayer, the lipid composition , particularly the cholesterol content and the drug-to-lipid ratio , is most influential.[6][12] Cholesterol modulates membrane rigidity and fluidity; while it enhances stability, excessive amounts can compete with the drug for space in the bilayer, thus reducing EE%.[7][13]

Q2: How does cholesterol affect drug encapsulation efficiency?

A: Cholesterol's effect is complex and depends on the drug's properties.

  • Stabilizes the Bilayer: Cholesterol increases the packing density of phospholipids, making the bilayer more rigid and less permeable. This can improve the retention of encapsulated drugs.[6][9]

  • Reduces Membrane Fluidity: By filling gaps between phospholipid molecules, cholesterol reduces drug leakage, which is crucial for maintaining a stable formulation.[6]

  • Can Decrease EE%: For hydrophobic drugs, cholesterol can competitively inhibit their incorporation into the bilayer.[7] For hydrophilic drugs, increasing cholesterol can reduce the encapsulated amount by limiting the available space.[7] Studies have shown that a lipid-to-cholesterol molar ratio of 70:30 is often optimal for stability and release, achieving high EE% for both hydrophilic (90%) and hydrophobic (88%) drugs in certain formulations.[7]

Q3: Should I use the thin-film hydration or ethanol (B145695) injection method for preparing my liposomes?

A: The choice depends on your specific needs for scale, drug type, and desired liposome characteristics.

  • Thin-Film Hydration: This is a conventional and versatile method suitable for both hydrophilic and hydrophobic drugs.[14][15] It allows for good control over lipid composition but can produce a heterogeneous size distribution that requires a subsequent sizing step (e.g., extrusion).[16][17] It is excellent for lab-scale development.

  • Ethanol Injection: This method is rapid, simple, reproducible, and easier to scale up.[18][19] It involves injecting an ethanolic solution of lipids into an aqueous phase, often resulting in smaller, more uniform vesicles.[18][20] It is particularly effective for hydrophobic drugs, with some studies reporting nearly 100% EE%.[18] However, EE% for hydrophilic drugs tends to be lower (e.g., ~16%) with this method.[18]

Q4: How can I improve EE% for a weakly basic or acidic drug?

A: Use an active loading technique based on a transmembrane pH gradient . This is the most effective strategy for such drugs.[21][22]

  • Prepare Liposomes with an Acidic Core: Formulate the liposomes in a low pH buffer (e.g., citrate (B86180) buffer at pH 4.0).

  • Create the Gradient: Exchange the external buffer with a neutral or basic buffer (e.g., HEPES or phosphate (B84403) buffer at pH 7.4). This creates a pH gradient (acidic inside, neutral outside).

  • Add the Drug: Incubate the liposomes with the drug. The un-ionized, membrane-permeable form of the drug will diffuse across the bilayer into the acidic core.

  • Trap the Drug: Once inside, the drug becomes protonated (ionized) in the low pH environment. This charged form is membrane-impermeable and becomes trapped, accumulating at high concentrations. This method can achieve encapsulation efficiencies as high as 80-85%.[21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of formulation variables on encapsulation efficiency.

Table 1: Effect of Lipid Composition and Cholesterol on Encapsulation Efficiency (%)

Primary LipidCholesterol (mol%)DrugEncapsulation Efficiency (EE%)Reference
DPPC30Atenolol (hydrophilic)90%[7]
DPPC30Quinine (hydrophobic)88%[7]
DPPC50Atenolol (hydrophilic)Lower than 30% Cholesterol[7]
DPPC/DOPE (1:0.5)50 (relative to DPPC)Sirolimus85.1%[14]
DPPC/DOPE (5:0.5)50 (relative to DPPC)Sirolimus59.3%[14]
POPCLowTHC (hydrophobic)85 - 88%[13]
POPCHighTHC (hydrophobic)72%[13]

Table 2: Comparison of Loading Methods and Encapsulation Efficiency (%)

Loading MethodDrug TypeLiposome TypeEncapsulation Efficiency (EE%)Reference
Passive (Thin-Film Hydration)HydrophilicGeneralOften ~1%[2]
Active (pH Gradient)Orciprenaline SulphateGeneral80 - 85%[21]
Active (Remote Loading)VariousGeneralApproaching 100%[3]
Passive (Ethanol Injection)Cytarabine (hydrophilic)Not Specified~16%[18]
Passive (Ethanol Injection)Beclomethasone (hydrophobic)Not Specified~100%[18]
Active (Freeze-Thaw)BSA (Protein)DSPC:Chol:DOTAP7.2%[23][24]

Experimental Protocols

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is a standard method for producing unilamellar liposomes with controlled size.[16]

  • Lipid Dissolution: Dissolve 1,2-dipalmitoyl-sn-glycero-phospholipid (e.g., DPPC) and cholesterol (e.g., at a 70:30 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 3:1 v/v) in a round-bottom flask.[14] If encapsulating a hydrophobic drug, dissolve it in this mixture.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid's phase transition temperature (Tₘ for DPPC is 41°C) to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.[25][26]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.[10]

  • Hydration: Add an aqueous buffer (e.g., PBS, HEPES) to the flask. If passively encapsulating a hydrophilic drug, it should be dissolved in this buffer.[5] Agitate the flask by vortexing or gentle shaking at a temperature above the Tₘ until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion (Sizing): Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Heat the extruder to a temperature above the Tₘ. Pass the MLV suspension through the membrane 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.[5]

  • Purification: Remove unencapsulated drug by size exclusion chromatography (SEC) or dialysis against the external buffer.[1][6]

Protocol 2: Active Loading using a Transmembrane pH Gradient

This protocol is designed for weakly basic drugs that can be ionized.

  • Liposome Preparation: Prepare liposomes using the Thin-Film Hydration method (Protocol 1). For the hydration step, use an acidic buffer such as 300 mM citrate buffer at pH 4.0.

  • Gradient Creation: After extrusion, remove the external acidic buffer and create the pH gradient. This can be done by passing the liposome suspension through a size exclusion chromatography column pre-equilibrated with a neutral buffer (e.g., 150 mM NaCl with 20 mM HEPES at pH 7.4).

  • Drug Loading: Add the drug (dissolved in the external buffer) to the purified liposome suspension. Incubate the mixture at a temperature above the lipid's Tₘ (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the drug to diffuse into the liposomes and become trapped.

  • Final Purification: Cool the suspension to room temperature. Remove any remaining unencapsulated drug by a final SEC or dialysis step.[1]

Visualizations

G cluster_prep Liposome Preparation (Thin-Film Method) cluster_size Sizing & Purification cluster_active Active Loading (Optional) A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Extrude through Membrane (e.g., 100nm) D->E F 6. Form Unilamellar Vesicles (LUVs) E->F G 7. Remove Free Drug (e.g., Dialysis, SEC) F->G H 8. Create pH Gradient (Acidic Core) F->H For Active Loading Final Final Drug-Loaded Liposomes G->Final I 9. Incubate with Drug (Drug Accumulates) H->I I->G Final Purification

Caption: Workflow for liposome preparation via thin-film hydration and optional active loading.

G cluster_drug Drug Type cluster_hydrophilic Hydrophilic Drug Solutions cluster_hydrophobic Hydrophobic Drug Solutions cluster_general General Process Optimization Start Low Encapsulation Efficiency (EE%) DrugType Hydrophilic or Hydrophobic? Start->DrugType Sol5 Ensure Thin, Uniform Lipid Film Start->Sol5 General Issues Sol1 Switch to Active Loading (e.g., pH Gradient) DrugType->Sol1 Hydrophilic Sol3 Optimize Drug-to-Lipid Ratio DrugType->Sol3 Hydrophobic Sol2 Increase Drug Conc. in Hydration Buffer Sol1->Sol2 Sol4 Optimize Cholesterol Content Sol3->Sol4 Sol6 Use Gentler Sizing (Extrusion) Sol5->Sol6 Sol7 Incorporate Charged Lipids to Prevent Aggregation Sol6->Sol7

Caption: Decision tree for troubleshooting low drug encapsulation efficiency in liposomes.

References

Technical Support Center: Optimization of Lipid Film Hydration for 1,2-Dipalmitoyl-sn-glycerol (DPG) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of vesicles using 1,2-Dipalmitoyl-sn-glycerol (DPG) via the lipid film hydration method. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the melting point (Tm) of this compound (DPG), and why is it important for the lipid film hydration method?

The melting point (Tm), or phase transition temperature, of this compound is a critical parameter for successful vesicle formation. The reported melting point for DPG is in the range of 66-69°C[1][2]. It is essential to conduct the hydration step at a temperature above the Tm. Hydrating the lipid film below this temperature will result in incomplete and inefficient lipid sheet formation, leading to larger, more heterogeneous vesicles, and potentially preventing vesicle formation altogether.

Q2: What are the recommended organic solvents for dissolving this compound (DPG) to create the initial lipid film?

This compound exhibits good solubility in a variety of organic solvents. Commonly used and effective solvents include chloroform (B151607), ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). A mixture of chloroform and methanol (B129727) (e.g., in a 2:1 or 3:7 v/v ratio) is also frequently used to ensure a homogeneous solution, especially when DPG is combined with other lipids.[1]

Q3: What are suitable hydration buffers for preparing DPG vesicles?

The choice of hydration buffer depends on the intended application of the vesicles. Common options include:

  • Phosphate-Buffered Saline (PBS): A widely used buffer for biological applications.

  • Tris Buffer: Another common buffer system.

  • HEPES Buffer: Often used in cell culture and protein expression systems.

  • Saline Solution (0.9% NaCl): For isotonic formulations.

  • Sucrose or Dextrose Solutions: Can be used as non-electrolytic hydration media and also act as cryoprotectants.

The pH and ionic strength of the buffer can influence the stability of the DPG vesicles. For neutral lipids like DPG, maintaining a pH between 5.5 and 7.5 is generally recommended to avoid hydrolysis. High ionic strength buffers can sometimes promote aggregation, so it may be necessary to adjust the salt concentration.

Q4: My DPG vesicles are aggregating. What are the possible causes and solutions?

Aggregation of DPG vesicles is a common issue, primarily because DPG is a neutral lipid and lacks the electrostatic repulsion that charged lipids provide. Potential causes and solutions include:

  • Insufficient Energy Input During Sizing: The energy applied during downsizing (e.g., sonication or extrusion) may not be adequate to produce small, stable vesicles. Try increasing the sonication time or the number of extrusion cycles.

  • High Lipid Concentration: A high concentration of DPG can increase the likelihood of vesicle fusion and aggregation. Consider preparing the vesicles at a lower lipid concentration.

  • Inappropriate Storage Conditions: Storing vesicles at temperatures near or above the Tm can increase membrane fluidity and lead to fusion. It is generally recommended to store DPG vesicles at temperatures below the Tm, such as at 4°C.

  • Lack of Steric Stabilization: The absence of a hydrophilic polymer coating can make the vesicles more prone to aggregation. Incorporating a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the lipid formulation can provide a protective steric barrier and significantly improve stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete or patchy lipid film formation. 1. Incomplete dissolution of DPG in the organic solvent. 2. Too rapid evaporation of the solvent.1. Ensure DPG is fully dissolved. Gentle warming or sonication can aid dissolution. Use a solvent mixture like chloroform:methanol for better solubility. 2. Reduce the rotation speed of the rotary evaporator and adjust the vacuum to ensure a slow, even film deposition.
Lipid film is difficult to hydrate (B1144303) and does not detach from the flask. 1. Hydration temperature is below the Tm of DPG (66-69°C). 2. Inadequate agitation during hydration. 3. Residual organic solvent in the lipid film.1. Ensure the hydration buffer and the flask containing the lipid film are pre-heated to a temperature above the Tm (e.g., 70-75°C). 2. Use vigorous vortexing or a bath sonicator to provide sufficient energy for the lipid film to peel off and form vesicles. 3. Ensure the lipid film is thoroughly dried under high vacuum for an extended period (e.g., overnight) to remove all traces of organic solvent.
Vesicle suspension contains large particles or has a high Polydispersity Index (PDI). 1. Incomplete hydration of the lipid film. 2. Insufficient downsizing of the initial multilamellar vesicles (MLVs). 3. Aggregation of vesicles after formation.1. Increase the hydration time and ensure the temperature is consistently above the Tm. 2. Increase the number of extrusion passes (e.g., >15 passes) through the polycarbonate membrane. For sonication, optimize the time and power, ensuring the sample is kept cool to prevent lipid degradation. 3. See the FAQ on aggregation. Consider adding a charged lipid or a PEGylated lipid to the formulation to improve stability.
Low encapsulation efficiency of hydrophilic drugs. 1. Passive entrapment during hydration is inherently inefficient for hydrophilic molecules. 2. Leakage of the encapsulated drug after vesicle formation.1. Increase the concentration of the drug in the hydration buffer. Employ methods known to enhance encapsulation, such as freeze-thaw cycles after hydration. 2. Ensure the vesicles are stable and not aggregating. Adding cholesterol to the lipid formulation can decrease membrane permeability and reduce leakage.

Quantitative Data on Formulation Parameters

The following table summarizes the expected impact of key formulation and process parameters on the final characteristics of DPG vesicles. Please note that these are general trends, and optimal conditions should be determined experimentally for each specific application.

Parameter Effect on Vesicle Size Effect on Polydispersity Index (PDI) Effect on Encapsulation Efficiency (Hydrophilic Drugs) Notes
Hydration Temperature Hydrating below Tm leads to larger, irregular vesicles.Hydrating below Tm increases PDI.Hydrating below Tm decreases encapsulation.Always hydrate above the Tm of all lipid components. For DPG, a temperature of 70-75°C is recommended.
Hydration Time Longer hydration times can lead to more complete swelling of the lipid film and potentially smaller initial MLVs.Longer hydration can lead to a more homogeneous initial MLV suspension, potentially resulting in a lower PDI after downsizing.May slightly improve encapsulation by allowing for more complete vesicle formation.A minimum of 1 hour of hydration with agitation is generally recommended.
Lipid Concentration Higher concentrations can lead to larger vesicles and an increased tendency for aggregation.Can increase PDI due to a higher likelihood of aggregation.Higher lipid concentration can increase the total amount of encapsulated drug, but the efficiency percentage may decrease.Start with a lower lipid concentration (e.g., 5-10 mg/mL) and optimize as needed.
Ionic Strength of Hydration Buffer High ionic strength can screen surface charges (if any) and promote aggregation, leading to an apparent increase in size.Can increase PDI due to aggregation.High ionic strength can decrease the aqueous volume encapsulated, thus reducing encapsulation efficiency.Use buffers with physiological ionic strength or lower, and evaluate the impact on vesicle stability.
pH of Hydration Buffer Extreme pH values can lead to lipid hydrolysis and affect vesicle stability and size.Can increase PDI if lipid degradation occurs.Can affect the charge and solubility of the drug, thereby influencing its encapsulation.Maintain a pH between 5.5 and 7.5 for optimal DPG stability.
Inclusion of Cholesterol Can lead to a more ordered and condensed lipid bilayer, potentially resulting in slightly smaller and more uniform vesicles.Can decrease PDI by improving the homogeneity of the lipid bilayer.Decreases membrane permeability, which can reduce the leakage of encapsulated drugs and improve retention.A common starting point is a DPG:cholesterol molar ratio of 2:1 or 1:1.
Inclusion of PEGylated Lipids Can slightly increase the hydrodynamic radius of the vesicles.Generally does not significantly affect PDI.May slightly decrease the encapsulated aqueous volume.Significantly improves stability by preventing aggregation through steric hindrance.

Experimental Protocols

Protocol 1: Basic Preparation of this compound (DPG) Vesicles

This protocol describes the preparation of unilamellar DPG vesicles using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (DPG)

  • Chloroform/Methanol (2:1, v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DPG in the chloroform/methanol solvent mixture in a round-bottom flask. Ensure the final lipid concentration in the hydration buffer will be between 5-20 mg/mL. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to 40-50°C. d. Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours (or overnight).

  • Lipid Film Hydration: a. Pre-heat the hydration buffer and the flask containing the lipid film to a temperature above the Tm of DPG (e.g., 70-75°C). b. Add the pre-heated hydration buffer to the flask. c. Agitate the flask vigorously by hand or using a bath sonicator until the lipid film is completely detached and the solution appears milky. This suspension contains multilamellar vesicles (MLVs). d. Maintain the temperature above the Tm for at least 1 hour to ensure complete hydration.

  • Vesicle Sizing by Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder to the same temperature as the hydration step. c. Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. d. Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final vesicle suspension is in the second syringe. e. The resulting suspension contains unilamellar vesicles of a relatively uniform size.

Protocol 2: Preparation of Stabilized DPG Vesicles with a Helper Lipid

This protocol incorporates a PEGylated lipid to improve the stability of the DPG vesicles and prevent aggregation.

Materials:

  • This compound (DPG)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform/Methanol (2:1, v/v)

  • Hydration buffer (e.g., HEPES buffer, pH 7.4)

  • Other materials as listed in Protocol 1.

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve DPG and DSPE-PEG2000 in the chloroform/methanol solvent mixture. A typical molar ratio is 95:5 (DPG:DSPE-PEG2000). b. Follow steps 1b-1e from Protocol 1 to form a dry lipid film.

  • Lipid Film Hydration and Sizing: a. Follow steps 2a-2d and 3a-3e from Protocol 1 to hydrate the lipid film and size the vesicles by extrusion. The hydration and extrusion temperature should be above the Tm of both lipids.

Visualizations

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling_Pathway extracellular Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor G-Protein Coupled Receptor (GPCR) extracellular->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 (Inositol 1,4,5-trisphosphate) plc->ip3 Cleaves to dag DAG (1,2-Diacylglycerol) plc->dag Cleaves to pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) pip2->plc er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Downstream Targets DPG_Vesicle_Workflow start Start dissolve 1. Dissolve DPG in Organic Solvent start->dissolve evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Dry Lipid Film (High Vacuum) evaporate->dry hydrate 4. Hydration with Aqueous Buffer (>Tm) dry->hydrate mlvs Multilamellar Vesicles (MLVs) Formed hydrate->mlvs downsize 5. Downsizing mlvs->downsize extrusion Extrusion downsize->extrusion sonication Sonication downsize->sonication ulvs Unilamellar Vesicles (ULVs) extrusion->ulvs sonication->ulvs characterize 6. Characterization (DLS, Zeta Potential, etc.) ulvs->characterize end End characterize->end

References

Validation & Comparative

A Head-to-Head Battle of Lipids: Comparing 1,2-Dipalmitoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol in Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Protein Kinase C (PKC) activation is paramount for dissecting cellular signaling pathways and designing targeted therapeutics. Diacylglycerols (DAGs) are critical second messengers that mediate PKC activation, and the specific molecular species of DAG can significantly influence the activation of different PKC isozymes. This guide provides a comprehensive comparison of two commonly studied DAGs: the saturated 1,2-Dipalmitoyl-sn-glycerol (DPG) and the unsaturated 1,2-dioleoyl-sn-glycerol (B52968) (DOG), supported by experimental data.

This comparison guide delves into the quantitative differences in PKC activation by DPG and DOG, details the experimental protocols for assessing this activation, and provides visual representations of the signaling pathway and experimental workflow.

Quantitative Comparison of PKC Isozyme Activation

The activation of conventional (cPKC) and novel (nPKC) PKC isozymes by DPG (also referred to as 16:0/16:0-DG) and DOG (also referred to as 18:1/18:1-DG) exhibits notable differences, highlighting the importance of the acyl chain structure in modulating PKC activity. The following table summarizes the fold activation of various PKC isozymes in the presence of these two diacylglycerols at different concentrations, as reported in a comprehensive in vitro analysis.[1][2]

PKC IsozymeDiacylglycerol Species2 mmol% Fold Activation20 mmol% Fold Activation200 mmol% Fold Activation2000 mmol% Fold Activation
PKCα This compound (DPG)~1.5~4~10~15
1,2-dioleoyl-sn-glycerol (DOG)~1.5~4~10~15
PKCβII This compound (DPG)Not significant~1.5~2~4
1,2-dioleoyl-sn-glycerol (DOG)Not significant~1.5~2~4
PKCγ This compound (DPG)Not significant~2~2.5~6
1,2-dioleoyl-sn-glycerol (DOG)Not significant~2~2.5~6
PKCδ This compound (DPG)Not significant~1.5~2~4
1,2-dioleoyl-sn-glycerol (DOG)Not significant~1.5~2~4
PKCε This compound (DPG)Not significant~1.5~2~4
1,2-dioleoyl-sn-glycerol (DOG)Not significant~1.5~2~4
PKCθ This compound (DPG)Not significant~8~21~25
1,2-dioleoyl-sn-glycerol (DOG)~2~8~21~25

Data Interpretation: The data reveals that for many PKC isozymes, such as PKCα, PKCβII, PKCγ, PKCδ, and PKCε, both DPG and DOG induce a comparable level of activation across a range of concentrations.[1][2] However, for PKCθ, there is a noticeable difference at lower concentrations, with DOG showing some activation at 2 mmol% while DPG does not.[1] Generally, unsaturated diacylglycerols are considered more potent activators of PKC than their saturated counterparts, a trend that is more pronounced with other DAG species not included in this direct comparison.[3]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the PKC activation pathway and a typical experimental workflow for comparing DPG and DOG.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG DAG (DPG or DOG) PIP2->DAG Hydrolysis PKC_active Active PKC DAG->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Receptor GPCR / RTK Receptor->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Analysis A Prepare Lipid Vesicles (PS + DPG or DOG) C Incubate PKC with Lipid Vesicles, [γ-32P]ATP, and Substrate Peptide A->C B Purify PKC Isozyme B->C D Stop Reaction C->D E Separate Phosphorylated Substrate (e.g., P81 phosphocellulose paper) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Fold Activation F->G

References

A Comparative Guide to HPLC and TLC for Purity Validation of 1,2-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

Detailed methodologies for both HPLC and TLC are presented below. These protocols are designed to provide a starting point for laboratory implementation, though optimization may be required based on specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC offers high resolution and sensitive quantification, making it a robust method for purity assessment. Since DPG lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is an effective choice for detection[1][2]. This detector is considered a universal detector for non-volatile and semi-volatile compounds as it is not dependent on the optical properties of the analyte[1].

Protocol:

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD.

  • Chromatographic Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for lipid class separation[3].

  • Mobile Phase: A gradient elution is often employed to separate different lipid classes effectively. A common mobile phase system involves a gradient of hexane (B92381), isopropanol, and water.

    • Solvent A: Hexane/Isopropanol (99.4:0.6, v/v)[4]

    • Solvent B: Isopropanol/Water (85:15, v/v)

  • Gradient Program:

    • 0-5 min: 100% Solvent A

    • 5-15 min: Linear gradient to 10% Solvent B

    • 15-20 min: Hold at 10% Solvent B

    • 20-25 min: Return to 100% Solvent A

    • 25-30 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Drift Tube Temperature: 40°C - 50°C[5]

    • Nebulizer Gas (Nitrogen) Pressure: 0.3 MPa or as recommended by the manufacturer[5].

  • Sample Preparation: Dissolve a known quantity of 1,2-Dipalmitoyl-sn-glycerol in hexane or chloroform/methanol (B129727) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10-20 µL.

  • Quantification: Purity is determined by the area percentage of the principal peak relative to the total area of all detected peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique ideal for qualitative purity checks and screening multiple samples simultaneously[6][7]. It is particularly useful for quickly assessing the presence of major impurities like monoacylglycerols, triacylglycerols, or free fatty acids[8].

Protocol:

  • Stationary Phase: Pre-coated silica gel 60 TLC plates (20 x 20 cm or 10 x 10 cm).

  • Sample Application: Spot 5-10 µL of the DPG sample (1 mg/mL in chloroform) onto the plate, approximately 1.5 cm from the bottom edge. Apply a standard reference spot alongside for comparison.

  • Mobile Phase (Developing Solvent): A mixture of non-polar and slightly polar solvents is used to separate lipids based on their polarity. A common system for separating neutral lipids is Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v). For better separation of diacylglycerol isomers, a system like hexane:acetone (70:30 v/v) can be effective[8][9].

  • Development: Place the plate in a sealed chromatography tank saturated with the mobile phase vapor. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate and allow the solvent to evaporate completely in a fume hood.

    • Place the plate in a tank containing iodine vapor for a few minutes. Lipids will appear as yellow-brown spots.

    • Alternatively, spray the plate with a visualization reagent like 10% phosphomolybdic acid in methanol followed by gentle heating. Lipids will appear as dark blue-green spots against a yellow-green background[8][9].

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The purity is visually assessed by comparing the intensity of the main DPG spot to any secondary spots. Densitometry can be used for semi-quantitative analysis.

Comparative Data Analysis

The choice between HPLC and TLC often depends on the specific requirements of the analysis, such as the need for precise quantification, throughput, or cost constraints. The table below summarizes the key performance characteristics of each technique for DPG purity validation.

Parameter HPLC-ELSD Thin-Layer Chromatography (TLC) Reference
Purity Quantification High (Quantitative)Low to Medium (Semi-quantitative)[7]
Precision (%RSD) < 2%5 - 15% (with densitometry)[10][11]
Sensitivity (LOD) High (Low ng range)Moderate (Low µg to high ng range)[2][10]
Resolution High (Excellent separation of isomers and related lipids)Moderate (Can be improved with 2D TLC)[6][12]
Analysis Time/Sample 15 - 30 minutes45 - 60 minutes (development + visualization)[2][6]
Throughput Sequential (one sample at a time)High (multiple samples run in parallel)[2]
Cost & Complexity High (Expensive instrumentation and solvents)Low (Inexpensive plates, chambers, and reagents)[6][7]
Solvent Consumption HighLow[6]

Visualizing the Context: Signaling and Experimental Workflow

To better understand the importance of DPG purity and the process of its validation, the following diagrams illustrate its biological role and a logical workflow for comparing the analytical methods.

The Role of 1,2-Diacylglycerol in PKC Signaling

This compound is a species of diacylglycerol (DAG), a crucial second messenger in lipid signaling pathways. It is generated at the cell membrane and is responsible for recruiting and activating members of the Protein Kinase C (PKC) family, which in turn phosphorylate a multitude of downstream targets, regulating diverse cellular processes.

G cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (e.g., DPG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates

Caption: Simplified signaling pathway showing the generation of 1,2-diacylglycerol and activation of PKC.

Workflow for Method Comparison

This diagram outlines the logical steps a researcher would take to compare HPLC and TLC for the validation of DPG purity, from sample preparation to the final assessment.

G cluster_hplc HPLC Analysis cluster_tlc TLC Analysis start DPG Sample prep Sample Preparation (Dissolve in appropriate solvent) start->prep hplc_run Inject on HPLC-ELSD System prep->hplc_run tlc_spot Spot Sample on TLC Plate prep->tlc_spot hplc_data Acquire Chromatogram hplc_run->hplc_data hplc_quant Calculate Peak Area % hplc_data->hplc_quant compare Data Comparison (Table of Metrics) hplc_quant->compare tlc_dev Develop & Visualize tlc_spot->tlc_dev tlc_quant Calculate Rf & Assess Spots tlc_dev->tlc_quant tlc_quant->compare end Final Purity Assessment & Method Selection compare->end

Caption: Experimental workflow for comparing HPLC and TLC methods for purity validation.

Conclusion

Both HPLC and TLC are valuable techniques for assessing the purity of this compound.

  • HPLC-ELSD is the superior method for accurate and precise quantification. Its high resolution makes it ideal for detecting and quantifying closely related impurities, which is essential for final product release in drug development or for studies requiring highly pure compounds.

  • TLC serves as an excellent screening tool. Its low cost, high throughput, and simplicity make it perfect for rapid, routine checks of starting materials, monitoring reaction progress, or screening multiple batches where a semi-quantitative result is sufficient[6].

For comprehensive quality control, a dual approach is often most effective: using TLC for rapid preliminary screening and employing a validated HPLC-ELSD method for final, quantitative purity certification.

References

Unveiling the Influence of Diacylglycerol Acyl Chain Length on Membrane Fluidity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of lipid composition on cell membrane properties is paramount. Diacylglycerols (DAGs), crucial second messengers in cellular signaling, are known to modulate membrane fluidity, thereby impacting a host of cellular processes. This guide provides a comparative study of how the acyl chain length of diacylglycerols influences membrane fluidity, supported by experimental data from differential scanning calorimetry (DSC) and fluorescence anisotropy studies.

Diacylglycerols are transiently produced at the cell membrane and play a pivotal role in signal transduction, most notably through the activation of Protein Kinase C (PKC). The structure of DAG, particularly the length and saturation of its two fatty acid chains, significantly dictates its interaction with the membrane and its signaling efficacy. This guide delves into the biophysical consequences of varying DAG acyl chain length, offering a quantitative and methodological resource for researchers in the field.

Quantitative Analysis of Diacylglycerol Effects on Membrane Properties

The interaction of diacylglycerols with phospholipid bilayers can be quantitatively assessed using techniques that measure changes in the physical state of the membrane. Here, we present data from studies on dipalmitoylphosphatidylcholine (DPPC) liposomes, a common model system for biological membranes.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, providing information about phase transitions. In lipid vesicles, the main phase transition temperature (Tm) corresponds to the shift from a more ordered gel phase to a more fluid liquid-crystalline phase. Alterations in Tm upon the incorporation of DAGs indicate a change in membrane fluidity.

Diacylglycerol (DAG) SpeciesAcyl Chain CompositionConcentration (mol%)Main Transition Temperature (Tm) of DPPC (°C)Reference
None (Control)-041.5[1]
Dicapryloylglyceroldi-C10:0 (saturated)540.8[1]
1040.2[1]
Dipalmitoylglyceroldi-C16:0 (saturated)542.0[1]
1042.5[1]
Dioleoylglyceroldi-C18:1 (unsaturated)540.5[1]
1039.8[1]

Table 1: Effect of Diacylglycerols with Different Acyl Chain Lengths and Saturation on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Vesicles.

The data reveals that short-chain saturated (dicapryloylglycerol) and long-chain unsaturated (dioleoylglycerol) DAGs tend to decrease the Tm of DPPC, indicating an increase in membrane fluidity. Conversely, the long-chain saturated dipalmitoylglycerol, which has the same acyl chain length as the host lipid DPPC, leads to a slight increase in Tm, suggesting a stabilization of the gel phase and decreased fluidity.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value indicates faster rotation of the probe, which corresponds to a more fluid membrane environment. 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe that partitions into the hydrophobic core of the membrane.

Diacylglycerol (DAG) SpeciesAcyl Chain CompositionConcentration (mol%)Fluorescence Anisotropy (r) of DPH in DPPC at 45°CReference
None (Control)-00.135[1]
Dicapryloylglyceroldi-C10:0 (saturated)100.120[1]
Dipalmitoylglyceroldi-C16:0 (saturated)100.145[1]
Dioleoylglyceroldi-C18:1 (unsaturated)100.115[1]

Table 2: Effect of Diacylglycerols with Different Acyl Chain Lengths and Saturation on the Fluorescence Anisotropy of DPH in Dipalmitoylphosphatidylcholine (DPPC) Vesicles above the Main Transition Temperature.

Consistent with the DSC data, fluorescence anisotropy measurements show that short-chain saturated and long-chain unsaturated DAGs decrease the anisotropy of DPH, signifying an increase in membrane fluidity. In contrast, the long-chain saturated DAG increases the anisotropy, indicating a more ordered and less fluid membrane environment.

Diacylglycerol Signaling Pathway and Experimental Workflow

The production of diacylglycerol at the plasma membrane initiates a signaling cascade that has profound effects on cellular function. A simplified representation of this pathway, along with a general workflow for assessing the impact of DAGs on membrane fluidity, is provided below.

Diacylglycerol Signaling Pathway GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Substrates

A simplified diagram of the diacylglycerol signaling pathway.

Experimental Workflow for Membrane Fluidity Analysis Start Start: Prepare Phospholipid Vesicles Incorporate_DAG Incorporate Diacylglycerols (Varying Acyl Chain Lengths) Start->Incorporate_DAG Control Prepare Control Vesicles (No DAG) Start->Control Measure_Fluidity Measure Membrane Fluidity Incorporate_DAG->Measure_Fluidity Control->Measure_Fluidity DSC Differential Scanning Calorimetry (DSC) Measure_Fluidity->DSC Fluorescence Fluorescence Spectroscopy Measure_Fluidity->Fluorescence Analyze Analyze Data: Compare Tm, GP, and Anisotropy Values DSC->Analyze Laurdan Laurdan GP Fluorescence->Laurdan Anisotropy Fluorescence Anisotropy Fluorescence->Anisotropy Laurdan->Analyze Anisotropy->Analyze Conclusion Draw Conclusions on the Effect of Acyl Chain Length Analyze->Conclusion

A general workflow for studying the effects of DAGs on membrane fluidity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the protocols for the key techniques discussed.

Differential Scanning Calorimetry (DSC)
  • Liposome Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired lipids (e.g., DPPC) and diacylglycerol in a chloroform/methanol mixture. The solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is then hydrated with a buffer solution at a temperature above the Tm of the lipid, followed by vortexing to form MLVs.

  • Sample Preparation for DSC: The MLV suspension is degassed and loaded into an aluminum DSC pan. A reference pan is filled with the same buffer.

  • DSC Measurement: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a defined temperature range that encompasses the phase transition of the lipid. The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The main transition temperature (Tm) is determined as the peak of the endothermic transition in the heating scan.

Fluorescence Anisotropy
  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by hydrating a lipid film (containing the desired phospholipid and diacylglycerol) with buffer, followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • Probe Incorporation: The fluorescent probe DPH, dissolved in a suitable solvent like tetrahydrofuran, is added to the LUV suspension at a low molar ratio (e.g., 1:500 probe:lipid) and incubated to allow for its incorporation into the lipid bilayer.

  • Fluorescence Measurement: The fluorescence anisotropy is measured using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 358 nm for DPH), and the emission intensity is measured in both the vertical (I_parallel) and horizontal (I_perpendicular) planes (e.g., at 430 nm for DPH).

  • Data Analysis: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrumental correction factor.

Laurdan Generalized Polarization (GP)
  • Liposome Preparation: LUVs are prepared as described for fluorescence anisotropy.

  • Probe Incorporation: The fluorescent probe Laurdan, dissolved in a solvent like ethanol (B145695) or DMSO, is added to the LUV suspension and incubated.

  • Fluorescence Measurement: The fluorescence emission spectrum of Laurdan is recorded using a fluorometer, with an excitation wavelength typically around 340-360 nm. The emission intensities at two specific wavelengths, corresponding to the emission maxima in the gel (around 440 nm) and liquid-crystalline (around 490 nm) phases, are measured.

  • Data Analysis: The Generalized Polarization (GP) is calculated using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A decrease in the GP value indicates an increase in membrane fluidity.

Conclusion

The acyl chain composition of diacylglycerols is a critical determinant of their effect on membrane fluidity. Short-chain saturated and long-chain unsaturated DAGs generally increase membrane fluidity, likely by disrupting the ordered packing of the host phospholipids (B1166683). In contrast, long-chain saturated DAGs that match the length of the surrounding phospholipids can integrate more seamlessly into the bilayer, leading to a more ordered and less fluid membrane. These biophysical effects have significant implications for the signaling function of DAGs, as changes in membrane fluidity can influence the recruitment and activation of downstream effector proteins like PKC. The experimental approaches and data presented in this guide provide a framework for further investigation into the structure-function relationships of diacylglycerols in cellular membranes.

References

A Researcher's Guide to Confirming the Isomeric Purity of 1,2-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,2-Dipalmitoyl-sn-glycerol, ensuring its isomeric purity and differentiating it from its 1,3-isomer is paramount for accurate and reproducible experimental outcomes. The distinct positioning of the palmitoyl (B13399708) chains on the glycerol (B35011) backbone dictates the molecule's physicochemical properties and, more critically, its biological activity. This guide provides a comparative overview of analytical techniques, complete with experimental protocols and data, to effectively determine the isomeric purity of this compound.

The Critical Distinction: 1,2- vs. 1,3-Diacylglycerols in Cellular Signaling

In cellular signaling, 1,2-diacylglycerols (1,2-DAGs) function as crucial second messengers, most notably in the activation of Protein Kinase C (PKC).[1][2][3] The specific sn-1,2 configuration is essential for this biological activity. The migration of an acyl chain to the sn-3 position, forming the more thermodynamically stable 1,3-diacylglycerol (1,3-DAG), results in a molecule that does not effectively activate PKC.[1][2] Therefore, the presence of the 1,3-isomer as an impurity can lead to a significant underestimation of the biological effects in cell-based assays.

PKC Activation Pathway cluster_membrane Plasma Membrane PIP2 PIP₂ 1,2-DAG This compound PIP2->1,2-DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate_P Phosphorylation of Downstream Targets PKC_active->Substrate_P leads to 1,2-DAG->PKC_inactive binds Agonist Agonist Receptor Receptor Agonist->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PLC->PIP2 hydrolyzes Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->PKC_inactive binds

Caption: Protein Kinase C (PKC) activation by this compound.

Comparative Analysis of Analytical Techniques

Several analytical methods can be employed to separate and quantify 1,2- and 1,3-dipalmitoylglycerol isomers. The choice of technique often depends on the required sensitivity, resolution, and available instrumentation.

TechniquePrinciple of Separation/DetectionKey AdvantagesKey Limitations
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase based on polarity.Simple, rapid, and cost-effective for qualitative assessment and reaction monitoring.Lower resolution and sensitivity compared to other methods; not ideal for precise quantification.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The 1,3-isomer is less polar and typically elutes first in reversed-phase systems.[4]High resolution and sensitivity; excellent for quantification; both isomers can be baseline separated under optimized conditions.Requires more expensive instrumentation and longer analysis times compared to TLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives (e.g., trimethylsilyl (B98337) ethers) based on their boiling points and partitioning with a stationary phase, followed by mass-based detection and fragmentation analysis.High sensitivity and provides structural information from mass fragmentation patterns, which can definitively distinguish isomers.Requires derivatization, which adds a step to sample preparation; thermal instability of diacylglycerols can be a concern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the different chemical environments of protons and carbon atoms in the glycerol backbone of the two isomers, resulting in distinct chemical shifts.Non-destructive; provides unambiguous structural information and allows for direct quantification of isomers in a mixture without the need for separation.Lower sensitivity compared to chromatographic methods; requires higher sample concentrations and access to high-field NMR spectrometers.

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC)

This protocol is suitable for a rapid qualitative assessment of isomeric purity.

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: Hexane:Diethyl Ether:Formic Acid (80:20:2, v/v/v)[5]

  • Visualization Reagent: 5% phosphomolybdic acid in ethanol

  • Heat gun or hot plate

2. Procedure:

  • Dissolve the this compound sample in chloroform (B151607) or another suitable solvent.

  • Spot the sample onto the TLC plate, alongside standards for 1,2- and 1,3-dipalmitoylglycerol if available.

  • Place the plate in the developing chamber pre-equilibrated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plate and dry it thoroughly.

  • Spray the plate with the phosphomolybdic acid reagent.

  • Heat the plate gently with a heat gun or on a hot plate until dark spots appear.[5]

3. Interpretation:

  • The 1,3-isomer is less polar and will have a higher Rf value (travel further up the plate) than the 1,2-isomer. The presence of a spot corresponding to the 1,3-isomer standard indicates contamination.

High-Performance Liquid Chromatography (HPLC)

This method allows for the quantitative determination of isomeric purity.

1. Materials and Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: 100% Acetonitrile (Isocratic)

  • Sample solvent: Acetonitrile or mobile phase

2. Procedure:

  • Prepare a standard solution of 1,3-dipalmitoylglycerol and a sample solution of the this compound to be tested, both at a concentration of approximately 1 mg/mL.

  • Set the HPLC system parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Detection: UV at 205 nm or CAD

    • Injection volume: 10-20 µL

  • Inject the standard to determine the retention time of the 1,3-isomer.

  • Inject the sample solution.

  • Quantify the amount of 1,3-isomer in the this compound sample by comparing the peak area at the retention time of the 1,3-isomer standard to a calibration curve.

3. Expected Results:

  • In reversed-phase HPLC, the 1,3-dipalmitin (B116919) will elute before the 1,2-dipalmitin. A well-resolved peak at the retention time of the 1,3-isomer standard in the sample chromatogram indicates the presence of this impurity.

HPLC Separation Workflow Start Start Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Start->Sample_Prep HPLC_Injection Injection onto Reversed-Phase C18 Column Sample_Prep->HPLC_Injection Isocratic_Elution Isocratic Elution (100% Acetonitrile) HPLC_Injection->Isocratic_Elution Detection Detection (UV @ 205 nm or CAD) Isocratic_Elution->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Quantification of Isomers (Peak Area Integration) Chromatogram->Quantification End End Quantification->End

Caption: A typical workflow for HPLC-based isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides definitive structural confirmation of the isomers.

1. Materials and Instrumentation:

  • GC-MS system

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

2. Derivatization Procedure:

  • Evaporate a known amount of the diacylglycerol sample to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of MSTFA + 1% TMCS.[6]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.[6]

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Use a suitable temperature program to separate the isomers (e.g., start at 150°C, ramp to 300°C).

  • Acquire mass spectra in the range of m/z 50-700.

4. Data Interpretation:

  • The trimethylsilyl (TMS) derivatives of 1,2- and 1,3-dipalmitoylglycerol will have the same molecular weight but will exhibit different retention times and fragmentation patterns.

  • Look for characteristic fragment ions that differentiate the isomers. For 1,2-dipalmitoyl-3-TMS-glycerol, a key fragment is often observed from the loss of the palmitic acid from the sn-2 position. The fragmentation pattern of the 1,3-isomer derivative will differ due to the central position of the free hydroxyl group that gets derivatized.

Quantitative ¹H NMR Spectroscopy

This method allows for the direct quantification of the isomeric ratio in a sample without prior separation.

1. Materials and Instrumentation:

  • High-field NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Internal standard (optional, for absolute quantification)

2. Procedure:

  • Accurately weigh about 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration.

  • Process the spectrum (phasing and baseline correction).

  • Integrate the characteristic signals for the glycerol backbone protons of the 1,2- and 1,3-isomers.

3. Data Interpretation:

  • The protons on the glycerol backbone have distinct chemical shifts for each isomer.

    • This compound: The multiplet for the proton at the sn-2 position typically appears around 5.1 ppm. The four protons at the sn-1 and sn-3 positions appear as two doublets of doublets around 4.3 and 4.15 ppm and a multiplet for the free hydroxyl-bearing methylene (B1212753) group.

    • 1,3-Dipalmitoylglycerol: The multiplet for the proton at the sn-2 position (with the free hydroxyl) is shifted upfield to around 4.1 ppm. The four protons at the sn-1 and sn-3 positions appear as a doublet around 4.2 ppm.

  • The isomeric purity can be calculated from the relative integrals of these distinct signals. For example:

    • % 1,2-isomer = [Integral of signal for 1,2-isomer / (Integral of signal for 1,2-isomer + Integral of signal for 1,3-isomer)] x 100

Conclusion

Confirming the isomeric purity of this compound is a critical step in ensuring the validity of research in cell signaling and drug development. While TLC offers a quick qualitative check, HPLC is the recommended method for accurate and routine quantitative analysis due to its high resolution and sensitivity. GC-MS provides the highest level of structural confirmation, and NMR spectroscopy offers a powerful, non-destructive method for direct quantification of the isomeric ratio. The choice of method will ultimately be guided by the specific requirements of the study and the analytical capabilities available. By employing these techniques, researchers can proceed with confidence in the purity of their materials, leading to more reliable and impactful scientific findings.

References

A Comparative Guide to Synthetic versus Natural 1,2-Dipalmitoyl-sn-glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipid-based research and pharmaceutical formulation, the choice between synthetic and naturally derived lipids is a critical decision that can significantly impact experimental outcomes and product consistency. This guide provides a comprehensive side-by-side comparison of synthetic 1,2-Dipalmitoyl-sn-glycerol and its natural counterparts, focusing on their physicochemical properties, performance in biological systems, and overall utility in research and drug development.

Executive Summary

Synthetic this compound offers significant advantages over naturally derived lipids in terms of purity, batch-to-batch consistency, and stability. For applications requiring well-defined and reproducible results, such as in vitro assays, drug delivery vehicle formulation, and cell signaling studies, the use of high-purity synthetic this compound is strongly recommended. While lipids from natural sources are readily available, their inherent heterogeneity and potential for impurities can introduce variability and compromise the integrity of research and pharmaceutical products.

Physicochemical Properties: A Tale of Two Sources

The defining difference between synthetic and natural this compound lies in their chemical purity and the homogeneity of their fatty acid composition. Synthetic routes allow for the precise construction of the molecule with two palmitic acid chains, resulting in a highly pure and consistent product.[1][2] In contrast, "natural" this compound, if isolated from biological sources, would likely be part of a complex mixture of diacylglycerols with varying fatty acid chains, making it challenging to achieve the same level of purity.[3][4]

PropertySynthetic this compoundNatural this compound
Purity Typically ≥98% or ≥99%[5][6]Variable and often part of a complex lipid mixture
Molecular Formula C₃₅H₆₈O₅[5][7]C₃₅H₆₈O₅ (for the specific molecule)
Molecular Weight 568.91 g/mol [6][7]568.91 g/mol (for the specific molecule)
Melting Point 66-69 °CNot well-defined due to heterogeneity
Appearance White to off-white solid/powder[5]Varies depending on source and purity
Stability High, with a shelf life of ≥ 4 years when stored at -20°C[8]Generally less stable due to potential for oxidation of unsaturated fatty acid impurities
Source Chemical synthesis[9][10]Typically extracted from plant or animal tissues as a complex mixture[11][12]

Performance in Biological Systems: The Importance of Purity in Signaling

This compound is a diacylglycerol (DAG) that can act as a second messenger in signal transduction pathways, most notably in the activation of Protein Kinase C (PKC).[13][14] However, it is considered a weak activator of PKC.[8] The precise structure of the DAG molecule, including the length and saturation of its fatty acid chains, significantly influences its ability to activate different PKC isoforms.

Given the specificity of these interactions, the use of highly pure, synthetic this compound is crucial for obtaining reliable and reproducible results in cell signaling studies.[15] Impurities or the presence of other DAG species in natural lipid extracts can lead to off-target effects and confounding results.

Signaling Pathway of PKC Activation by Diacylglycerol

PKC_Activation cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active conformational change Membrane_protein Membrane-associated Protein PKC_active->Membrane_protein phosphorylates Phosphorylated_protein Phosphorylated Protein Membrane_protein->Phosphorylated_protein Cellular_Response Cellular Response Phosphorylated_protein->Cellular_Response leads to Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Receptor->PLC activates

PKC signaling pathway initiated by DAG.

Experimental Protocols: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method for assessing the ability of this compound to activate PKC in vitro. The use of synthetic this compound is essential for accurate and reproducible results.

Materials:
  • Synthetic this compound

  • Phosphatidylserine (PS)

  • Purified Protein Kinase C (PKC) enzyme

  • PKC substrate peptide (e.g., a peptide with the R-X-X-S/T motif)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter

Experimental Workflow:

References

A Comparative Guide to Validating 1,2-Dipalmitoyl-sn-glycerol (DPG) Incorporation into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of liposomal formulations is critical to ensuring their efficacy, stability, and reproducibility. When incorporating signaling lipids like 1,2-Dipalmitoyl-sn-glycerol (a diacylglycerol, DAG), validating its successful integration into the lipid bilayer is a crucial step. This guide provides an objective comparison of key analytical methods used for this purpose, complete with experimental data summaries and detailed protocols.

The incorporation of diacylglycerols can influence the physicochemical properties of the liposomal membrane, including its fluidity, phase transition temperature, and interaction with cellular pathways.[1][2] Therefore, robust analytical validation is paramount.

Comparison of Analytical Methods

Several techniques can be employed to confirm and quantify the incorporation of DPG into liposomes. Each method offers distinct advantages and provides complementary information regarding the formulation's critical quality attributes.[3][4]

Technique Principle Information Obtained Advantages Limitations
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions in the lipid bilayer as a function of temperature.[5]Changes in the main phase transition temperature (Tm) and enthalpy (ΔH), indicating altered lipid packing and cooperativity due to DPG incorporation.[6][7]Provides valuable information on the physical state of the bilayer and the interaction of DPG with other lipids. Sensitive to compositional changes.[5]Indirect method for quantification. May not be suitable for all lipid compositions (e.g., those without a distinct phase transition).
High-Performance Liquid Chromatography (HPLC) Separates liposome (B1194612) components based on their physicochemical properties (e.g., polarity). Detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are used for quantification.[8]Direct quantification of DPG concentration within the liposome, allowing for determination of incorporation efficiency.[9][10]Highly accurate, precise, and specific for quantifying individual lipid components.[8][10] Can also detect lipid degradation products.[10]Requires disruption of the liposome structure for analysis. Method development can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and environment.Confirms the chemical identity of DPG and provides insights into its location and orientation within the lipid bilayer.Provides high-resolution structural information without the need for labels. Can distinguish between lipids in different environments.Lower sensitivity compared to other methods. Requires specialized equipment and expertise.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to the vibrations of specific chemical bonds.[11]Detects changes in the vibrational frequencies of lipid acyl chains and headgroups, indicating interactions and confirming the presence of DPG's functional groups within the liposome structure.[12]Non-destructive technique that provides information on lipid conformation and hydrogen bonding.[11]Can be difficult to interpret complex spectra. Indirect quantification is challenging.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecules.Similar to FTIR, it provides information on the molecular composition and conformation of the lipid bilayer. Can distinguish between different lipid components.[13]Well-suited for aqueous samples. Can be combined with optical trapping ("Raman tweezers") to analyze single liposomes.[13]Raman scattering is a weak phenomenon, often requiring higher concentrations or longer acquisition times.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for liposome preparation and two key validation techniques.

Liposome Preparation with DPG via Thin-Film Hydration

This method is one of the most common for preparing multilamellar vesicles (MLVs).[14][15]

Workflow for Liposome Preparation

G cluster_prep Liposome Preparation Workflow A 1. Dissolve Lipids (e.g., DPPC + DPG) in Chloroform/Methanol B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Form Thin Lipid Film B->C D 4. High Vacuum Drying (Remove Residual Solvent) C->D E 5. Hydration (Aqueous Buffer) D->E F 6. Formation of Multilamellar Vesicles (MLVs) E->F G 7. Optional: Size Reduction (Sonication or Extrusion) F->G H 8. Final Liposome Suspension (SUVs or LUVs) G->H G cluster_validation Validation Workflow cluster_phys Physicochemical Characterization cluster_quant Quantitative Analysis cluster_struct Structural Confirmation Start DPG-Liposome Sample DSC DSC Analysis Start->DSC HPLC HPLC-ELSD/MS Start->HPLC Spectro Spectroscopy (NMR, FTIR) Start->Spectro Result_DSC Thermal Profile Shift (ΔTm, ΔH) DSC->Result_DSC Result_HPLC DPG Concentration & Incorporation Efficiency HPLC->Result_HPLC Result_Spectro Structural Integrity & DPG Signature Spectro->Result_Spectro G cluster_pathway Functional Context: DAG Signaling Liposome DPG-Containing Liposome Fusion Membrane Fusion / Lipid Transfer Liposome->Fusion Membrane Cell Membrane Membrane->Fusion DAG DPG (DAG) localized in inner leaflet Fusion->DAG PKC Protein Kinase C (PKC) DAG->PKC recruits & activates Activation PKC Activation PKC->Activation Downstream Phosphorylation of Target Proteins & Cellular Response Activation->Downstream

References

Navigating Lipid-Protein Interactions: A Comparative Guide to 1,2-Dipalmitoyl-sn-glycerol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipids and proteins is paramount for deciphering cellular signaling and developing targeted therapeutics. This guide provides a comparative analysis of 1,2-Dipalmitoyl-sn-glycerol (DPG), a saturated diacylglycerol (DAG) analog, in the context of lipid-protein interaction studies. We delve into its cross-reactivity with key protein families, compare its performance with other common lipid activators, and provide detailed experimental protocols for assessing these interactions.

This compound is a synthetic, cell-permeable diacylglycerol analog often utilized to probe the activation of specific signaling pathways. As an analog of the endogenous second messenger DAG, DPG is primarily used to activate C1 domain-containing proteins, most notably Protein Kinase C (PKC) isoforms and Ras guanyl-releasing proteins (RasGRPs). However, its efficacy and specificity can differ significantly from other DAG analogs and phorbol (B1677699) esters, making a clear understanding of its cross-reactivity essential for accurate experimental design and interpretation.

Comparative Analysis of DPG and Other Lipid Activators

The potency of DAG analogs in activating C1 domain-containing proteins is heavily influenced by the nature of their fatty acyl chains. While direct quantitative data for DPG is limited in the literature, studies on closely related saturated DAGs, such as 1,2-dioctanoyl-sn-glycerol, indicate that they are generally less potent activators of PKC compared to their unsaturated counterparts like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) and 1,2-dioleoyl-sn-glycerol (B52968) (DOG). Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are structurally distinct from DAG but are highly potent activators of most PKC isoforms, often exhibiting much higher affinity than endogenous DAGs.

ActivatorChemical NaturePotency in PKC ActivationKey Characteristics
This compound (DPG) Saturated DiacylglycerolWeakCell-permeable; mimics endogenous saturated DAGs.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Unsaturated DiacylglycerolModerate to HighCell-permeable; more potent than saturated DAGs in activating many PKC isoforms.
1,2-Dioleoyl-sn-glycerol (DOG) Unsaturated DiacylglycerolHighCell-permeable; potent activator of conventional and novel PKC isoforms.
Phorbol 12-myristate 13-acetate (PMA) Phorbol EsterVery HighHighly potent, long-acting activator of most PKC isoforms; can lead to PKC downregulation with prolonged exposure.[1][2]

Signaling Pathways and Experimental Workflows

The activation of PKC and RasGRP by DAG analogs like DPG initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental outcomes.

DAG-Mediated Signaling Pathways

DAG_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG (or DPG) PIP2->DAG PKC PKC DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates Downstream_PKC Downstream PKC Substrates PKC->Downstream_PKC phosphorylates Ras Ras-GDP RasGRP->Ras activates RasGTP Ras-GTP Ras->RasGTP Raf Raf RasGTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Receptor Receptor Activation Receptor->PLC

Figure 1: Simplified signaling pathway showing the activation of PKC and RasGRP by DAG (or its analog DPG) at the plasma membrane, leading to downstream cellular responses.

Experimental Workflow for Assessing Lipid-Protein Interaction

Experimental_Workflow start Start prep_protein Prepare Purified Protein (e.g., PKC, RasGRP) start->prep_protein prep_lipid Prepare Liposomes (with or without DPG) start->prep_lipid assay Perform Interaction Assay prep_protein->assay prep_lipid->assay spr Surface Plasmon Resonance (SPR) assay->spr Binding Kinetics liposome_binding Liposome Binding Assay assay->liposome_binding Binding Affinity kinase_assay In Vitro Kinase Assay assay->kinase_assay Functional Activity data_analysis Data Analysis (Kd, EC50, etc.) spr->data_analysis liposome_binding->data_analysis kinase_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to Protein Kinase C (PKC) Activators: Benchmarking 1,2-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-Dipalmitoyl-sn-glycerol (DPG) against other commonly used Protein Kinase C (PKC) activators. The information presented herein is supported by experimental data to aid in the selection of the most appropriate activator for specific research and drug development applications.

Introduction to PKC Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is typically initiated by the binding of the second messenger diacylglycerol (DAG) to their C1 domain. Various synthetic and natural compounds can mimic the action of endogenous DAG, leading to the activation of PKC. This guide focuses on comparing the performance of this compound, a saturated diacylglycerol, with other well-characterized PKC activators.

Comparative Analysis of PKC Activators

The efficacy and suitability of a PKC activator are determined by several factors, including its binding affinity, potency in activating PKC, and isoform specificity. The following tables summarize the quantitative data for this compound and other prominent PKC activators.

Table 1: Quantitative Comparison of PKC Activator Potency

ActivatorClassBinding Affinity (Ki)Effective Concentration (EC50)Notes
This compound (DPG) Saturated DiacylglycerolNot widely reportedConsidered a weak activatorSaturated DAGs are generally less potent than unsaturated DAGs.[1]
Phorbol (B1677699) 12-Myristate 13-Acetate (PMA/TPA) Phorbol Ester~2-70 nM (for PDBu, a related phorbol ester)[2]10-200 nM for cellular effectsPotent and sustained activation of conventional and novel PKCs.[3]
Bryostatin-1 Macrolide Lactone~1.35 nM[1][4]1-10 nM for cellular effectsHigh affinity for PKCα and PKCε.[1] Can exhibit biphasic effects.
Ingenol Mebutate Diterpene EsterWeak PKC activator[5]10-100 nM for cellular effects[3]Primarily activates PKCδ and PKCα.[5]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Unsaturated Diacylglycerol AnalogNot widely reported~25 µM for inhibition of Ca2+ currentsA cell-permeable DAG analog used to study PKC activation.

Table 2: PKC Isoform Specificity of Activators

ActivatorConventional PKCs (α, β, γ)Novel PKCs (δ, ε, η, θ)Atypical PKCs (ζ, ι/λ)
Diacylglycerols (e.g., DPG, OAG) ActivatesActivatesNo effect
Phorbol Esters (e.g., PMA) Broad activationBroad activationNo effect
Bryostatin-1 Activates (high affinity for α)Activates (high affinity for ε, can down-regulate δ)[1]No effect
Ingenol Mebutate Activates (α)Activates (primarily δ)[5]No effect

Signaling Pathways and Experimental Workflows

To understand the context of PKC activation and the methods used for benchmarking, the following diagrams illustrate the canonical PKC signaling pathway and a general experimental workflow for comparing PKC activators.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (active) DAG->PKC_mem activates Substrate Substrate PKC_mem->Substrate phosphorylates Ligand Ligand Ligand->GPCR ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca2+ Ca2->PKC_mem co-activates (conventional PKCs) PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular Response Cellular Response pSubstrate->Cellular Response ER->Ca2 releases Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture or Purified PKC Enzyme Treatment Treat Cells or Enzyme with Activators Cell_Culture->Treatment Activator_Prep Prepare PKC Activators (DPG, PMA, etc.) Activator_Prep->Treatment Assay Perform PKC Activity Assay (In vitro or Cellular) Treatment->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, Western Blot Imaging) Assay->Data_Acquisition Quantification Quantification and Statistical Analysis Data_Acquisition->Quantification Comparison Compare Potency and Efficacy (EC50, Max Activation) Quantification->Comparison In_Vitro_PKC_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Lipid_Vesicles Prepare Lipid Vesicles (PS + Activator) Incubation Incubate at 30°C Lipid_Vesicles->Incubation Reagents Prepare Reaction Mix (Buffer, Substrate, PKC, ATP) Reagents->Incubation Antibody_Binding Primary & Secondary Antibody Incubation Incubation->Antibody_Binding Color_Development Add TMB Substrate Antibody_Binding->Color_Development Measurement Measure Absorbance at 450 nm Color_Development->Measurement Western_Blot_Workflow Cell_Treatment Cell Treatment with PKC Activators Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

References

Safety Operating Guide

Personal protective equipment for handling 1,2-Dipalmitoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1,2-Dipalmitoyl-sn-glycerol, including personal protective equipment (PPE), operational plans for handling and storage, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, a thorough assessment of the risks should be conducted to determine the appropriate PPE. The following table summarizes the recommended protective equipment.

Protection Type Recommended Equipment Details
Eye/Face Protection Safety glasses with side-shields or chemical goggles.It is advised not to wear contact lenses as they can absorb and concentrate irritants.[1]
Hand Protection Protective gloves.Polyethylene or polypropylene (B1209903) gloves are suitable.[1] Gloves must be inspected before use, and hands should be washed and dried after handling.
Skin and Body Protection Protective clothing.Wear appropriate protective clothing when there is a risk of exposure.[1][2] For significant exposures, fire/flame resistant and impervious clothing may be necessary.
Respiratory Protection Use in a well-ventilated area.If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH- or CEN-certified respirator should be used.[3][4] The decision to use respiratory protection should be based on a professional assessment of the workplace hazards.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of dust or vapors.[1][5]

  • Avoid all personal contact, including inhalation of dust.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep containers tightly sealed when not in use.[1][3][6]

  • Wash hands thoroughly with soap and water after handling.[1][6]

  • Contaminated work clothes should be laundered separately before reuse.[1]

Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][3][4][6]

  • A recommended storage temperature is -20°C.[3]

  • Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1][4]

  • Protect containers from physical damage and check regularly for leaks.[1]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.[2]

Spill Cleanup:

  • Minor Spills: For dry spills, use dry clean-up procedures to avoid generating dust. Collect the residue in a sealed container for disposal.[1] For wet spills, vacuum or shovel the material into a labeled container.[1]

  • Major Spills: Evacuate the area and alert emergency responders.[1] Wear appropriate PPE and prevent the spillage from entering drains or water courses.[1]

Waste Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[3][6]

  • Do not allow the product to enter drains, surface waters, or soil.[5][7]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[5] In some cases, containers may be triple-rinsed and offered for recycling or reconditioning.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

Handling Workflow for this compound Receive Receive Chemical Store Store at -20°C Receive->Store Prep Prepare for Use Store->Prep Weigh Weigh in Ventilated Area Prep->Weigh Dissolve Dissolve/Use in Experiment Weigh->Dissolve Decontaminate Decontaminate Equipment Dissolve->Decontaminate Spill Manage Spills Dissolve->Spill Waste Dispose of Waste Decontaminate->Waste Spill->Waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoyl-sn-glycerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.